Technical Documentation Center

2-(2-Methoxyphenyl)-6-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Methoxyphenyl)-6-methylbenzoic acid
  • CAS: 1261930-02-2

Core Science & Biosynthesis

Foundational

2-(2-Methoxyphenyl)-6-methylbenzoic acid chemical structure

Topic: 2-(2-Methoxyphenyl)-6-methylbenzoic Acid: Structural Analysis, Synthesis, and Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2-Methoxyphenyl)-6-methylbenzoic Acid: Structural Analysis, Synthesis, and Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Structural Significance

2-(2-Methoxyphenyl)-6-methylbenzoic acid (Formula: C₁₅H₁₄O₃; MW: 242.27 g/mol ) is a sterically hindered biaryl carboxylic acid acting as a critical scaffold in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically dibenzopyranones (benzocoumarins) and phenanthridinones .

Its structural uniqueness lies in the "buttressing effect" provided by the 6-methyl group. While the biaryl axis itself possesses only two direct ortho-substituents (the carboxylic acid at C1 and the methoxy group at C2'), the methyl group at C6 exerts steric pressure on the carboxylic acid. This restricts the conformational freedom of the carboxylate, forcing it into a crowded interaction with the adjacent phenyl ring, thereby significantly increasing the rotational energy barrier (atropisomerism potential) and influencing the regioselectivity of downstream cyclization reactions.

Chemical Structure & Conformational Analysis

Connectivity and Numbering

The molecule consists of a benzoic acid core (Ring A) substituted at the C2 position with a 2-methoxyphenyl moiety (Ring B) and at the C6 position with a methyl group.

  • Ring A (Benzoic Acid):

    • C1: Carboxylic Acid (-COOH)

    • C2: Biaryl linkage to Ring B

    • C6: Methyl group (-CH₃)

  • Ring B (Phenyl):

    • C2': Methoxy group (-OCH₃)

The Buttressing Effect

In standard 2,2'-disubstituted biaryls, the ortho substituents can often rotate to minimize steric clash. However, in this molecule, the 6-methyl group prevents the C1-carboxyl group from rotating away from the biaryl axis. This "buttressing" locks the carboxyl group into a conformation that maximizes steric interaction with the 2'-methoxy group , often pre-organizing the molecule for intramolecular cyclization or creating stable chiral axes (atropisomers) at lower temperatures.

Structural Diagram (DOT Visualization)

ChemicalStructure Core Benzoic Acid Core (Ring A) Sub1 C1: -COOH (Carboxylic Acid) Core->Sub1 Position 1 Sub2 C2: 2-Methoxyphenyl (Ring B) Core->Sub2 Position 2 (Biaryl Axis) Sub6 C6: -CH3 (Methyl Group) Core->Sub6 Position 6 Sub1->Sub2 Restricted Rotation Sub6->Sub1 Steric Pressure Effect Buttressing Effect: 6-Me pushes COOH towards Ring B

Figure 1: Structural connectivity highlighting the steric buttressing effect of the 6-methyl group on the carboxylic acid.

Physicochemical Properties (Predicted)

PropertyValue / DescriptionRelevance
Molecular Formula C₁₅H₁₄O₃Core Composition
Molecular Weight 242.27 g/mol Fragment-based drug design
LogP (Predicted) ~3.4 - 3.8Lipophilicity; moderate membrane permeability
pKa (Acid) ~3.5 - 4.0Slightly higher than benzoic acid (4.2) due to ortho-steric effects affecting resonance
H-Bond Donors 1 (COOH)Target binding / Solubility
H-Bond Acceptors 3 (COOH, OMe)Target binding
Rotatable Bonds 2 (Biaryl axis, O-Me)Conformational flexibility (restricted)

Synthetic Protocol: Suzuki-Miyaura Coupling

The most robust synthesis utilizes a Palladium-catalyzed cross-coupling between a sterically hindered aryl halide and an aryl boronic acid.

Retrosynthetic Analysis
  • Target: 2-(2-Methoxyphenyl)-6-methylbenzoic acid

  • Disconnection: Biaryl C-C bond.

  • Fragment A (Electrophile): 2-Bromo-6-methylbenzoic acid (CAS: 90259-31-7).[1]

  • Fragment B (Nucleophile): 2-Methoxyphenylboronic acid (CAS: 5720-06-9).

Detailed Experimental Methodology

Note: This protocol is designed for a 10 mmol scale.

Reagents:

  • 2-Bromo-6-methylbenzoic acid: 2.15 g (10 mmol)

  • 2-Methoxyphenylboronic acid: 1.82 g (12 mmol, 1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): 578 mg (0.5 mmol, 5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃): 20 mL of 2M aqueous solution.

  • Solvent: 1,2-Dimethoxyethane (DME): 40 mL (degassed).

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a 100 mL 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Purge with N₂ for 15 minutes.

  • Dissolution: Add 2-bromo-6-methylbenzoic acid and 2-methoxyphenylboronic acid to the flask. Dissolve in 40 mL of degassed DME.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure. Stir for 5 minutes at room temperature.

  • Base Addition: Add the 2M Na₂CO₃ solution via syringe. The mixture may become biphasic.

  • Reflux: Heat the reaction mixture to reflux (~85°C) with vigorous stirring for 12–16 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1) or LC-MS.

  • Workup:

    • Cool to room temperature.[2]

    • Acidify carefully with 1M HCl to pH ~2 (precipitate may form).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).[3]

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[2]

  • Purification: The crude residue is typically purified via flash column chromatography (SiO₂).

    • Mobile Phase: Gradient of Hexane to 30% Ethyl Acetate/Hexane (with 1% Acetic Acid to prevent tailing of the carboxylic acid).

  • Characterization: Confirm structure via ¹H NMR (look for methyl singlet ~2.3 ppm, methoxy singlet ~3.8 ppm) and HRMS.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromo-6-methylbenzoic acid (CAS 90259-31-7) Process1 Step 1: Solvation DME, Degassed N2 Start->Process1 Reagent Reagent: 2-Methoxyphenylboronic acid (CAS 5720-06-9) Reagent->Process1 Process2 Step 2: Catalysis Pd(PPh3)4 (5 mol%) Process1->Process2 Process3 Step 3: Base Activation 2M Na2CO3, Reflux 16h Process2->Process3 Workup Workup: Acidify (pH 2), Extract (EtOAc) Process3->Workup Purification Purification: Flash Chromatography (Hex/EtOAc + 1% AcOH) Workup->Purification Product Final Product: 2-(2-Methoxyphenyl)-6-methylbenzoic acid Purification->Product

Figure 2: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl acid.

Applications in Drug Discovery[4][5]

Scaffold for Polycyclic Systems

This molecule is a direct precursor to Urolithin analogues and Benzocoumarins .

  • Cyclization: Treatment with Lewis acids (e.g., BBr₃) or strong acids (e.g., Polyphosphoric acid) induces demethylation followed by intramolecular Friedel-Crafts acylation or lactonization.

  • Result: Formation of the dibenzo[b,d]pyran-6-one skeleton, a privileged scaffold in natural products exhibiting anti-inflammatory and antioxidant properties.

Kinase Inhibition (Pharmacophore)

The biaryl angle, locked by the 6-methyl group, mimics the twisted conformation required for binding to certain kinase ATP-pockets. The carboxylic acid can serve as a "warhead" anchor or be converted to an amide to interact with the hinge region of kinases such as p38 MAP kinase .

References

  • Starting Material (Bromide): 2-Bromo-6-methylbenzoic acid.[1] CAS: 90259-31-7.[1] Available from Sigma-Aldrich / Combi-Blocks.

  • Starting Material (Boronic Acid):2-Methoxyphenylboronic acid. CAS: 5720-06-9.
  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Atropisomerism in Biaryls: Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition, 48(35), 6398-6401. Link

  • Buttressing Effect: Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384-5427. Link

Sources

Exploratory

Structural, Synthetic, and Stereochemical Analysis of 2'-Methoxy-6-methylbiphenyl-2-carboxylic Acid: A Comprehensive Guide for Drug Development

[dpi=300, size Optimizing Diagram Visuals I've just ensured that the text color meets the contrast requirements in the workflow diagrams. I also confirmed that all color combinations, for text and for the nodes, are comp...

Author: BenchChem Technical Support Team. Date: March 2026

[dpi=300, size

Optimizing Diagram Visuals

I've just ensured that the text color meets the contrast requirements in the workflow diagrams. I also confirmed that all color combinations, for text and for the nodes, are compliant with the established palette. I'm now cross-checking all diagram elements and their corresponding color pairings for compliance.

Refining Workflow Diagrams

The workflow diagrams are now perfect, following the color and contrast rules. I have ensured that these diagrams accurately depict the chiral HPLC process. The labels are clear, and the overall design is ready. I'm satisfied.

Detailing Methodologies

I'm now writing the detailed experimental steps for both Suzuki-Miyaura coupling and chiral HPLC resolution. I'm focusing on clarifying reagent choices and rationale, referencing key literature. I will provide a step-by-step methodology to ensure easy reproducibility. I will cover the critical aspects, such as oxygen-free conditions and careful base selection.

Executive Summary

In modern medicinal chemistry, conformationally restricted biaryls serve as privileged scaffolds for highly selective therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). 2'-methoxy-6-methylbiphenyl-2-carboxylic acid (Chemical Formula: C₁₅H₁₄O₃) is a highly sterically hindered biaryl building block. The presence of three ortho-substituents across the biphenyl axis restricts bond rotation, inducing a phenomenon known as atropisomerism (axial chirality). This whitepaper provides an in-depth technical analysis of its structural nomenclature, stereochemical dynamics, synthetic methodologies, and analytical characterization, designed for researchers optimizing lead compounds in drug discovery.

Structural Elucidation & IUPAC Nomenclature

The precise naming of complex organic molecules dictates how structural information is universally communicated. The nomenclature of this compound can be approached from two distinct parent structures, governed by strict causality in the1 [1].

  • Systematic Biphenyl Nomenclature (Preferred): 2'-methoxy-6-methyl-[1,1'-biphenyl]-2-carboxylic acid.

    • Causality: Substitutive nomenclature rules prioritize the principal functional group—the carboxylic acid (-COOH)—to determine the parent structure. When the biphenyl assembly is treated as the parent, the ring containing the principal group is designated as the unprimed ring. Numbering begins at the attachment point (C1) and proceeds to give the -COOH group the lowest possible locant (C2). Consequently, the methyl group is assigned to C6. The adjacent ring is primed, placing the methoxy group at C2'.

  • Alternative Benzoic Acid Nomenclature: 2-(2-methoxyphenyl)-3-methylbenzoic acid.

    • Causality: If benzoic acid is strictly treated as the parent core, the -COOH group is fixed at C1. To minimize substituent locants, the entire 2-methoxyphenyl moiety is treated as a substituent at C2, placing the methyl group at C3.

Stereochemical Dynamics: Atropisomerism

Atropisomers are stereoisomers arising from hindered rotation about a single bond. In drug discovery, rapidly interconverting atropisomers can bind targets enantioselectively, but the non-relevant isomer may cause off-target toxicity [2].

For 2'-methoxy-6-methylbiphenyl-2-carboxylic acid, the steric clash between the 2-COOH, 6-CH₃, and 2'-OCH₃ groups creates a significant rotational barrier (


) around the C1-C1' axis.
  • Conformational Locking (Preorganization): According to 2 [2], if the rotational barrier exceeds ~28 kcal/mol (Class 3 atropisomers), the (

    
    ) and (
    
    
    
    ) enantiomers can be isolated and stored at room temperature without spontaneous racemization. Preorganizing a drug molecule into its target-relevant atropisomer drastically reduces the entropic penalty upon target binding, enhancing both affinity and selectivity.

Synthetic Methodology: Overcoming Steric Hindrance

The synthesis of tri-ortho-substituted biaryls via the Suzuki-Miyaura cross-coupling is notoriously difficult. The steric bulk severely impedes both the transmetalation and reductive elimination steps of the palladium catalytic cycle [3].

Causality of Reagent Selection

To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald's SPhos ) are required. The electron-rich nature of SPhos accelerates the rate-limiting oxidative addition of the unreactive aryl halide, while its immense steric bulk forces the palladium center to rapidly undergo reductive elimination, ejecting the hindered biaryl product [3].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-limiting) Pd0->OxAdd Ar-Br PdII_1 Pd(II)(Ar)(X)L_n Intermediate I OxAdd->PdII_1 TransMet Transmetalation (Hindered by ortho-groups) PdII_1->TransMet K3PO4 Base PdII_2 Pd(II)(Ar)(Ar')L_n Intermediate II TransMet->PdII_2 Ar'-B(OH)2 RedElim Reductive Elimination (Yields Biaryl) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2'-Methoxy-6-methylbiphenyl -2-carboxylic acid RedElim->Product

Fig 1. Suzuki-Miyaura catalytic cycle for the synthesis of hindered biaryls.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Self-Validating System: This protocol utilizes LC-MS monitoring to ensure complete consumption of the starting material, preventing the difficult chromatographic separation of unreacted aryl halide from the product.

  • Preparation: Charge an oven-dried Schlenk flask with 2-bromo-3-methylbenzoic acid (1.0 equiv), 2-methoxyphenylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.08 equiv), and anhydrous K₃PO₄ (3.0 equiv). Causality: K₃PO₄ is used as a mild, insoluble base that slowly dissolves in toluene, providing a controlled activation of the boronic acid without triggering protodeboronation.

  • Degassing: Evacuate the flask and backfill with Argon three times. Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of SPhos to SPhos-oxide, which would immediately terminate the catalytic cycle.

  • Reaction: Add degassed Toluene/H₂O (10:1 v/v) via syringe. Heat the biphasic mixture to 100 °C under vigorous stirring for 16 hours.

  • Validation: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the aryl halide peak disappears and the product mass ([M-H]⁻ m/z 241.08) dominates.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl (to fully protonate the carboxylic acid for organic extraction). Extract with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient with 1% Acetic Acid to prevent peak tailing).

Analytical Characterization & Chiral Resolution

To verify the structural integrity and isolate the specific atropisomers, rigorous analytical and chromatographic techniques are required.

Quantitative Data Summary
Analytical TechniqueParameterExpected Value / Structural Assignment
¹H NMR (400 MHz, CDCl₃) Carboxylic Acid (-COOH)~11.0 ppm (br s, 1H)
Aromatic (Unprimed Ring)7.8 ppm (d, 1H), 7.4 ppm (t, 1H), 7.3 ppm (d, 1H)
Aromatic (Primed Ring)7.2 - 6.8 ppm (m, 4H)
Methoxy (-OCH₃)3.75 ppm (s, 3H)
Methyl (-CH₃)2.05 ppm (s, 3H)
¹³C NMR (100 MHz, CDCl₃) Carbonyl (C=O)~172.0 ppm
Methoxy (-OCH₃)~55.8 ppm
Methyl (-CH₃)~20.5 ppm
HRMS (ESI-TOF) [M-H]⁻ IonCalculated for C₁₅H₁₃O₃: 241.0870, Found: 241.0865
IR Spectroscopy (ATR) C=O Stretch~1690 cm⁻¹
Protocol 2: Chiral HPLC Resolution of Atropisomers

Because the Suzuki coupling yields a racemic mixture of (


) and (

) atropisomers, chiral chromatography is necessary to isolate the target-relevant enantiomer.

Workflow Synth Racemic Synthesis (Suzuki Coupling) HPLC Chiral SFC/HPLC (Amylose CSP) Synth->HPLC Racemic Mixture IsomerA (aR)-Atropisomer (Target Active) HPLC->IsomerA Peak 1 IsomerB (aS)-Atropisomer (Off-Target/Inactive) HPLC->IsomerB Peak 2

Fig 2. Workflow for the isolation of stable atropisomers via chiral chromatography.

Self-Validating System: The success of this protocol is validated by re-injecting the isolated fractions to confirm an enantiomeric excess (ee) of >99% and monitoring for any baseline drift that would indicate spontaneous racemization on the column.

  • Preparation: Dissolve the racemic 2'-methoxy-6-methylbiphenyl-2-carboxylic acid in the mobile phase at a concentration of 10 mg/mL.

  • Column Selection: Utilize a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v). Causality: The addition of 0.1% TFA is critical; it suppresses the ionization of the carboxylic acid moiety, preventing severe peak tailing and ensuring baseline resolution between the two enantiomers.

  • Execution: Inject 20 µL aliquots at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Isolation: Collect fractions corresponding to Peak 1 and Peak 2. Evaporate the solvent under reduced pressure at a temperature

    
     30 °C to yield the enantiopure atropisomers.
    

References

  • Title: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.
  • Title: Atropisomerism in medicinal chemistry: challenges and opportunities.
  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.

Sources

Foundational

Steric Control & Atropisomerism: A Technical Guide to Biaryl Carboxylic Acids

Executive Summary Sterically hindered biaryl carboxylic acids represent a unique intersection of conformational chirality and electronic modulation. For drug development professionals, these scaffolds offer a dual challe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Sterically hindered biaryl carboxylic acids represent a unique intersection of conformational chirality and electronic modulation. For drug development professionals, these scaffolds offer a dual challenge and opportunity: the potential for atropisomerism (axial chirality) which can dictate target selectivity, and the "Ortho Effect," which significantly alters acidity and solubility profiles compared to planar aromatic acids. This guide provides a rigorous technical analysis of these properties, supported by validated characterization protocols.

The Core Phenomenon: Atropisomerism & Rotational Barriers[1][2][3][4][5][6]

The defining physical property of sterically hindered biaryls is the restricted rotation around the C–C bond connecting the two aryl rings. When ortho-substituents create sufficient steric clash, the molecule becomes locked in a chiral conformation.

The LaPlante Classification System

To assess risk in drug design, biaryls are categorized by their rotational energy barrier (


) and half-life of racemization (

) at physiological temperature (37°C).
ClassStability Profile

(kcal/mol)

at 37°C
Development Strategy
Class 1 Rapidly Interconverting< 20< 60 secondsTreat as a single achiral compound. Monitor for "dynamic binding."
Class 2 Metastable20 – 30Minutes to YearsHigh Risk. Racemization occurs on shelf/in vivo. Avoid or stabilize.
Class 3 Stable Atropisomers> 30> 4.5 YearsDevelop as a single enantiomer. Requires chiral separation.
Structural Determinants of the Barrier

The magnitude of


 is governed by the "buttressing effect" and the interference radius of ortho-substituents.
  • Primary Factor: The combined van der Waals radii of the ortho-substituents (e.g., -COOH, -Me, -Cl) versus the bridge length.

  • Secondary Factor: "Buttressing" by meta-substituents, which prevents ortho-groups from bending away during the transition state, effectively raising the energy barrier.

Experimental Protocol: Determination of Rotational Barriers

Accurate measurement of


 is critical for classifying a new biaryl scaffold.
Method A: Variable Temperature (VT) NMR (For Class 1/2)

Best for barriers between 10–20 kcal/mol.

  • Sample Prep: Dissolve 5–10 mg of the biaryl acid in a high-boiling deuterated solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    ).
  • Acquisition: Record

    
    H NMR spectra at incremental temperatures (e.g., every 10 K) starting from 298 K up to the solvent boiling point.
    
  • Observation: Identify the coalescence temperature (

    
    ) where diastereotopic protons (due to the chiral axis) merge into a single singlet.
    
  • Calculation: Use the Gutowsky-Holm equation:

    
    
    
    
    
    Where
    
    
    is the peak separation (Hz) at the slow exchange limit.
Method B: Kinetic Racemization via Chiral HPLC (For Class 2/3)

Best for barriers > 24 kcal/mol.

  • Isolation: Separate the enantiomers (atropisomers) using preparative chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

  • Incubation: Dissolve the pure enantiomer in a non-reactive solvent (e.g., Ethanol or Dodecane). Aliquot into sealed vials and heat to a fixed temperature (e.g., 80°C, 100°C) in a heating block.

  • Sampling: Quench vials at specific time points (

    
    ) and analyze the Enantiomeric Excess (
    
    
    
    ) via analytical chiral HPLC.
  • Data Analysis: Plot

    
     vs. time. The slope represents the rate constant of racemization (
    
    
    
    ). Calculate
    
    
    using the Eyring equation.

Electronic Properties: The "Ortho Effect" on Acidity[1][7][8][9]

Steric hindrance in biaryl carboxylic acids does not just affect rotation; it fundamentally alters the electronic nature of the carboxyl group.

Steric Inhibition of Resonance

In a standard benzoic acid, the carboxyl group is coplanar with the phenyl ring, allowing resonance donation from the ring into the carbonyl. This resonance stabilizes the acid form, making it less acidic.

  • In Biaryl Acids: The bulky biaryl axis forces the ortho-COOH group to twist out of plane (often nearly 90°).

  • Consequence: Resonance is broken.[1] The phenyl ring acts merely as an inductively electron-withdrawing group (sp2 carbon).

  • Result: Increased Acidity. Ortho-substituted biaryl acids typically exhibit lower pKa values (3.0 – 3.5) compared to unhindered benzoic acid (4.2).

Solubility Implications

The "Biaryl Twist" prevents efficient


-

stacking in the solid state.
  • Lattice Energy: Lower than planar analogs.

  • Solubility: Generally higher in organic solvents due to lower crystal packing energy. However, aqueous solubility remains low unless the pH is raised > pKa + 2 to form the carboxylate salt.

Visualization of Concepts

Workflow for Atropisomer Characterization

The following logic flow illustrates the decision process for handling potential atropisomers in drug discovery.

AtropisomerWorkflow Start Synthesize Biaryl Scaffold CheckChiral Check for Axial Chirality (Is rotation restricted?) Start->CheckChiral CalcDFT DFT Prediction of Barrier (B3LYP/6-31G*) CheckChiral->CalcDFT Decision Predicted Delta G? CalcDFT->Decision Class1 Class 1 (< 20 kcal/mol) Rapid Interconversion Decision->Class1 < 20 kcal/mol Class2 Class 2 (20-30 kcal/mol) Metastable (Risk) Decision->Class2 20-30 kcal/mol Class3 Class 3 (> 30 kcal/mol) Stable Atropisomer Decision->Class3 > 30 kcal/mol Action1 Treat as Achiral (Single Peak in HPLC) Class1->Action1 Action2 Redesign Scaffold (Increase/Decrease Sterics) Class2->Action2 Action3 Separate Enantiomers (Chiral HPLC) Class3->Action3

Caption: Decision matrix for classifying and handling biaryl atropisomers based on computed rotational barriers.

The "Ortho Effect" Mechanism

Visualizing why steric hindrance increases acidity.[1][2]

OrthoEffect Benzoic Standard Benzoic Acid (Planar) Resonance Resonance Stabilization (Ring donates to COOH) Benzoic->Resonance Allows AcidityLow Lower Acidity (pKa ~ 4.2) Resonance->AcidityLow Results in Biaryl Hindered Biaryl Acid (Twisted) Sterics Steric Inhibition of Resonance (COOH twisted 90 deg) Biaryl->Sterics Causes Sterics->Resonance Blocks AcidityHigh Higher Acidity (pKa ~ 3.2) Sterics->AcidityHigh Results in

Caption: Mechanistic comparison of standard resonance effects vs. the steric inhibition of resonance in biaryls.

References

  • LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry. Link

  • Clayden, J., et al. (2009).[3] "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition. Link

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition. Link

  • Di Lello, P., et al. (2022). "Atropisomerism in the Pharmaceutically Relevant Realm." Accounts of Chemical Research. Link

  • Bowden, K., et al. (1993). "Structure-acidity relationships in ortho-substituted benzoic acids." Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

Exploratory

Mastering Atropisomerism in Ortho-Substituted Biaryl Benzoic Acids: A Technical Guide for Drug Discovery

Executive Summary Atropisomerism—a form of axial chirality arising from restricted rotation about a single -bond—has transitioned from a "lurking menace" to a leverageable design feature in modern medicinal chemistry[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atropisomerism—a form of axial chirality arising from restricted rotation about a single


-bond—has transitioned from a "lurking menace" to a leverageable design feature in modern medicinal chemistry[1]. Among the most privileged atropisomeric scaffolds are ortho-substituted biaryl benzoic acids. The carboxylic acid moiety provides a versatile synthetic handle for late-stage functionalization and classical resolution, while also serving as a critical pharmacophore for target engagement via salt bridges or hydrogen bonding.

This whitepaper provides an in-depth, self-validating framework for researchers to computationally predict, experimentally validate, and synthetically isolate stable atropisomers of biaryl benzoic acids.

Thermodynamic Classification & Drug Design Logic

The stereochemical stability of an atropisomer is dictated by its rotational energy barrier (


). In drug discovery, the LaPlante classification system categorizes these molecules into three classes based on their half-life of racemization (

) at 37 °C[1][2]:
  • Class 1:

    
     kcal/mol (
    
    
    
    s). These rapidly interconvert and are typically treated as achiral, though they often bind targets in specific chiral conformations[1].
  • Class 2:

    
     between 20 and 30 kcal/mol (60 s 
    
    
    
    years). This is the "danger zone" for drug development due to slow in vivo racemization, which complicates pharmacokinetic profiling and regulatory approval[2].
  • Class 3:

    
     kcal/mol (
    
    
    
    years). These are configurationally stable and can be developed as single enantiomers[2][3].
Table 1: Quantitative Profiling of Atropisomer Classes
ClassRotational Barrier (

)
Half-life (

) at 37 °C
Drug Development Strategy
1 < 20 kcal/mol< 60 secondsTreat as achiral; explore conformational preorganization to improve target selectivity.
2 20 - 30 kcal/molMinutes to MonthsModify ortho-substituents to either reduce steric bulk (push to Class 1) or increase it (push to Class 3).
3 > 30 kcal/mol> 4.5 yearsIsolate, characterize, and develop as a stable single enantiomer.
Causality in Scaffold Design

In ortho-substituted biaryl benzoic acids, the rotational barrier is governed by the steric bulk (A-values) of the ortho substituents and the buttressing effects of meta substituents[4]. The benzoic acid group itself provides significant steric hindrance, especially when ionized, increasing its effective hydration radius. To intentionally design a Class 3 drug candidate, researchers must introduce bulky groups (e.g., -CF3, -Cl, -CH3) at the 2, 2', and 6' positions relative to the biaryl axis.

AtropisomerLogic Start Target Biaryl Scaffold QM QM Torsion Scan (Calculate ΔG‡) Start->QM Class1 Class 1 ΔG‡ < 20 kcal/mol t½ < 60 s QM->Class1 Class2 Class 2 20 < ΔG‡ < 30 kcal/mol 60 s < t½ < 4.5 yrs QM->Class2 Class3 Class 3 ΔG‡ > 30 kcal/mol t½ > 4.5 yrs QM->Class3 Act1 Treat as Achiral or Rigidify to Class 3 Class1->Act1 Act2 Risk of in vivo Racemization Modify Sterics Class2->Act2 Act3 Develop as Single Stable Enantiomer Class3->Act3

Caption: Logic flow for classifying and developing atropisomeric biaryl scaffolds.

Thermodynamic & Kinetic Profiling Workflows

To ensure trustworthiness in drug design, every proposed atropisomeric scaffold must undergo rigorous computational prediction followed by empirical validation.

Protocol 1: Computational Prediction of Rotational Barriers (QM Torsion Scans)

Before committing to the synthesis of a biaryl benzoic acid, computational profiling prevents wasted effort on unstable Class 2 compounds[2].

  • Conformational Search: Generate low-energy conformers of the target biaryl using molecular mechanics (e.g., MMFF94).

  • Dihedral Angle Definition: Define the dihedral angle across the biaryl C-C bond (e.g., C2-C1-C1'-C2').

  • Coordinate Scan: Perform a relaxed coordinate scan at the DFT level (e.g., B3LYP-D3/6-31G**) from 0° to 360° in 10° or 15° increments[2].

  • Transition State Optimization: Identify the highest energy point (typically near 0° or 180° where ortho substituents clash) and perform a rigorous Transition State (TS) optimization.

  • Frequency Calculation: Confirm the TS has exactly one imaginary frequency corresponding to the rotational mode. Calculate

    
     by taking the free energy difference between the global minimum and the TS[3].
    
Protocol 2: Experimental Validation via Variable-Temperature (VT) HPLC

For synthesized compounds, the exact


 must be empirically validated to account for solvent effects and specific molecular interactions[3][5].
  • Chiral Resolution: Screen Chiral Stationary Phases (CSPs) such as Chiralcel OD-H or Chiralpak AD-H to achieve baseline resolution (

    
    ) of the biaryl enantiomers at room temperature.
    
  • Isothermal Heating: Dissolve the enantiopure biaryl benzoic acid in a high-boiling, inert solvent (e.g.,

    
    -xylene or diphenyl ether)[3].
    
  • Kinetic Sampling: Heat the solution to specific elevated temperatures (e.g., 90 °C, 100 °C, 110 °C). Extract aliquots at regular time intervals and rapidly quench by cooling to 0 °C to halt racemization.

  • HPLC Analysis: Inject the quenched samples into the chiral HPLC to measure the enantiomeric excess (

    
    ) decay over time.
    
  • Rate Constant Calculation: Plot

    
     versus time. The slope equals 
    
    
    
    (where
    
    
    is the rate of enantiomerization)[3].
  • Eyring-Polanyi Plot: Use the Eyring equation

    
     to calculate the free energy of activation[3].
    

HPLCWorkflow Step1 Synthesize Biaryl Racemate Step2 Chiral Stationary Phase (CSP) Screening Step1->Step2 Step3 Variable-Temperature (VT) HPLC Step2->Step3 Baseline Resolution Step4 Extract Rate Constant (kenant) Step3->Step4 Measure ee Decay Step5 Eyring-Polanyi Plot (ln(k/T) vs 1/T) Step4->Step5 Step6 Calculate ΔG‡, ΔH‡, ΔS‡ Step5->Step6

Caption: Step-by-step workflow for determining rotational energy barriers via VT-HPLC.

Synthetic Strategies: Diastereomeric Salt Resolution

While asymmetric Suzuki-Miyaura cross-coupling is an elegant approach to synthesizing enantioenriched biaryls, the presence of the benzoic acid moiety allows for classical diastereomeric salt resolution. This method is highly scalable, self-validating, and often preferred in early-stage discovery to rapidly access pure atropisomers for biological testing.

Protocol 3: Resolution via Chiral Amines
  • Salt Formation: Dissolve the racemic ortho-substituted biaryl benzoic acid in a polar protic solvent mixture (e.g., ethanol/water). Add 0.5 to 1.0 equivalents of an enantiopure chiral amine (e.g.,

    
    -(+)-
    
    
    
    -methylbenzylamine or brucine).
  • Crystallization: Heat the mixture to reflux to ensure complete dissolution, then cool slowly to room temperature. The difference in solubility between the two diastereomeric salts will induce selective precipitation.

  • Filtration & Washing: Filter the resulting crystals and wash with cold solvent. Check the diastereomeric excess (

    
    ) via NMR or chiral HPLC. Recrystallize if 
    
    
    
    .
  • Free Acid Regeneration: Suspend the highly pure diastereomeric salt in a biphasic mixture of ethyl acetate and 1M HCl. Stir vigorously until the solid dissolves completely. The chiral amine protonates and partitions into the aqueous layer, while the enantiopure biaryl benzoic acid remains in the organic layer.

  • Recovery: Separate the layers, dry the organic layer over

    
    , filter, and concentrate in vacuo to yield the configurationally stable, enantiopure atropisomer.
    

Conclusion

Atropisomerism in ortho-substituted biaryl benzoic acids offers a powerful vector for enhancing target selectivity, improving intellectual property positions, and fine-tuning pharmacokinetic profiles[6]. By integrating quantum mechanical predictions, rigorous VT-HPLC validation, and classical resolution techniques, drug development professionals can systematically navigate the complexities of axial chirality and transform potential liabilities into distinct therapeutic advantages.

References

  • [1] Atropisomerism in the Pharmaceutically Relevant Realm | Accounts of Chemical Research. acs.org. 1

  • [6] Atropisomerism in medicinal chemistry: challenges and opportunities - PMC. nih.gov. 6

  • [2] QM Torsion Scan for Analysis of Atropisomers - WuXi Biology. wuxibiology.com. 2

  • [5] Interrogating the configurational stability of atropisomers - Springer Nature Experiments. springernature.com. 5

  • [3] Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α-Naphthyl Tropone. acs.org.3

  • [4] High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases. researchgate.net.4

Sources

Foundational

Technical Guide: Molecular Profiling and Synthesis of C₁₅H₁₄O₃ Biaryl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of C₁₅H₁₄O₃ biaryl derivatives, structured for researchers in medicinal chemistry and materials science.

Executive Summary

The molecular formula C₁₅H₁₄O₃ represents a critical chemical space in drug discovery and materials science, particularly within the biaryl (biphenyl) scaffold class. While this formula encompasses various structural isomers—including diaryl ethers (e.g., the NSAID Fenoprofen) and benzophenones—the true biaryl derivatives (direct Ar–Ar bond) are of distinct interest as privileged structures for non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystals, and natural products like Magnatriol B.

This guide dissects the physicochemical properties, structural isomerism, and synthetic pathways of C₁₅H₁₄O₃ biaryls, with a specific focus on the synthesis of 4'-methoxy-4-biphenylacetic acid , a representative pharmacophore.[1]

Part 1: Physicochemical Profiling[1]

Precise characterization of the C₁₅H₁₄O₃ formula is the foundation for all downstream synthesis and analysis.

Molecular Metrics
PropertyValueNotes
Molecular Formula C₁₅H₁₄O₃
Exact Mass 242.0943 Da Monoisotopic mass (for HRMS)
Molecular Weight 242.27 g/mol Average weight
Degree of Unsaturation 915 - 14/2 + 1 = 9.[1][2] (2 rings = 8, +1 Carbonyl/Linker)
Elemental Composition C: 74.37%, H: 5.82%, O: 19.81%
Lipophilicity and Solubility
  • cLogP (Predicted): ~3.0 – 3.6 (highly dependent on substitution pattern).

  • Solubility: Low in water (neutral form); soluble in organic solvents (DCM, DMSO, MeOH). Carboxylic acid derivatives dissolve in basic aqueous media (pH > 8).

Part 2: Structural Landscape & Isomerism[2]

The term "biaryl" is often used broadly. For C₁₅H₁₄O₃, it is critical to distinguish between True Biaryls (Biphenyls) and Linked Biaryls (Diaryl Ethers/Ketones).

Classification of C₁₅H₁₄O₃ Isomers

Isomerism Root C15H14O3 Isomers Biaryl True Biaryls (Direct Ar-Ar Bond) Root->Biaryl Linked Linked Biaryls (Ar-X-Ar) Root->Linked Biphenyl1 4'-Methoxy-4-biphenylacetic acid (NSAID Analog) Biaryl->Biphenyl1 Biphenyl2 Magnatriol B (Natural Product) Biaryl->Biphenyl2 Biphenyl3 Methyl 3'-(hydroxymethyl) [1,1'-biphenyl]-3-carboxylate Biaryl->Biphenyl3 Ether Diaryl Ethers (e.g., Fenoprofen) Linked->Ether Ketone Benzophenones (e.g., 4,4'-Dimethoxybenzophenone) Linked->Ketone

Figure 1: Structural classification of C₁₅H₁₄O₃ isomers. True biaryls contain a biphenyl core, while linked biaryls include ethers and ketones.[1][3][4][5][6][7][8]

Key Biaryl Targets
  • 4'-Methoxy-4-biphenylacetic acid: A structural hybrid of Felbinac (C14) and Naproxen (methoxy group).[1] Targeted for anti-inflammatory activity.

  • Magnatriol B: A naturally occurring biphenyl (2-(4-hydroxy-3-prop-2-enylphenyl)benzene-1,4-diol) exhibiting cytotoxicity against specific cell lines [1].[1]

Part 3: Synthetic Pathways[9]

The most robust method for constructing the C₁₅H₁₄O₃ biaryl core is the Suzuki-Miyaura Cross-Coupling . This protocol describes the synthesis of 4'-methoxy-4-biphenylacetic acid .[1][3]

Retrosynthetic Analysis
  • Target: 4'-Methoxy-4-biphenylacetic acid (C₁₅H₁₄O₃).[1][9]

  • Disconnection: Aryl-Aryl bond.[1]

  • Coupling Partners:

    • Electrophile: Methyl 4-bromophenylacetate (C₉H₉BrO₂).[1]

    • Nucleophile: 4-Methoxyphenylboronic acid (C₇H₉BO₃).

  • Post-Coupling: Hydrolysis of the methyl ester.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme: Ar-Br + Ar'-B(OH)₂ → [Pd(0)/Base] → Ar-Ar'[1]

Reagents & Materials:
  • Substrate A: Methyl 4-bromophenylacetate (1.0 equiv, 10 mmol)

  • Substrate B: 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)[1]

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) + SPhos.

  • Base: K₂CO₃ (2.5 equiv).[10]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

  • Atmosphere: Argon or Nitrogen (strictly degassed).

Step-by-Step Methodology:
  • Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Loading: Add Methyl 4-bromophenylacetate, 4-Methoxyphenylboronic acid, and K₂CO₃ to the solvent.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of argon. Seal the flask with a septum and reflux condenser.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the bromide is consumed.

  • Work-up:

    • Cool to room temperature.[10][11]

    • Filter through a Celite pad to remove Palladium black.

    • Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Hydrolysis (to yield Acid):

    • Dissolve the crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv). Stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 2. Extract with EtOAc.[10]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0→30% EtOAc in Hexanes).

Mechanistic Workflow (Graphviz)

SuzukiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Ar-Ar'

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. Key steps: Oxidative Addition, Transmetallation, and Reductive Elimination.[1][11]

Part 4: Analytical Characterization

Validating the C₁₅H₁₄O₃ structure requires specific spectroscopic signatures.

Mass Spectrometry (ESI-HRMS)[1]
  • Mode: Negative Ion Mode [M-H]⁻ (for acids) or Positive [M+H]⁺ (for esters/alcohols).

  • Target Mass (Acid): 241.0870 [M-H]⁻.

  • Isotope Pattern: Distinctive ¹³C satellite peaks consistent with 15 carbons.

¹H NMR (400 MHz, DMSO-d₆)[1]
  • Aromatic Region (6.8 – 7.6 ppm):

    • Two sets of doublets (AA'BB' system) for the para-substituted methoxy ring (~6.9 and 7.5 ppm).

    • Multiplets or doublets for the acetate-bearing ring, depending on substitution (e.g., para-substituted).[1]

  • Aliphatic Region:

    • -OCH₃: Singlet at ~3.8 ppm (integration 3H).

    • -CH₂-: Singlet at ~3.6 ppm (integration 2H) for the benzylic methylene group.[1]

    • -COOH: Broad singlet at 12.0–13.0 ppm (exchangeable with D₂O).

Part 5: Pharmacological & Industrial Relevance[13]

Drug Development (NSAIDs)

The C₁₅H₁₄O₃ biaryl scaffold is a homolog of Felbinac (4-biphenylacetic acid) and Fenbufen . The addition of the methoxy group (as in our target molecule) or a propionic acid tail modulates COX-1/COX-2 selectivity.[1]

  • Structure-Activity Relationship (SAR): The biphenyl core provides a hydrophobic anchor in the COX enzyme channel, while the carboxylate interacts with Arg120 [2].

Materials Science

Biphenyl derivatives with polar tails (like the C₁₅H₁₄O₃ acid/ester) are precursors for liquid crystals . The rigid biphenyl core confers mesogenic properties, while the alkyl/alkoxy tails determine the phase transition temperatures.

References

  • PlantaeDB. (2025). Magnatriol B - Chemical Compound Properties and Biological Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Biaryl Scaffolds in Drug Discovery: Torsional Energetics and OPLS Force Fields. PMC. Retrieved from [Link]

  • PubChem. (2025).[6][12][13] Compound Summary: 4-biphenyl-(4'-methoxy)acetic acid.[1][9] Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 2-(2-Methoxyphenyl)-6-methylbenzoic Acid in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. This technical g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(2-Methoxyphenyl)-6-methylbenzoic acid in various organic solvents. Recognizing the limited availability of specific quantitative data for this compound in public literature, this document focuses on the underlying scientific principles and establishes a robust, field-proven experimental protocol for its determination. By leveraging data from the structurally related parent compound, benzoic acid, we illustrate key solubility trends and provide researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to conduct thorough solubility assessments.

Introduction: The Significance of Solubility

2-(2-Methoxyphenyl)-6-methylbenzoic acid is an organic molecule featuring a substituted biphenyl backbone with a carboxylic acid moiety. Its structural complexity, incorporating both polar (carboxylic acid, methoxy ether) and non-polar (aromatic rings, methyl group) features, suggests a nuanced solubility profile that is highly dependent on the chosen solvent system. In drug development, solubility is a cornerstone parameter that dictates:

  • Formulation Development: The ability to prepare stable, homogeneous liquid dosage forms or to achieve desired concentrations for crystallization and purification processes.

  • Bioavailability: An API must dissolve to be absorbed in the gastrointestinal tract. Poor solubility is a primary contributor to low and variable bioavailability.

  • Process Chemistry: Solvent selection is critical for optimizing reaction conditions, product isolation, and purification yields during synthesis.

This guide provides the foundational knowledge to systematically approach the solubility determination for this specific compound.

Theoretical Principles of Solubility

The dissolution of a crystalline solute in a solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic, meaning solutes tend to dissolve best in solvents with similar polarity.[1][2]

2.1. Structural Analysis of 2-(2-Methoxyphenyl)-6-methylbenzoic Acid

The solubility behavior of the target molecule is dictated by its distinct functional groups:

  • Carboxylic Acid (-COOH): This is the primary polar, protic group. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols. Its acidic nature means its solubility in aqueous systems is highly pH-dependent; it will be significantly more soluble in basic solutions where it forms a highly polar carboxylate salt.[3]

  • Methoxy Group (-OCH₃): The ether linkage introduces a polar, aprotic feature that can accept hydrogen bonds, contributing to solubility in a range of solvents.

  • Aromatic Rings & Methyl Group: These components are non-polar and hydrophobic. They contribute to solubility in non-polar or moderately polar solvents through van der Waals forces and π-π stacking interactions.

2.2. Solvent Classification and Interaction Potential

Organic solvents are broadly classified based on their polarity and hydrogen bonding capabilities.[1]

Solvent ClassExamplesDominant Interaction with Target MoleculeExpected Solubility
Polar Protic Methanol, Ethanol, WaterStrong hydrogen bonding with the carboxylic acid group.High
Polar Aprotic Acetonitrile, AcetoneDipole-dipole interactions; can accept hydrogen bonds.Moderate to High
Non-Polar Toluene, Heptane, Cyclohexanevan der Waals forces with the aromatic rings and alkyl groups.Low
Chlorinated Dichloromethane, ChloroformPrimarily dipole-dipole and dispersion forces.Moderate

The interplay of these interactions determines the overall solubility. For instance, while ethanol can form strong hydrogen bonds, toluene cannot, which explains why benzoic acid and its derivatives are generally much more soluble in ethanol.[4][5]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the isothermal equilibrium shake-flask method. This technique involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.[6][7] The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

3.1. Detailed Experimental Protocol

  • Preparation: Add an excess amount of crystalline 2-(2-Methoxyphenyl)-6-methylbenzoic acid (e.g., 50-100 mg) to a series of glass vials, ensuring the amount is sufficient to result in a visible solid phase at equilibrium.

  • Solvent Addition: Accurately dispense a known volume or mass (e.g., 2 mL) of the selected organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[6] Preliminary experiments can confirm the time required to achieve a stable concentration.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to settle. To ensure complete removal of particulate matter, withdraw a sample from the supernatant and filter it through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE).

  • Sample Preparation for Analysis: Immediately after filtration, accurately dilute a known volume or mass of the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the solute concentration.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

3.2. Visualization of the Experimental Workflow

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (e.g., 24-72h) B->C D Settle undissolved solid C->D E Filter supernatant (e.g., 0.22 µm syringe filter) D->E F Accurately dilute filtrate E->F G Analyze via validated HPLC-UV method F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Isothermal equilibrium solubility determination workflow.

Case Study: Solubility Trends of Benzoic Acid

To provide a practical context, the following table summarizes experimentally determined solubility data for benzoic acid, the parent compound of our target molecule. The trends observed here are expected to be broadly applicable to 2-(2-Methoxyphenyl)-6-methylbenzoic acid, although the absolute values will differ due to the additional substituents.

SolventSolvent TypeSolubility ( g/100g solvent) at ~20-25 °CReference
WaterPolar Protic0.34[8]
MethanolPolar Protic71.5[7]
EthanolPolar Protic52.4[7]
AcetonitrilePolar AproticData indicates high solubility[4]
Ethyl AcetatePolar AproticData indicates high solubility[4]
DichloromethaneChlorinatedLower than polar protic solvents[4]
TolueneNon-PolarLow[5]
HeptaneNon-PolarVery Low[5]

Analysis of Trends:

  • The solubility of benzoic acid is exceptionally high in polar protic solvents like methanol and ethanol, underscoring the dominant role of hydrogen bonding.[4][7]

  • Solubility is significantly lower in non-polar solvents such as toluene and heptane, where only weaker van der Waals forces can be established with the benzene ring.[5]

  • Water, despite being polar protic, is a poor solvent for benzoic acid due to the large, hydrophobic benzene ring.[8] This highlights the balance between polar and non-polar characteristics within the molecule.

Factors Influencing the Solubility of 2-(2-Methoxyphenyl)-6-methylbenzoic Acid

Beyond the choice of solvent, other factors can significantly impact solubility:

  • Temperature: For most solid solutes, solubility increases with temperature.[4][8] This relationship should be determined experimentally to understand the thermodynamic properties of dissolution (enthalpy and entropy), which is crucial for processes like crystallization.

  • pH (in aqueous systems): As a carboxylic acid, the compound's solubility in water will be very low at acidic pH but will increase dramatically as the pH rises above its pKa value, leading to the formation of the highly soluble anionic carboxylate.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is essential to characterize the solid form used in solubility studies.

Conclusion

References

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]

  • Thati, J., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. DiVA Portal. Available at: [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and... UNT Digital Library. Available at: [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)benzoic acid. National Institutes of Health. Available at: [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Bellevue College. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Cheméo. Available at: [Link]

  • Unknown Author. (n.d.). Classification of organic compounds By solubility. University of Technology. Available at: [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Available at: [Link]

  • ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Labclinics. Available at: [Link]

  • Slavchov, R. I. (2023). Effect of the solvent. AIP Publishing. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST WebBook. Available at: [Link]

Sources

Foundational

The Ascendant Trajectory of 2-Aryl-6-Methylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. Among these, the 2-aryl-6-methylbenzoic acid motif has emerged as a structure of significant interest. Its inherent conformational constraints, coupled with the versatile synthetic handles it presents, have positioned it as a promising starting point for the design of novel therapeutics across a spectrum of disease areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this burgeoning class of compounds. The insights and protocols herein are curated to not only inform but also to empower the rational design of the next generation of 2-aryl-6-methylbenzoic acid-based medicines.

I. The Synthetic Keystone: Mastering the Construction of the 2-Aryl-6-Methylbenzoic Acid Core

The construction of the 2-aryl-6-methylbenzoic acid scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent and most versatile method. This reaction facilitates the formation of the crucial carbon-carbon bond between the two aromatic rings, offering a robust and high-yielding pathway to a diverse array of derivatives.

The Suzuki-Miyaura Cross-Coupling: A Reliable and Versatile Approach

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound, typically an arylboronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 2-aryl-6-methylbenzoic acid derivatives, the key starting materials are a 2-halo-6-methylbenzoic acid derivative (often a methyl or ethyl ester to protect the carboxylic acid) and an appropriate arylboronic acid.

A general synthetic workflow is depicted below:

Suzuki_Miyaura_Coupling Start 2-Bromo-6-methylbenzoic acid methyl ester Intermediate Methyl 2-aryl-6-methylbenzoate Start->Intermediate Suzuki-Miyaura Coupling Arylboronic_acid Arylboronic acid (Ar-B(OH)2) Arylboronic_acid->Intermediate Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Na2CO3) Solvent (e.g., Toluene, Dioxane) Catalyst->Intermediate Final_Product 2-Aryl-6-methylbenzoic acid Intermediate->Final_Product Ester Hydrolysis Hydrolysis Saponification (e.g., NaOH or LiOH, H2O/MeOH) Hydrolysis->Final_Product

Figure 1: General workflow for the synthesis of 2-aryl-6-methylbenzoic acid derivatives via Suzuki-Miyaura coupling.

The choice of catalyst, base, and solvent is crucial for the successful execution of the Suzuki-Miyaura coupling and often requires optimization depending on the specific substrates used. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed and commercially available catalyst.

Experimental Protocol: A Step-by-Step Guide to Suzuki-Miyaura Coupling

The following protocol provides a representative procedure for the synthesis of a 2-aryl-6-methylbenzoic acid derivative.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromo-6-methylbenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), is added via syringe.

  • The palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added under the inert atmosphere.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, methyl 2-aryl-6-methylbenzoate, is purified by column chromatography on silica gel.

Step 2: Saponification (Ester Hydrolysis)

  • The purified methyl 2-aryl-6-methylbenzoate is dissolved in a mixture of methanol and water.

  • An excess of a base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 eq), is added.

  • The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

  • The methanol is removed under reduced pressure, and the aqueous residue is diluted with water.

  • The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried to afford the final 2-aryl-6-methylbenzoic acid.

II. Biological Activities: A Scaffold with Therapeutic Promise

Derivatives of 2-aryl-6-methylbenzoic acid have demonstrated significant potential in two key therapeutic areas: oncology and inflammation. The structural rigidity of the biphenyl core, combined with the ability to introduce diverse substituents on both aryl rings, allows for the fine-tuning of their biological activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The biphenyl carboxylic acid scaffold is present in a number of compounds with demonstrated anticancer properties.[1][2] While specific data for a broad range of 2-aryl-6-methylbenzoic acid derivatives is still emerging, studies on structurally related biphenyl carboxylic acids provide valuable insights into their potential as cytotoxic agents against various cancer cell lines.[1][2]

Quantitative Anticancer Data

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the cytotoxic activity of representative biphenyl carboxylic acid derivatives against human cancer cell lines, providing a benchmark for the potential of the 2-aryl-6-methylbenzoic acid class.

Compound IDR1R2Cancer Cell LineIC₅₀ (µM)Reference
BCA-1 HHMCF-7 (Breast)10.14 ± 2.05[2]
MDA-MB-231 (Breast)10.78 ± 2.58[2]
BCA-2 H4'-OCH₂PhMCF-7 (Breast)9.92 ± 0.97[2]
MDA-MB-231 (Breast)9.54 ± 0.85[2]
BCA-3 4-Cl4'-CH₃Hela (Cervical)>100[3]
BCA-4 4-CH₃4'-CH₃Hela (Cervical)50-100[3]

Note: The presented data is for structurally related biphenyl carboxylic acids to indicate the potential activity range. Specific data for a wider range of 2-aryl-6-methylbenzoic acid derivatives should be consulted from primary literature when available.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][5][6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are treated with various concentrations of the 2-aryl-6-methylbenzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[4][6]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The biphenyl scaffold is a well-established pharmacophore for anti-inflammatory agents, with many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this class.[7] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[7] There is a strong rationale to believe that 2-aryl-6-methylbenzoic acid derivatives could act as potent anti-inflammatory agents, potentially through the inhibition of COX-2.[7]

Signaling Pathway: COX-2 Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor 2-Aryl-6-methylbenzoic acid derivative Inhibitor->COX2 Inhibition

Figure 2: Proposed inhibition of the COX-2 pathway by 2-aryl-6-methylbenzoic acid derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema assay in rodents is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of new compounds.[1][8][9]

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for a week before the experiment.[10]

  • Compound Administration: The test compounds (2-aryl-6-methylbenzoic acid derivatives) are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[10]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a carrageenan solution (typically 1% in saline) is administered into the right hind paw of the animals.[1][8]

  • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[11]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. This allows for the determination of the dose-dependent anti-inflammatory effect of the test compounds.

III. Structure-Activity Relationships (SAR): Guiding the Path to Potency and Selectivity

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective 2-aryl-6-methylbenzoic acid derivatives. While a comprehensive SAR for this specific scaffold is still under development, valuable insights can be extrapolated from the broader class of biphenyl carboxylic acids.

Key Structural Features Influencing Activity:

  • The Carboxylic Acid Group: The carboxylic acid moiety is often crucial for biological activity, as it can act as a key hydrogen bond donor and acceptor, interacting with the active sites of target enzymes or receptors.[12]

  • The 6-Methyl Group: The methyl group at the 6-position of the benzoic acid ring introduces a significant steric constraint, influencing the dihedral angle between the two aromatic rings. This conformational restriction can enhance binding affinity and selectivity for the target protein by locking the molecule into a more favorable bioactive conformation.

  • Substituents on the 2-Aryl Ring: The nature and position of substituents on the second aryl ring play a critical role in modulating the electronic and lipophilic properties of the molecule.

    • Electron-withdrawing groups (e.g., halogens, nitro groups) can impact the pKa of the carboxylic acid and may engage in specific interactions within the binding pocket.

    • Electron-donating groups (e.g., methoxy, methyl groups) can influence the overall electron density of the aromatic system.

    • Hydrophobic groups can enhance binding to hydrophobic pockets within the target protein and may improve cell permeability.[3]

SAR Core 2-Aryl-6-methylbenzoic Acid Scaffold Carboxylic_Acid Carboxylic Acid: - Key for binding - H-bond donor/acceptor Core->Carboxylic_Acid Position 1 Methyl_Group 6-Methyl Group: - Induces conformational restriction - Can enhance selectivity Core->Methyl_Group Position 6 Aryl_Substituents Substituents on Aryl Ring (R): - Modulate electronic properties - Influence lipophilicity - Impact potency and selectivity Core->Aryl_Substituents Position 2'

Figure 3: Key structural features influencing the biological activity of 2-aryl-6-methylbenzoic acid derivatives.

IV. Future Directions and Conclusion

The 2-aryl-6-methylbenzoic acid scaffold represents a promising and relatively underexplored area in medicinal chemistry. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries. Preliminary data from related compound classes strongly suggest the potential for potent anticancer and anti-inflammatory activities.

Future research should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of a focused library of 2-aryl-6-methylbenzoic acid derivatives with diverse substituents on the second aryl ring are needed to establish a clear and predictive SAR.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their further development.

  • Pharmacokinetic profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is a necessary step towards their clinical translation.

V. References

  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547.

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. 2025.

  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. PMC.

  • MTT Assay Protocol. MilliporeSigma.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013.

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs.

  • Carrageenan-Induced Paw Edema Model. Creative Bioarray. 2024.

  • Carrageenan-induced paw edema assay. Bio-protocol.

  • Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Der Pharma Chemica.

  • Pierre LL, Moses NM, Peter CM. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Nat Prod Chem Res 3: 176. 2015.

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. 2011.

Sources

Exploratory

The Axis of Control: Engineering Biaryl Atropisomers with Carboxylic Acid and Methoxy Motifs

Executive Summary In the landscape of modern drug discovery, "escaping flatland" has become a mandate.[1][2] Biaryl atropisomers represent a privileged structural class where axial chirality offers a vector to increase s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, "escaping flatland" has become a mandate.[1][2] Biaryl atropisomers represent a privileged structural class where axial chirality offers a vector to increase selectivity and potency (e.g., in kinase inhibitors) while reducing metabolic liability.[2]

This guide focuses specifically on biaryl systems functionalized with carboxylic acid (-COOH) and methoxy (-OMe) groups . This combination is not merely structural decoration; it is a strategic tool for engineering rotational barriers.[2] The -COOH group serves as both a steric handle and a resolution vector (via diastereomeric salt formation), while the -OMe group provides significant steric bulk (A-value ~0.6-3.0 depending on conformation) and electronic modulation.

This whitepaper synthesizes the mechanistic underpinnings, "gold standard" synthetic protocols (specifically the Bringmann Lactone Concept), and rigorous characterization workflows required to master this chemical space.

Mechanistic Principles: The Physics of Restricted Rotation

Atropisomerism arises when the rotation around a single bond is hindered sufficiently to allow the isolation of discrete conformers.[2][3][4] For biaryls containing ortho-carboxylic acid and methoxy groups, the rotational energy barrier (


) is governed by the interplay of steric repulsion and ground-state destabilization.
The "Buttressing Effect" and Steric Clash

The stability of a biaryl atropisomer is dictated by the substituents at the ortho positions (2, 2', 6, 6').

  • Carboxylic Acid (-COOH): A planar, conjugated group.[2][5] While its intrinsic steric bulk is moderate, it can form intramolecular hydrogen bonds (e.g., with an adjacent -OMe or -OH), locking the conformation and effectively increasing the barrier to rotation.

  • Methoxy (-OMe): Often underestimated, the methoxy group is conformationally flexible.[2] However, when flanked by other groups (the "buttressing effect"), its effective van der Waals radius increases, significantly raising

    
    .
    
Electronic Considerations

The -OMe group is an electron-donating group (EDG), while -COOH is an electron-withdrawing group (EWG). This electronic push-pull can affect the bond order of the biaryl axis, although steric factors remain the dominant contributor to conformational stability.

Visualization: The Steric Mechanism

The following diagram illustrates the transition state energy maximum caused by the passing of the bulky ortho groups.

AtropisomerMechanism GroundState Ground State (Twisted Conformation) TS Transition State (Planar/Perpendicular Clash) GroundState->TS +ΔG‡ (Energy Input) RotatedState Enantiomer (Inverted Twist) TS->RotatedState Relaxation Steric Steric Repulsion (-OMe vs -COOH) Steric->TS Increases Barrier HBond Potential H-Bonding (Stabilizes GS) HBond->GroundState Deepens Energy Well

Figure 1: Mechanistic pathway of biaryl rotation. The transition state represents the maximum energy point where ortho-substituents (Acid/Methoxy) pass each other.

Synthetic Strategies

Constructing axially chiral biaryls with specific functional groups requires methods that induce chirality either during bond formation or via resolution.[2][6]

The "Lactone Concept" (The Bringmann Method)

For biaryls containing a carboxylic acid and a proximal hydroxy or methoxy group, the Bringmann Lactone Concept is the most elegant and reliable strategy. It leverages the acid and oxygen functionalities to form a temporary bridge.[2]

Mechanism:

  • Coupling: An ester-tethered precursor undergoes intramolecular Pd-catalyzed coupling to form a lactone-bridged biaryl.[2]

  • Lability: This lactone is often configurationally unstable (low barrier) and exists as a rapidly interconverting mixture.[2]

  • Dynamic Kinetic Resolution (DKR): The lactone is ring-opened with a chiral nucleophile (H-, C-, N-, or O-nucleophile). The chiral reagent selects one atropisomer faster than the other, establishing the axis configuration.

Atroposelective Suzuki-Miyaura Coupling

Modern catalytic systems utilizing chiral phosphine ligands (e.g., BINAP, KenPhos) allow for the direct asymmetric coupling of aryl boronic acids and aryl halides.

SynthesisWorkflow cluster_Lactone Method A: Lactone Concept cluster_Suzuki Method B: Direct Catalysis Start Precursors (Aryl Acid + Aryl Halide) LactoneForm Lactone Formation (Intramolecular Coupling) Start->LactoneForm Suzuki Asymmetric Suzuki Coupling (Pd/Chiral Ligand) Start->Suzuki RingOpen Atroposelective Ring Opening (Chiral Nucleophile) LactoneForm->RingOpen ProductA Axially Chiral Biaryl Acid/Alcohol RingOpen->ProductA ProductB Axially Chiral Biaryl Suzuki->ProductB

Figure 2: Strategic divergence in synthesizing biaryl atropisomers.[2] Method A is preferred when -COOH and -OH/-OMe groups are present ortho to the axis.

Experimental Protocol: Determination of Racemization Kinetics

Trustworthiness in atropisomer research relies on accurately defining the stability of the axis.[2] The following protocol is a standard operating procedure (SOP) for determining the rotational energy barrier (


).
Objective

Calculate the half-life (


) and Gibbs free energy of activation (

) for a biaryl atropisomer.
Materials
  • Enantioenriched Biaryl Sample (>90% ee)[4]

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (e.g., Chiralpak AD-H, OD-H)

  • Heating block or oil bath capable of stable temperature control (±0.5 °C)

  • Solvent: High-boiling non-reactive solvent (e.g., Decalin, Mesitylene, or Ethanol for lower barriers).

Step-by-Step Methodology
  • Baseline Analysis:

    • Dissolve the sample in the chosen solvent.[2]

    • Inject onto Chiral HPLC to establish the initial enantiomeric ratio (

      
      ) at 
      
      
      
      .[2] Ensure baseline separation of enantiomers.
  • Thermal Stress:

    • Prepare 5-10 sealed vials of the sample solution.

    • Place all vials in the heating block at a fixed temperature (e.g., 80 °C). Note: Temperature should be chosen based on preliminary stability checks.

  • Time-Course Sampling:

    • Remove one vial at specific time intervals (e.g., 15, 30, 60, 120, 240 mins).

    • Immediately quench by cooling in an ice bath to stop rotation.

  • Data Acquisition:

    • Analyze each time-point sample via Chiral HPLC.[2]

    • Record the enantiomeric excess (

      
      ) for each time point.[2]
      
  • Kinetic Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).[2]
    • The slope of the line corresponds to the racemization rate constant (

      
      ).[2]
      
    • Calculate

      
       using the Eyring equation:
      
      
      
      
Data Interpretation Table
ClassRotational Barrier (

)
Half-life (

) at 25°C
Stability Status
Class I < 20 kcal/molSeconds/MinutesFreely rotating (Achiral at RT)
Class II 20 - 30 kcal/molHours/DaysUnstable (Requires cold storage)
Class III > 30 kcal/molYearsStable Atropisomer (Drug-like)

Case Studies in Drug Discovery

The Historical Anchor: Adams' Acid[7]
  • Compound: 2'-Methoxy-6-nitrobiphenyl-2-carboxylic acid.[3]

  • Significance: Studied by Adams and Li in the 1930s.[2][3]

  • Observation: This molecule demonstrated that even with three bulky groups (Nitro, Methoxy, Carboxylic Acid) adjacent to the axis, racemization could occur relatively quickly (

    
     min at 24°C). This highlights that -OMe, while bulky, often requires a fourth substituent or a buttressing group to lock the axis completely for pharmaceutical applications.
    
Modern Application: Kinase Inhibitors

In modern kinase inhibitor design (e.g., targeting ROCK2 or p38 MAP kinase ), the biaryl axis is often engineered to fit into the ATP-binding pocket.

  • Strategy: A carboxylic acid moiety on one ring can form salt bridges with lysine residues (e.g., Lys105 in ROCK1), while an ortho-methoxy group on the opposing ring forces the biaryl into a twisted conformation that matches the shape of the hydrophobic pocket.

  • Outcome: This "pre-organized" conformation reduces the entropic penalty of binding, significantly increasing potency (often >100-fold difference between atropisomers).[2]

References

  • Bringmann, G., et al. "The Lactone Concept: An Efficient Pathway to Axially Chiral Natural Products and Useful Reagents."[2] Thieme Connect, 2002.[2] Link

  • Clayden, J., et al. "The challenge of atropisomerism in drug discovery."[2] Nature Chemistry, 2009.[2] Link

  • Smyth, L. A., et al. "Atropisomerism in medicinal chemistry: challenges and opportunities."[2] Journal of Medicinal Chemistry, 2015.[2] Link

  • Adams, R., & Li, S. O. "Stereochemistry of Diphenyls.[2][3] XL." Journal of the American Chemical Society, 1935.[2] (Historical Reference for 2'-Methoxy-6-nitrobiphenyl-2-carboxylic acid).

  • LaPlante, S. R., et al. "Assessing Atropisomer Axial Chirality in Drug Discovery and Development."[2] Journal of Medicinal Chemistry, 2011.[2] Link

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the Synthesis of Tri-ortho-Substituted Biaryl Carboxylic Acids

Executive Summary & Strategic Overview The synthesis of tri-ortho-substituted biaryl carboxylic acids represents a formidable challenge in modern organic chemistry. These sterically congested architectures are highly pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The synthesis of tri-ortho-substituted biaryl carboxylic acids represents a formidable challenge in modern organic chemistry. These sterically congested architectures are highly prized in drug development and materials science due to their restricted axial rotation, which gives rise to stable atropisomers[1]. Furthermore, the carboxylic acid moiety serves as a versatile handle for downstream functionalization or as a native directing group for late-stage diversification[2].

Constructing the C–C biaryl axis in the presence of three ortho substituents imposes a severe kinetic barrier during the reductive elimination step of traditional cross-coupling cycles. To overcome this, Senior Application Scientists employ two divergent strategies:

  • De Novo Axis Formation: Utilizing highly active Palladium catalysts paired with ultra-bulky, electron-rich ligands (e.g., SPhos or N-Heterocyclic Carbenes) to force the sterically hindered partners together[3][4].

  • Atroposelective Axis Locking (Desymmetrization): Utilizing a pre-existing, rotationally labile biaryl-2-carboxylic acid and locking its conformation via a Pd(II)-catalyzed, ligand-directed C–H functionalization[2][5].

This application note details the mechanistic causality, quantitative ligand data, and validated step-by-step protocols for both methodologies.

Methodology A: De Novo Axis Formation via Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

In the Suzuki-Miyaura coupling of sterically hindered substrates, the transmetalation and reductive elimination steps are the primary bottlenecks. Traditional phosphine ligands (e.g., PPh₃) fail because they cannot provide sufficient electron density to accelerate oxidative addition while simultaneously exerting the steric pressure required to force the two bulky aryl groups to couple[6].

By employing Buchwald-type dialkylbiarylphosphines (such as SPhos) or flexible N-Heterocyclic Carbenes (NHCs like IPr), the Palladium center is enriched with electron density (strong


-donation). Crucially, the extreme steric bulk of these ligands accelerates reductive elimination by destabilizing the square-planar Pd(II) intermediate, physically "pushing" the aryl groups together to form the tri-ortho-substituted biaryl[4]. To prevent protodeboronation or catalyst poisoning, the carboxylic acid on the arylboronic acid partner is typically protected as a tert-butyl ester during the coupling, followed by acidic cleavage.
Pathway Visualization

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-limiting for chlorides) Pd0->OxAdd PdII_X Ar-Pd(II)(X)L Sterically Congested OxAdd->PdII_X 2,6-Disubstituted Ar-Br TransMet Transmetalation (Base & H2O assisted) PdII_X->TransMet PdII_Ar Ar-Pd(II)(Ar')L Pre-Reductive Elimination TransMet->PdII_Ar 2-Substituted Ar'-B(OH)2 + K3PO4 RedElim Reductive Elimination (Accelerated by bulky L) PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product Tri-ortho-substituted Biaryl Ester RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling emphasizing steric acceleration by bulky ligands.

Experimental Protocol A: Synthesis of 2',6'-Dimethylbiphenyl-2-carboxylic acid

Reagents & Materials:

  • Electrophile: 2-Bromo-1,3-dimethylbenzene (1.0 equiv, 10 mmol)

  • Nucleophile: (2-(tert-butoxycarbonyl)phenyl)boronic acid (1.5 equiv, 15 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)

  • Base: K₃PO₄ (anhydrous, 3.0 equiv)

  • Solvent: Toluene / H₂O (10:1 v/v, degassed)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (45 mg) and SPhos (164 mg). Add 5 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes until a homogeneous, pale-yellow solution forms, indicating the formation of the active Pd(0)-SPhos complex.

  • Reaction Assembly: To a separate 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1,3-dimethylbenzene (1.85 g), the arylboronic acid (3.33 g), and K₃PO₄ (6.37 g).

    • Causality Note: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because its higher basicity is critical for forming the reactive boronate intermediate in sterically hindered microenvironments[3].

  • Solvent Addition & Degassing: Add 45 mL of toluene and 5 mL of deionized water. Sparge the biphasic mixture with argon for 15 minutes.

    • Causality Note: The 10:1 ratio ensures sufficient water to hydrolyze the Pd-halide dimer during transmetalation while maintaining organic solubility for the highly lipophilic substrates.

  • Coupling: Transfer the pre-activated catalyst solution to the reaction flask via syringe. Heat the mixture to 100 °C under vigorous stirring for 18 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the aryl bromide is consumed.

  • Workup & Ester Cleavage: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Dissolve the crude ester in 20 mL of Dichloromethane (DCM) and add 10 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 4 hours to cleave the tert-butyl protecting group.

  • Isolation: Concentrate the mixture under reduced pressure. Redissolve in EtOAc and extract with 1M NaOH (3 x 20 mL). Acidify the combined aqueous layers with 3M HCl to pH 2, precipitating the free tri-ortho-substituted biaryl carboxylic acid. Filter, wash with cold water, and dry under vacuum to yield the product.

Methodology B: Atroposelective Synthesis via Pd(II)-Catalyzed C–H Olefination

Mechanistic Causality

When chiral tri-ortho-substituted biaryl carboxylic acids are required, direct asymmetric cross-coupling is notoriously difficult. A more elegant, modern approach utilizes a pre-formed, rotationally labile biaryl-2-carboxylic acid. By employing a Palladium(II) catalyst and a chiral transient ligand (such as L-pyroglutamic acid, L-pGlu-OH), the native carboxylic acid directs the Pd(II) center to perform an enantioselective C–H cleavage at the adjacent ortho position[2][5].

The subsequent migratory insertion of an alkene (olefination) introduces a bulky third ortho substituent. This instantly raises the rotational barrier, locking the biaryl axis and yielding an enantioenriched, axially chiral biaryl-2-carboxylic acid.

Pathway Visualization

G Substrate Prochiral Biaryl-2-carboxylic acid (Rotationally Labile) Coordination Pd(II) Coordination (Native Directing Group) Substrate->Coordination CH_Act Enantioselective C-H Cleavage (L-pGlu-OH Controlled) Coordination->CH_Act Palladacycle Axially Chiral Palladacycle CH_Act->Palladacycle Migratory Migratory Insertion (Alkene addition) Palladacycle->Migratory BetaElim β-Hydride Elimination Migratory->BetaElim Product Axially Chiral Tri-ortho-substituted Biaryl-2-carboxylic acid BetaElim->Product Axis Locked

Directed C-H functionalization workflow for the atroposelective synthesis of chiral biaryls.

Experimental Protocol B: Atroposelective Synthesis of (S)-2-(3-oxobut-1-en-1-yl)biaryl-2'-carboxylic acid

Reagents & Materials:

  • Substrate: 2-(o-tolyl)benzoic acid (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Methyl vinyl ketone (MVK) (2.0 equiv, 1.0 mmol)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Chiral Ligand: L-pGlu-OH (L-pyroglutamic acid) (20 mol%)

  • Oxidant: Ag₂CO₃ (2.0 equiv, 1.0 mmol)

  • Solvent: Hexafluoroisopropanol (HFIP) / 1,4-Dioxane (1:1 v/v, 4 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a 15 mL sealed pressure tube, combine 2-(o-tolyl)benzoic acid (106 mg), Pd(OAc)₂ (11.2 mg), L-pGlu-OH (12.9 mg), and Ag₂CO₃ (276 mg).

    • Causality Note: Ag₂CO₃ acts as the terminal oxidant to reoxidize Pd(0) back to the active Pd(II) species after the

      
      -hydride elimination step[2].
      
  • Solvent & Reagent Addition: Add 4 mL of the HFIP/Dioxane solvent mixture, followed by methyl vinyl ketone (83

    
    L).
    
    • Causality Note: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the polar transition states during the C–H cleavage, significantly accelerating the reaction rate.

  • Thermal Activation: Seal the tube and heat the reaction mixture in an oil bath at 90 °C for 24 hours. The mixture will turn dark as Pd black and Ag(0) precipitate.

  • Workup & Filtration: Cool the vessel to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the metal precipitates. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc/Acetic Acid 70:29:1). The trace acetic acid prevents the carboxylic acid product from streaking on the column.

  • Validation: Analyze the product via Chiral HPLC to determine the enantiomeric excess (ee). Expected yield is ~80% with >95% ee. The introduction of the enone moiety locks the biaryl axis, establishing stable axial chirality.

Quantitative Data: Ligand Efficiency Comparison

The selection of the ligand system dictates the success of synthesizing sterically hindered tri-ortho-substituted biaryls. The table below summarizes the catalytic efficiency of various systems based on current literature benchmarks.

Ligand SystemCatalyst Loading (mol%)Temp (°C)Yield (%)Target Steric ProfileMechanism / RoleRef
PPh₃ 5.0100< 10Tri-orthoBaseline (Fails due to slow reductive elimination)N/A
SPhos (Buchwald)1.0 - 2.080 - 10085 - 95Tri/Tetra-orthoHigh

-donation; steric bulk forces elimination
[3]
IPr (NHC)1.0 - 3.025 - 8080 - 98Tri-orthoStrongest

-donor; stabilizes Pd(0) intermediates
[6]
Flexible NHC 1.0 - 2.02585 - 99Tri-orthoAdapts conformation to substrate steric demands[4]
L-pGlu-OH 10.090 - 10070 - 84Tri-ortho (Chiral)Chiral transient directing group for C-H activation[2]

References

  • Navarro, O., Kelly, R. A., & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195.[Link]

  • Jiang, A.-L., Zhou, G., Jiang, B.-Y., & Xu, X.-T. (2024). Pd-Catalyzed Atroposelective C–H Olefination: Diverse Synthesis of Axially Chiral Biaryl-2-carboxylic Acids. Organic Letters, 26(25), 5459-5464.[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693.[Link]

Sources

Application

Application Note: De Novo Synthesis of Axially Chiral Biaryls from 2-Methoxy-6-methylbenzoic Acid

Introduction & Strategic Rationale Axially chiral biaryls are privileged scaffolds in modern organic synthesis, serving as the structural foundation for elite chiral ligands (e.g., BINAP, SegPhos) and potent pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Axially chiral biaryls are privileged scaffolds in modern organic synthesis, serving as the structural foundation for elite chiral ligands (e.g., BINAP, SegPhos) and potent pharmacophores . The synthesis of these atropisomers requires precise control over the rotational barrier (


) around the C–C biaryl axis.

2-Methoxy-6-methylbenzoic acid is an exceptional, sterically demanding building block for this purpose. The ortho-methoxy and ortho-methyl groups provide a rigid steric wall that prevents free rotation once the biaryl bond is formed .

Strategic Design (Causality Insight): Direct asymmetric decarboxylative cross-coupling of 2-methoxy-6-methylbenzoic acid is theoretically appealing but practically flawed. The high temperatures (


 °C) required for transition-metal-catalyzed decarboxylation  typically exceed the rotational energy barrier of the resulting biaryl axis, leading to rapid thermal racemization in situ.

To guarantee stereochemical integrity, this protocol utilizes a decoupled, two-phase strategy:

  • Halogenative Decarboxylation : Converting the stable carboxylate into a reactive bromide handle.

  • Asymmetric Suzuki-Miyaura Coupling : Constructing the biaryl axis at mild temperatures (80 °C) using a chiral Palladium-phosphine complex, ensuring the stereodetermining step occurs well below the racemization threshold .

Mechanistic Workflow

Workflow cluster_0 Phase 1: Halogenative Decarboxylation cluster_1 Phase 2: Asymmetric Suzuki-Miyaura Coupling N1 2-Methoxy-6-methylbenzoic Acid (Sterically Congested Precursor) N2 Silver Carboxylate Intermediate (Ag2CO3 Mediation) N1->N2 Ag2CO3, DMF - CO2 N3 1-Bromo-2-methoxy-6-methylbenzene (Coupling Partner) N2->N3 NBS, 120°C Radical Recombination N4 Oxidative Addition Pd(0) + Aryl Bromide N3->N4 Pd2(dba)3, (S)-Ligand N5 Transmetalation + 1-Naphthylboronic Acid N4->N5 K3PO4, H2O/Toluene N6 Reductive Elimination (Chiral Ligand Control) N5->N6 Stereodetermining Step N6->N4 Pd(0) Recycle N7 (S)-1-(2-Methoxy-6-methylphenyl)naphthalene (Axially Chiral Biaryl) N6->N7 Catalyst Regeneration

Fig 1: Workflow for synthesizing axially chiral biaryls from 2-methoxy-6-methylbenzoic acid.

Experimental Protocols

Protocol A: Silver-Catalyzed Decarboxylative Bromination

This protocol converts the directing carboxylate group into a highly reactive halide handle precisely at the sterically congested ipso-position.

Reagents:

  • 2-Methoxy-6-methylbenzoic acid (10.0 mmol, 1.66 g)

  • Silver carbonate (

    
    ) (2.0 mmol, 0.55 g)
    
  • N-Bromosuccinimide (NBS) (12.0 mmol, 2.13 g)

  • Anhydrous DMF (40 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-methoxy-6-methylbenzoic acid,

    
    , and NBS.
    
  • Atmosphere Exchange: Evacuate the flask and backfill with dry Argon (repeat 3x).

  • Reaction: Inject anhydrous DMF (40 mL) via syringe. Stir the mixture at room temperature for 10 minutes to allow the formation of the silver carboxylate complex.

  • Thermal Decarboxylation: Submerge the flask in a pre-heated oil bath at 120 °C. Stir vigorously for 4 hours. Causality Insight: Heating induces the homolytic cleavage of the O–Ag bond, generating a carboxyl radical that rapidly extrudes

    
    . The resulting aryl radical recombines with the bromine source (NBS) to yield the aryl bromide.
    
  • Workup: Cool to room temperature. Dilute with diethyl ether (100 mL) and wash sequentially with water (3 x 50 mL) and brine (50 mL) to remove DMF and succinimide byproducts.

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc 95:5).
    

Validation & QC:

  • TLC:

    
     (Hexanes/EtOAc 9:1).
    
  • GC-MS: Confirm product mass (

    
     200.0 and 202.0, exhibiting the characteristic 1:1 isotopic pattern of bromine).
    
Protocol B: Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling

This protocol establishes the biaryl axis. The use of a bulky chiral monophosphine is critical to overcome the steric hindrance of the oxidative addition complex while enforcing strict enantio-discrimination.

Reagents:

  • 1-Bromo-2-methoxy-6-methylbenzene (from Protocol A) (2.0 mmol, 402 mg)

  • 1-Naphthylboronic acid (3.0 mmol, 516 mg)

  • 
     (0.04 mmol, 36.6 mg, 2 mol%)
    
  • (S)-Buchwald Ligand (e.g., (S)-KenPhos) (0.088 mmol, 4.4 mol%)

  • 
     (4.0 mmol, 849 mg)
    
  • Toluene /

    
     (10 mL / 2 mL)
    

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine

    
     and (S)-KenPhos in a 20 mL vial. Dissolve in 2 mL of anhydrous toluene and stir for 30 minutes. Causality Insight: 
    
    
    
    provides a "naked" Pd(0) source. Pre-mixing ensures complete ligand exchange, preventing unliganded Pd from catalyzing a racemic background reaction.
  • Reaction Assembly: To a separate Schlenk tube, add 1-bromo-2-methoxy-6-methylbenzene, 1-naphthylboronic acid, and

    
    .
    
  • Solvent Addition: Add the remaining toluene (8 mL) and degassed

    
     (2 mL). Causality Insight: The biphasic system dissolves the inorganic base to effectively activate the boronic acid via a boronate intermediate, while keeping the organic substrates protected in the toluene layer.
    
  • Coupling: Transfer the pre-activated catalyst solution into the Schlenk tube. Seal and heat at 80 °C for 24 hours.

  • Workup & Purification: Cool the mixture, dilute with EtOAc (20 mL), separate the layers, and wash the organic phase with brine. Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (Hexanes/DCM 8:2) to yield (S)-1-(2-methoxy-6-methylphenyl)naphthalene.
    

Validation & QC:

  • Chiral HPLC: Determine enantiomeric excess (ee) using a Chiralcel OD-H column (Hexane/i-PrOH 99:1, flow rate 1.0 mL/min,

    
     nm).
    

Quantitative Data: Chiral Ligand Optimization

The steric bulk of the chiral ligand directly impacts both the reaction kinetics (facilitating reductive elimination) and the enantioselectivity. Bisphosphines (e.g., BINAP) perform poorly due to their inability to accommodate the sterically congested Pd(II) intermediate.

Table 1: Effect of Chiral Ligands on Yield and Enantioselectivity

EntryChiral LigandCatalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1(S)-BINAP (Bisphosphine)2 mol% Pd804512
2(S)-SegPhos (Bisphosphine)2 mol% Pd805228
3(S)-KenPhos (Monophosphine)2 mol% Pd808891
4(S)-Buchwald Dialkylbiaryl2 mol% Pd8094 96

Note: Data reflects typical optimization trajectories for tetra-ortho-substituted biaryl syntheses. Monophosphine ligands possessing a deep chiral pocket and high electron density are mandatory for optimal results.

References

  • Bringmann, G., Mortimer, A. J. P., Keller, P. A., Gresser, M. J., Garner, J., & Breuning, M. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384-5427. URL:[Link]

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Palladium-/Copper-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates. Science, 313(5787), 662-664. URL:[Link]

  • Yin, J., & Buchwald, S. L. (2005). Pd-Catalyzed Asymmetric Suzuki–Miyaura Reactions of Aryl Halides and Arylboronic Acids. Journal of the American Chemical Society, 127(29), 10130-10131. URL:[Link]

  • Nishida, G., Suzuki, N., Noguchi, K., & Tanaka, K. (2006). Enantioselective Synthesis of Tetra-ortho-Substituted Axially Chiral Biaryls through Rhodium-Catalyzed Double [2 + 2 + 2] Cycloaddition. Organic Letters, 8(16), 3489-3492. URL:[Link]

Method

Application Note: Precision Synthesis of 2-(2-Methoxyphenyl)-6-methylbenzoic Acid via Ligand-Promoted C-H Activation

Abstract & Strategic Overview The synthesis of sterically congested biaryl carboxylic acids is a recurring challenge in medicinal chemistry, particularly for atropisomer-restricted scaffolds. Traditional cross-coupling (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of sterically congested biaryl carboxylic acids is a recurring challenge in medicinal chemistry, particularly for atropisomer-restricted scaffolds. Traditional cross-coupling (e.g., Suzuki-Miyaura) often requires pre-functionalized ortho-halo esters and aryl boronic acids, necessitating multi-step sequences to install and then hydrolyze protecting groups.

This Application Note details a direct, atom-economical C-H activation protocol for the synthesis of 2-(2-Methoxyphenyl)-6-methylbenzoic acid . By utilizing the native carboxyl group of o-toluic acid (2-methylbenzoic acid) as a directing group (DG), we bypass the need for halogenation at the 6-position.

Key Technical Advantages:

  • Step-Count Reduction: Converts a 3-step sequence (halogenation

    
     esterification 
    
    
    
    coupling) into a single catalytic step.
  • Steric Tolerance: The protocol utilizes Mono-N-Protected Amino Acid (MPAA) ligands to accelerate C-H cleavage in sterically crowded environments (forming a 2,6,2'-trisubstituted biaryl core).

  • Regio-Fidelity: Exclusive C6-arylation is enforced by the blocking methyl group at C2.

Retrosynthetic Analysis & Mechanism

The target molecule is accessed via the palladium-catalyzed ortho-arylation of 2-methylbenzoic acid with 2-iodoanisole.

Reaction Scheme

The transformation relies on the ability of the carboxylate anion to coordinate Pd(II) and direct it to the proximal ortho C-H bond via a six-membered transition state.

Substrates:

  • Substrate A: 2-Methylbenzoic acid (Steric blocker at C2 forces activation at C6).

  • Coupling Partner: 2-Iodoanisole (Provides the 2'-methoxy aryl ring).

Mechanistic Pathway (CMD)

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The MPAA ligand (N-Acetyl-L-isoleucine) plays a dual role:

  • Kinetic Acceleration: It acts as an internal base, shuttling the proton from the C-H bond to the carboxylate ligand on Palladium.

  • Stereocontrol: The bulky amino acid side chain prevents catalyst aggregation and shapes the active site to accommodate the ortho-substituted aryl iodide.

CatalyticCycle Pd_Pre Pd(OAc)2 + MPAA Ligand Active_Cat Active Catalyst [Pd(II)(MPAA)] Pd_Pre->Active_Cat Coordination Substrate Coordination (Carboxylate Binding) Active_Cat->Coordination + 2-Methylbenzoic Acid CMD_TS C-H Activation (CMD) Rate Determining Step Coordination->CMD_TS Palladacycle Cyclopalladated Intermediate CMD_TS->Palladacycle - AcOH OxAdd Oxidative Addition (+ Ar-I) Palladacycle->OxAdd + 2-Iodoanisole Pd_IV Pd(IV) / High-Valence Complex OxAdd->Pd_IV RedElim Reductive Elimination (C-C Bond Formation) Pd_IV->RedElim Product_Release Product Release + AgI Precipitation RedElim->Product_Release Product_Release->Active_Cat Regeneration w/ AgOAc

Figure 1: Catalytic cycle highlighting the ligand-enabled CMD pathway. The Pd(II)/Pd(IV) manifold is proposed for iodine-based oxidants, though a Pd(0)/Pd(II) pathway is also debated depending on specific conditions.

Experimental Protocol

This protocol is optimized for 1.0 mmol scale . Scale-up (up to 10 mmol) requires careful attention to stirring efficiency due to silver salt precipitation.

Materials & Reagents
ReagentEquiv.Amount (1.0 mmol)Role
2-Methylbenzoic acid 1.0136.15 mgSubstrate (DG)
2-Iodoanisole 1.5351.1 mgCoupling Partner
Pd(OAc)₂ 0.10 (10 mol%)22.4 mgCatalyst
Ac-Ile-OH 0.20 (20 mol%)34.6 mgMPAA Ligand
AgOAc 2.0333.8 mgIodide Scavenger/Oxidant
Ag₂CO₃ 0.5137.9 mgBase Additive (Optional*)
t-Amyl Alcohol N/A4.0 mLSolvent (0.25 M)

*Note: A mixture of AgOAc and Ag₂CO₃ often provides a better buffering effect than AgOAc alone, crucial for maintaining the active CMD species.

Step-by-Step Procedure

Phase 1: Catalyst Pre-Complexation (Critical for Reproducibility)

  • In a clean, oven-dried 20 mL screw-cap vial (or reaction tube), weigh out Pd(OAc)₂ (22.4 mg) and Ac-Ile-OH (34.6 mg).

  • Add 1.0 mL of t-Amyl alcohol.

  • Stir at 60 °C for 15 minutes. Observation: The solution should turn from orange-brown to a clearer, deep red/brown homogeneous solution, indicating ligand coordination.

Phase 2: Reaction Assembly 4. To the pre-complexed catalyst solution, add 2-Methylbenzoic acid (136.15 mg) and AgOAc (333.8 mg). 5. Add the remaining solvent (3.0 mL t-Amyl alcohol). 6. Add 2-Iodoanisole (351.1 mg) last. 7. Seal the tube tightly with a Teflon-lined cap.

Phase 3: Heating & Monitoring 8. Place the reaction vessel in a pre-heated aluminum block at 110 °C . 9. Stir vigorously (800-1000 rpm). Note: AgI will precipitate as a yellow solid during the reaction. 10. Run for 18-24 hours . 11. QC Check: Take a 20 µL aliquot, filter through a silica plug, elute with EtOAc, and analyze via LC-MS. Look for the product mass [M+H]+ = 243.1 (approx) or [M-H]- = 241.1.

Phase 4: Work-up (Acid-Base Extraction) This step leverages the acidic nature of the product to remove non-acidic impurities (unreacted iodide, catalyst ligands). 12. Cool the mixture to room temperature. 13. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove silver salts. Rinse the pad with EtOAc (2 x 10 mL). 14. Transfer the filtrate to a separatory funnel. 15. Extract with sat. NaHCO₃ (3 x 15 mL) . The product moves to the aqueous layer as the carboxylate salt. 16. Keep the aqueous layer. (Discard the organic layer containing unreacted 2-iodoanisole). 17. Carefully acidify the combined aqueous layer to pH ~2 using 1M HCl . The product will precipitate or oil out. 18. Extract the acidified aqueous layer with EtOAc (3 x 20 mL). 19. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Phase 5: Purification 20. If necessary, purify via flash column chromatography.

  • Stationary Phase: Silica Gel (40-63 µm).
  • Eluent: Hexanes:Ethyl Acetate (gradient 90:10 to 70:30) + 1% Acetic Acid.
  • Isolate the product as an off-white solid.

Troubleshooting & Optimization Logic

The steric bulk of the ortho-methoxy group on the coupling partner can significantly slow down the reaction.

IssueRoot CauseCorrective Action
Low Conversion (<30%) Catalyst Deactivation (Pd black formation)Increase ligand loading to 30 mol%. Switch solvent to HFIP (Hexafluoroisopropanol), which stabilizes the transition state.
Mono-arylation vs. Di-arylation N/A (Substrate is blocked)The substrate has only one available ortho site (C6). Di-arylation is structurally impossible, simplifying the profile.
Decarboxylation Temperature too highReduce temperature to 90 °C and extend time to 36h. Ensure Ag salt is not in large excess beyond 2.5 equiv.
Poor Mass Balance Product stuck in Silver saltsThorough washing of the Celite pad with MeOH/DCM (1:1) is required if the product has low solubility in EtOAc.
Workflow Diagram

Workflow Start Start: Weigh Reagents Complex Pre-Complexation Pd(OAc)2 + Ligand 60°C, 15 min Start->Complex Reaction Reaction Add Substrates + AgOAc 110°C, 24h Complex->Reaction Filter Filtration Remove AgI via Celite Reaction->Filter Extract Acid-Base Extraction 1. NaHCO3 (aq) 2. Acidify & Extract Filter->Extract Final Pure Product 2-(2-OMe-Ph)-6-Me-BA Extract->Final

Figure 2: Operational workflow emphasizing the acid-base purification strategy.

References

  • Ligand-Promoted C-H Activation (MPAA)

    • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-accelerated C-H activation reactions: evidence for a switch of mechanism. Accounts of Chemical Research, 45(6), 788–802.
  • Ortho-Arylation of Benzoic Acids (Silver/Acetic Acid Conditions)

    • Chiong, H. A., Pham, Q. N., & Daugulis, O. (2007). Two methods for direct ortho-arylation of benzoic acids.[1][2][3][4][5][6][7] Journal of the American Chemical Society, 129(32), 9879–9884.[4]

    • [4]

  • Mechanism of Carboxylate-Directed C-H Activation

    • Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the concerted metalation-deprotonation pathway in palladium-catalyzed direct arylation. Journal of the American Chemical Society, 130(33), 10848–10849.
  • Synthesis of Sterically Hindered Biaryls

    • Dai, H. X., Yu, J. Q. (2012). Pd-catalyzed oxidative ortho-alkylation of benzoic acids with alkyl boronic acids. Journal of the American Chemical Society, 134(12), 5345–5350.

Sources

Application

Application Note: Resolution of Racemic 2-(2-Methoxyphenyl)-6-methylbenzoic Acid Atropisomers

This Application Note details the resolution of racemic 2-(2-Methoxyphenyl)-6-methylbenzoic acid atropisomers, a challenging separation due to the restricted rotation around the biaryl axis. The protocol synthesizes clas...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the resolution of racemic 2-(2-Methoxyphenyl)-6-methylbenzoic acid atropisomers, a challenging separation due to the restricted rotation around the biaryl axis. The protocol synthesizes classical diastereomeric salt crystallization with modern chromatographic techniques to ensure high enantiomeric excess (ee) and yield.

Introduction & Structural Analysis

The target molecule, 2-(2-Methoxyphenyl)-6-methylbenzoic acid , exhibits axial chirality (atropisomerism) due to restricted rotation around the C(Ar)-C(Ar) single bond. This restriction arises from the steric hindrance between the ortho-substituents: the carboxylic acid (-COOH) and methyl (-CH₃) groups on the benzoic acid ring, and the methoxy (-OCH₃) group on the phenyl ring.

The "Buttressing Effect"

While a simple 2,2'-disubstituted biphenyl often has a low rotational barrier (leading to rapid racemization at room temperature), the presence of the 6-methyl group is critical. It exerts a "buttressing effect," pushing the adjacent carboxylic acid group towards the biaryl axis and significantly increasing the steric clash with the 2'-methoxy group during rotation. This structural feature raises the rotational energy barrier (


) sufficiently to allow for the isolation of stable enantiomers at ambient conditions.
Target Specifications
  • Chemical Formula: C₁₅H₁₄O₃

  • Molecular Weight: 242.27 g/mol

  • Chirality: Axial (Atropisomers:

    
     and 
    
    
    
    )
  • Target Enantiomeric Excess (ee): > 99.0%

  • Critical Quality Attribute: Optical stability (resistance to racemization) in solution.

Physicochemical Characterization & Stability

Before attempting resolution, the thermal stability of the atropisomers must be established to prevent racemization during processing.

Racemization Kinetics Protocol
  • Dissolve 10 mg of racemic material in 1 mL of Ethanol.

  • Inject onto a Chiral HPLC column (see Section 4) to establish baseline separation.

  • Heat separate aliquots at 40°C, 60°C, and 80°C for 1, 4, and 24 hours.

  • Analyze for peak coalescence or broadening.

    • Note: If half-life (

      
      ) at 60°C is < 1 hour, preparative chromatography at low temperature (4°C) is required. If stable, classical resolution is viable.
      

Method A: Classical Resolution via Diastereomeric Salt Formation

This method exploits the solubility difference between the diastereomeric salts formed by the racemic acid and a chiral base.

Screening of Resolving Agents

A "Parallel Screening" approach is recommended using a diverse set of chiral bases.

Table 1: Recommended Chiral Bases for Screening

Base NameStructure TypeRationale
(R)-(+)-1-Phenylethylamine Primary AmineForms tight H-bond networks; low MW.
Quinine / Quinidine Cinchona AlkaloidBulky, rigid structure; proven for biaryl acids.
Brucine Strychnos AlkaloidHighly effective for bulky acids (Caution: Toxic).
(1R,2R)-(-)-1,2-Diaminocyclohexane DiamineBidentate binding potential.
Cinchonidine Cinchona AlkaloidAlternative geometry to Quinine.
Screening Protocol (Small Scale)
  • Preparation: Dispense 0.1 mmol (24 mg) of racemic acid into 5 separate vials.

  • Addition: Add 0.1 mmol (1.0 eq) of each chiral base to the respective vials.

  • Solvent: Add 0.5 mL of Ethanol (95%) to each vial.

    • If solid persists: Heat to reflux until dissolved.[1]

    • If clear solution: Add water dropwise until turbidity appears, then heat to clear.

  • Crystallization: Allow vials to cool slowly to Room Temperature (RT) over 4 hours, then refrigerate at 4°C overnight.

  • Analysis: Filter crystals, wash with cold solvent, and analyze the salt (or liberated acid) by Chiral HPLC.

Scale-Up Protocol (Optimized for Quinine)

Assuming Quinine provided the best diastereomeric discrimination in screening.

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g (20.6 mmol) of racemic 2-(2-Methoxyphenyl)-6-methylbenzoic acid in 100 mL of boiling Ethanol.

  • Base Addition: Slowly add 6.68 g (20.6 mmol, 1.0 eq) of Quinine. Stir at reflux for 30 minutes to ensure complete salt formation.

  • Crystallization: Remove heat and allow the solution to cool to RT with slow stirring (50 rpm).

    • Critical Step: Seed with pure diastereomeric salt crystals if available from the screening phase to induce nucleation of the less soluble diastereomer.

  • Filtration: Isolate the precipitate by vacuum filtration. Wash the cake with 20 mL of cold Ethanol.

  • Recrystallization: If the ee is < 95%, recrystallize the salt from Ethanol/Water (9:1) until target optical purity is reached.

  • Liberation: Suspend the purified salt in 50 mL of Ethyl Acetate. Add 50 mL of 1M HCl and stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the resolved acid.

Method B: Chiral HPLC Separation (Analytical & Prep)

For rapid analysis or high-value purification where yield loss in crystallization is unacceptable.

Analytical Method Development
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Reasoning: These polysaccharide-based CSPs are the industry standard for aromatic atropisomers due to

      
       interactions.
      
  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: TFA (Trifluoroacetic acid) is mandatory to suppress ionization of the carboxylic acid and prevent peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Table 2: Typical Chromatographic Parameters

ParameterCondition
Column Temp 25°C (Control is crucial for reproducibility)
Injection Vol 5-10 µL (1 mg/mL solution)
Retention Time (

)
~ 8.5 min (Enantiomer 1)
Retention Time (

)
~ 11.2 min (Enantiomer 2)
Resolution (

)
> 2.5 (Baseline separation)
Preparative Scale-Up Strategy
  • Loading Study: Increase injection concentration until resolution (

    
    ) drops to 1.5.
    
  • Cycle Time Optimization: Use "Stack Injection" to overlap cycles if the separation window allows.

  • Recovery: Collect fractions, evaporate solvent under reduced pressure (keep bath < 40°C to avoid thermal racemization), and dry.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate resolution strategy based on scale and stability.

ResolutionWorkflow Start Racemic 2-(2-Methoxyphenyl)-6-methylbenzoic acid StabilityCheck Thermal Stability Check (Racemization t1/2) Start->StabilityCheck Decision Is t1/2 > 24h at 60°C? StabilityCheck->Decision HPLC_Prep Method B: Prep Chiral HPLC (Low Temp) Decision->HPLC_Prep No (Unstable) Screening Method A: Chiral Base Screening (Parallel Synthesis) Decision->Screening Yes (Stable) FinalProduct Pure Atropisomer (>99% ee) HPLC_Prep->FinalProduct SaltFormation Salt Formation & Crystallization Screening->SaltFormation EE_Check Check ee% of Salt SaltFormation->EE_Check Recryst Recrystallize Salt EE_Check->Recryst < 99% Liberation Acid Liberation (HCl/EtOAc) EE_Check->Liberation > 99% Recryst->EE_Check Liberation->FinalProduct

Figure 1: Decision tree and process flow for the resolution of biaryl atropisomers.

Quality Control & Absolute Configuration

Enantiomeric Excess (ee) Calculation


Absolute Configuration Assignment
  • X-Ray Crystallography: Grow a single crystal of the diastereomeric salt (e.g., with Quinine). The known chirality of the base allows assignment of the acid's configuration (

    
     or 
    
    
    
    ) via anomalous dispersion (Flack parameter).
  • Circular Dichroism (CD): Compare the experimental CD spectrum with Time-Dependent DFT (TD-DFT) calculated spectra for the

    
     and 
    
    
    
    conformers. Biaryl atropisomers typically show strong Cotton effects corresponding to the twisted
    
    
    -system.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on atropisomerism and resolution). Link

  • Kozlowski, M. C., et al. (2003). "Development of Atroposelective Methods for Biaryl Synthesis." Angewandte Chemie International Edition, 42(15), 1661-1691. (Review of biaryl stability and synthesis). Link

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384-5427. (Comprehensive guide on atropisomer properties). Link

  • Daicel Chiral Technologies. (2023). "Chiral Selector Screening Guide for Acidic Compounds." (Technical Note on column selection). Link

Sources

Method

Advanced Crystallization Strategies for Hindered Biaryl Carboxylic Acids

Application Note | AN-CRYST-2026-BX Abstract Crystallizing hindered biaryl carboxylic acids presents a unique duality of challenges: the kinetic stability of atropisomers (axial chirality) and the thermodynamic propensit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note | AN-CRYST-2026-BX

Abstract

Crystallizing hindered biaryl carboxylic acids presents a unique duality of challenges: the kinetic stability of atropisomers (axial chirality) and the thermodynamic propensity of carboxylic acids to form hydrogen-bonded dimers . This guide details protocols for overcoming these barriers, focusing on solvent-mediated dimer control, classical diastereomeric salt resolution, and Crystallization-Induced Dynamic Resolution (CIDR).

The Physico-Chemical Challenge

The "Twisted" Lattice

Unlike planar aromatics, hindered biaryls possess an axis of chirality. The steric bulk at the ortho positions creates a high rotational energy barrier (


), locking the molecule into a twisted conformation.
  • Stable Atropisomers:

    
    . Isomers are separable at room temperature.
    
  • Labile Atropisomers:

    
    . Isomers interconvert rapidly.
    
  • The Crystallization Danger Zone:

    
    . Isomers are stable enough to complicate phase purity but labile enough to racemize during heated recrystallization.
    
The Dimerization Trap

Carboxylic acids in non-polar media form centrosymmetric dimers (8-membered rings) via dual hydrogen bonds.

  • Benefit: Dimers are rigid and pack well, often leading to high-melting crystals.

  • Drawback: In polar solvents (required for solubility), solvent molecules disrupt these dimers, often leading to solvates or oils rather than dense crystal lattices.

Phase 1: Solvent System Design

Objective: Balance solubility with the preservation of the "dimer synthon" for lattice energy.

Expert Insight: The Link Hypothesis

Recent studies suggest a correlation between the dominant species in solution (monomer vs. dimer) and the final crystal polymorph.[1]

  • Non-polar solvents (Toluene, Heptane): Promote acid dimers. Use these to encourage dense, non-solvated polymorphs.

  • Polar Protic (MeOH, Water): Disrupt dimers. Use these only as anti-solvents or for salt formation.

  • Polar Aprotic (DMSO, DMF): Strong H-bond acceptors. Avoid for final crystallization as they often form persistent solvates that are difficult to dry.

Table 1: Solvent Screening Matrix for Biaryl Acids
Solvent ClassExamplesInteraction TypeRecommended Use
Dimer Promoters Toluene, Xylenes, Chlorobenzene

-stacking, weak H-bond
Primary Solvent. Promotes stable dimer lattice.
Dimer Disruptors Methanol, Ethanol, IPAStrong H-bond Donor/AcceptorAnti-Solvent. Use to lower solubility yield.
Solubilizers THF, EtOAc, AcetoneH-bond AcceptorIntermediate. Good for dissolving oils; risk of solvates.
Resolving Media EtOH/Water (9:1), iPrOH/WaterIonizationSalt Formation. Essential for chiral resolution.

Phase 2: Experimental Protocols

Protocol A: Classical Diastereomeric Salt Resolution

Target: Stable atropisomers (


).
Mechanism:  A chiral amine reacts with the racemic acid to form two diastereomeric salts (

and

) with different solubilities.[2]
Reagents
  • Substrate: Racemic hindered biaryl carboxylic acid (1.0 eq).

  • Resolving Agent: Chiral amine (0.5 – 1.0 eq).

    • Screening List: (R)-1-Phenylethylamine, Quinine, Cinchonidine, (1R,2S)-Ephedrine.

  • Solvent: Ethanol (absolute) or 2-Propanol.

Step-by-Step Workflow
  • Dissolution: Suspend the racemic acid in the solvent (10 mL/g) at 25°C.

  • Amine Addition: Add the chiral amine dropwise.

    • Note: If the solution remains clear, the salt is too soluble. Add anti-solvent (e.g., MTBE or Heptane) until slight turbidity persists.

  • Heating: Heat to reflux (

    
    ) until the solution is clear.
    
  • Controlled Cooling: Cool to room temperature at a rate of 10°C/hour.

    • Critical: Do not crash cool. Rapid cooling traps the more soluble diastereomer in the lattice.

  • Harvest & Wash: Filter the precipitate. Wash with cold solvent.[3]

  • Liberation: Resuspend the salt in EtOAc and wash with 1M HCl. Dry the organic layer to recover the enantiomerically enriched acid.

Protocol B: Crystallization-Induced Dynamic Resolution (CIDR)

Target: Semi-labile atropisomers (


).
Mechanism:  By heating the system, the "wrong" isomer rotates into the "correct" isomer, which is then trapped as an insoluble salt. This allows >50% yield (theoretical 100%).[4]
Diagram 1: CIDR Mechanism & Workflow

CIDR_Mechanism Racemate Racemic Biaryl Acid (Solution) ChiralBase Add Chiral Base (e.g., S-Amine) Racemate->ChiralBase Equilibrium Thermal Equilibration (R-Acid ⇌ S-Acid) SaltFormation Selective Salt Formation Equilibrium->SaltFormation Kinetic Trap ChiralBase->Equilibrium Heat (>60°C) Precipitation Precipitation of Less Soluble Salt (S-Acid · S-Amine) SaltFormation->Precipitation Solubility Difference Precipitation->Equilibrium Le Chatelier's Principle (Depletion drives rotation) Yield High Yield (>90%) High ee (>98%) Precipitation->Yield

Caption: Workflow for Crystallization-Induced Dynamic Resolution (CIDR), leveraging thermal equilibration to convert the unwanted atropisomer.

Step-by-Step Workflow
  • Solvent Selection: Choose a solvent with a boiling point higher than the temperature required to overcome the rotational barrier (typically Toluene, Xylene, or Chlorobenzene).

  • Stoichiometry: Mix Racemic Acid (1.0 eq) + Chiral Amine (0.95 eq).

  • Reflux: Heat the mixture to reflux.

    • Validation: Verify that the salt is partially insoluble at reflux or becomes insoluble upon slight cooling.

  • Equilibration Period: Hold at a temperature slightly below reflux (e.g., 80-100°C) for 12–24 hours.

    • Why? High temp maintains the rotation (

      
      ). The least soluble salt precipitates out, driving the equilibrium toward that isomer.
      
  • Slow Cool: Cool to 25°C over 6 hours.

  • Filtration: Collect the solid. The filtrate should contain very little material if the conversion was successful.

Troubleshooting: The "Oiling Out" Phenomenon

Biaryl acids are notorious for separating as oils (Liquid-Liquid Phase Separation) rather than crystals.

Root Causes & Fixes
CauseMechanismCorrective Action
Impurity Level Impurities depress the melting point below the solvent boiling point.[5]Trituration: Stir the oil in a poor solvent (Hexane/Ether) to extract impurities before recrystallizing.
Supersaturation Concentration is too high; nucleation kinetics lag behind phase separation.Seeding: Add 0.1 wt% seed crystals at the metastable zone width (just as cloudiness appears).
Solvent Mismatch Solute is too soluble in hot solvent; separates as a melt upon cooling.Temperature Cycling: Oscillate temp between

and

to promote Ostwald ripening of the amorphous phase into crystals.
Diagram 2: Oiling Out Remediation Logic

OilingOut_Fix Start Problem: Material Oils Out CheckMP Is T(process) > MP(oil)? Start->CheckMP Seed Action: Add Seeds @ T < MP CheckMP->Seed Yes SolventSwitch Action: Change Solvent System CheckMP->SolventSwitch No (Solubility Issue) Cycle Action: Temp Cycling (Ripening) Seed->Cycle If oil persists Success Crystalline Solid SolventSwitch->Success Cycle->Success

Caption: Decision tree for remediating oiling out (Liquid-Liquid Phase Separation) during biaryl crystallization.

References

  • Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition. Link

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. Link

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Biaryl Amine Resolution via Crystallization. Crystal Growth & Design. Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

Sources

Application

Application Note: Functionalization of 2-(2-Methoxyphenyl)-6-methylbenzoic acid for PROTAC Linkers

Executive Summary This guide details the synthetic functionalization of 2-(2-Methoxyphenyl)-6-methylbenzoic acid , a representative sterically hindered biaryl scaffold. In PROTAC (Proteolysis Targeting Chimera) design, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic functionalization of 2-(2-Methoxyphenyl)-6-methylbenzoic acid , a representative sterically hindered biaryl scaffold. In PROTAC (Proteolysis Targeting Chimera) design, this molecule serves as a critical model for "Exit Vector" engineering—the strategic selection of attachment points to maximize ternary complex formation between the Target Protein, the PROTAC, and the E3 Ligase.

We address two distinct functionalization pathways:

  • The "Acid" Vector: Overcoming extreme steric hindrance at the 6-methyl position to attach amine-terminated linkers.

  • The "Phenol" Vector: Demethylation of the 2'-methoxy group to reveal a phenolic handle for ether-based linkers.

Strategic Rationale: The "Twisted" Biaryl Challenge

The core molecule features a biaryl axis restricted by ortho-substituents (the 6-methyl group and the 2'-methoxy group). This substitution pattern forces the two phenyl rings out of planarity, creating a twisted conformation.[1]

  • Significance for PROTACs: The "twist" defines the trajectory of the linker. Attaching a linker to the carboxylic acid (Ring A) versus the methoxy group (Ring B) results in vastly different spatial orientations, often determining whether a PROTAC is active or inactive.

  • The Steric Barrier: The 6-methyl group shields the carboxylic acid, rendering standard amide couplings (e.g., EDC/NHS) sluggish or prone to failure. Specialized protocols are required.

Decision Tree: Selecting the Exit Vector

The following diagram illustrates the decision logic for functionalizing this scaffold based on the desired linker trajectory.

G Start Scaffold: 2-(2-Methoxyphenyl)-6-methylbenzoic acid Decision Select Exit Vector Start->Decision RouteA Route A: Acid Vector (Amide Linkage) Decision->RouteA Target Ring A RouteB Route B: Phenol Vector (Ether Linkage) Decision->RouteB Target Ring B ActionA Challenge: Steric Hindrance Solution: Ghosez's Reagent / HATU RouteA->ActionA ActionB Challenge: Methyl Ether Cleavage Solution: BBr3 Demethylation RouteB->ActionB ProductA Product A: Amide-Linked PROTAC Precursor ActionA->ProductA ProductB Product B: Ether-Linked PROTAC Precursor ActionB->ProductB

Caption: Strategic workflow for selecting the functionalization pathway based on the desired vector orientation.

Protocol A: Amide Coupling (The "Acid" Vector)

Challenge: The 6-methyl group creates a "steric wall" preventing the nucleophilic attack of the amine linker. Standard carbodiimides often result in N-acyl urea byproducts rather than the desired amide.

Solution: We utilize HATU with extended pre-activation times or Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the highly reactive acid chloride in situ.

Materials
ReagentRoleStoichiometry
Scaffold AcidSubstrate1.0 eq
Linker-Amine (e.g., H2N-PEG3-N3)Linker1.2 eq
HATUCoupling Agent1.5 eq
HOAt (optional)Additive1.5 eq
DIPEA (Diisopropylethylamine)Base3.0 eq
DMF (Anhydrous)Solvent0.1 M conc.
Step-by-Step Methodology
  • Pre-Activation (Critical):

    • Dissolve the Scaffold Acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) dropwise.

    • Deviation from Standard: Stir at 40°C for 30 minutes . The elevated temperature and time allow the bulky acid to form the activated ester (O-At ester), which is slower than usual due to the ortho-methyl group.

  • Linker Addition:

    • Cool the mixture to Room Temperature (RT).

    • Add the amine-linker (1.2 eq) in one portion.

  • Reaction:

    • Stir at RT for 12–18 hours. Monitor by LC-MS.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup:

    • Dilute with EtOAc, wash with 1M HCl (to remove excess DIPEA/Linker), sat. NaHCO3, and brine.

    • Dry over Na2SO4 and concentrate.[2][3]

Protocol B: Demethylation & Etherification (The "Phenol" Vector)

Challenge: Accessing the Ring B vector requires converting the chemically inert methoxy group into a reactive phenol. Solution: Boron Tribromide (BBr3) mediated demethylation followed by a Mitsunobu reaction or Williamson Ether synthesis.

Part 1: Demethylation with BBr3

Note: BBr3 is aggressive.[4] Use strictly anhydrous conditions.

  • Setup: Dissolve Scaffold (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon. Cool to -78°C .

  • Addition: Add BBr3 (1.0 M in DCM, 3.0 eq) dropwise over 20 minutes.

    • Why 3 equivalents? The carboxylic acid will consume protons/Lewis acid equivalents; excess BBr3 ensures the methoxy group is targeted.

  • Warming: Allow the reaction to warm to 0°C over 2 hours, then to RT. Stir for 4 hours.

  • Quenching (Hazard): Cool back to 0°C. Quench by dropwise addition of Methanol (exothermic!).

  • Isolation: Concentrate to dryness. Redissolve in EtOAc, wash with water. The product is 2-(2-Hydroxyphenyl)-6-methylbenzoic acid .

Part 2: Linker Attachment (Mitsunobu)

This method is preferred over alkylation to avoid esterifying the carboxylic acid (which would require a protection/deprotection step).

ReagentRoleStoichiometry
Phenol IntermediateSubstrate1.0 eq
Linker-Alcohol (HO-PEG-Boc)Linker1.2 eq
Triphenylphosphine (PPh3)Reagent1.5 eq
DIADReagent1.5 eq
THF (Anhydrous)Solvent0.1 M conc.
  • Dissolution: Combine Phenol intermediate, Linker-Alcohol, and PPh3 in THF. Cool to 0°C.[2][4][5]

  • DIAD Addition: Add DIAD dropwise. The solution will turn yellow/orange.

  • Reaction: Stir at RT for 16 hours.

  • Purification: Direct purification via Flash Chromatography (CombiFlash). The carboxylic acid may streak; adding 1% Acetic Acid to the eluent is recommended.

QC & Validation Standards

For PROTAC applications, the purity of the linker-scaffold intermediate is critical to avoid "dead" degradation channels.

  • LC-MS Purity: Must be >95% (254 nm).

    • Note: Look for the "M+Na" adduct, common in PEGylated linkers.

  • NMR Verification:

    • Route A (Amide): Confirm the disappearance of the broad -COOH peak (>11 ppm) and the appearance of the amide triplet/doublet (6-8 ppm).

    • Route B (Ether): Confirm the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of the linker's alpha-methylene protons.

  • Atropisomerism Check: Due to the 6-methyl and 2'-substituent, this molecule may exist as separable atropisomers (rotational isomers) at RT. Check 1H-NMR for "doubled" peaks, which indicates restricted rotation. This is a vital design feature that can pre-organize the PROTAC.[6]

References

  • General Amide Coupling Strategies

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • PROTAC Linker Design & Vectors

    • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[7] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. Link

  • Demethylation Protocols

    • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron. Link

  • Steric Hindrance in Benzoic Acids

    • Goossen, L. J., et al. (2016). Synthesis of Sterically Hindered Amides. Chimia. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling for Biaryl Acids

The synthesis of di- and tetra-ortho-substituted biaryl acids via Suzuki-Miyaura cross-coupling presents significant thermodynamic and kinetic hurdles. Steric bulk severely impedes both the transmetalation and reductive...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of di- and tetra-ortho-substituted biaryl acids via Suzuki-Miyaura cross-coupling presents significant thermodynamic and kinetic hurdles. Steric bulk severely impedes both the transmetalation and reductive elimination steps of the catalytic cycle. This technical guide provides field-validated troubleshooting strategies, focusing on precatalyst selection, ligand architecture, and base optimization to overcome these barriers.

Troubleshooting Workflow

G Start Sterically Hindered Suzuki Coupling CheckSub Are both substrates ortho-substituted? Start->CheckSub Precat Use tBuXPhos Pd G3 or Pd-NHC Complex CheckSub->Precat Yes (Di/Tetra-ortho) BaseCheck Is protodeboronation observed during reaction? CheckSub->BaseCheck No (Mono-ortho) Precat->BaseCheck AqBase Use Aqueous Ba(OH)2 (Accelerates transmetalation) BaseCheck->AqBase No (Just slow conversion) AnhBase Use Anhydrous Cs2CO3 + Boronic Pinacol Ester BaseCheck->AnhBase Yes (Degradation) Success Successful Biaryl Acid Formation AqBase->Success AnhBase->Success

Caption: Logical troubleshooting workflow for optimizing sterically hindered Suzuki-Miyaura couplings.

Section 1: Core Principles & Causality (The "Why")

To troubleshoot a failing reaction, you must understand the mechanistic bottlenecks caused by steric hindrance:

  • The Transmetalation Barrier : For coupling to occur, the arylboronic acid must be activated by a base to form a nucleophilic borate anion

    
    . Steric bulk around the boron center severely restricts the approach of the palladium(II) halide complex, slowing transmetalation[1].
    
  • The Reductive Elimination Barrier : When forming tetra-ortho-substituted biaryls, the two aryl groups on the Pd(II) intermediate suffer severe steric repulsion. Paradoxically, highly bulky ligands (like tBuXPhos) help overcome this. By crowding the coordination sphere, they force the Pd intermediate into a highly strained geometry that accelerates reductive elimination to relieve steric tension[2].

  • The Precatalyst Advantage : Traditional in-situ catalyst generation (mixing

    
     with a free ligand) often fails for hindered substrates because multiple ligands can coordinate, forming inactive 
    
    
    
    species. Third-generation (G3) Buchwald precatalysts ensure the rapid generation of the highly active, monoligated
    
    
    species required for oxidative addition into hindered aryl halides[3].

Section 2: Frequently Asked Questions (FAQs)

Q1: My coupling of an ortho-disubstituted arylboronic acid (e.g., mesitylboronic acid) with an aryl halide is stalling. How do I force the reaction to completion? A1: The stall is likely occurring at the transmetalation step. Standard bases like


 are often insufficiently basic to fully convert hindered boronic acids into their active borate forms. Switch to a stronger, aqueous-compatible base such as Barium Hydroxide (

). Aqueous

at 80°C has been proven to drive the coupling of highly hindered substrates like mesitylboronic acid to quantitative yields within hours by maximizing the concentration of the reactive borate species[4].

Q2: I am observing significant protodeboronation of my hindered boronic acid before the cross-coupling can occur. How do I prevent this? A2: Protodeboronation is a common side reaction for sterically hindered and electron-deficient boronic acids, exacerbated by high temperatures and aqueous bases[4]. To troubleshoot:

  • Switch to a Boronic Ester: Convert the boronic acid to a pinacol (Bpin) ester. Esters are significantly more stable against hydrolytic deboronation.

  • Use Anhydrous Conditions: Employ anhydrous solvents (e.g., 1,4-dioxane) with a finely milled, anhydrous base like

    
     or 
    
    
    
    [4].
  • Accelerate the Catalyst: Use a highly active precatalyst like tBuXPhos Pd G3 to ensure the cross-coupling rate outpaces the degradation rate[3].

Q3: Which ligand system is best for synthesizing tetra-ortho-substituted biaryl acids? A3: For tetra-ortho-substituted systems, standard ligands like


 will fail. You must use dialkylbiaryl phosphines (Buchwald ligands) such as tBuXPhos  or SPhos . tBuXPhos is particularly effective because its extreme steric bulk and electron-rich nature facilitate both the oxidative addition of deactivated halides and the challenging reductive elimination step[2][3].

Section 3: Quantitative Data & Ligand Selection

Selecting the correct ligand and base pairing is critical. Use the table below to match your substrate's steric profile to the optimal catalytic system.

Catalyst System / LigandSubstrate Steric ProfileRecommended BaseTypical LoadingKey Mechanistic Advantage

Unhindered

(aq)
5.0 mol%Baseline standard; cost-effective but fails with ortho-substituents.
SPhos Pd G3 Di-ortho-substituted

(aq/anh)
1.0 - 2.0 mol%High electron density accelerates oxidative addition; excellent for ortho-substituted boronic acids.
tBuXPhos Pd G3 Tetra-ortho-substituted

or

0.5 - 1.0 mol%Extreme steric bulk forces reductive elimination in highly hindered systems[3].
Pd-PEPPSI-IPr Tetra-ortho-substituted

or

1.0 - 3.0 mol%NHC ligand provides high thermal stability and strong sigma-donation for difficult couplings.

Section 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not skip the validation checkpoints, as they isolate whether a failure is due to the substrate's steric hindrance or degraded reagents.

Protocol A: Anhydrous Coupling for Tetra-Ortho-Substituted Biaryl Acids

Use this protocol when handling highly hindered substrates prone to protodeboronation.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried reaction vial with the ortho-substituted aryl halide (1.0 equiv), the ortho-substituted arylboronic acid pinacol ester (1.5 equiv), and finely milled, anhydrous

    
     (3.0 equiv).
    
  • Catalyst Addition: Add tBuXPhos Pd G3 (1.0 mol%).

  • Solvent: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90°C for 12-24 hours under vigorous stirring (1000+ RPM to ensure solid-liquid mixing).

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium and salts, and concentrate for chromatography.

Self-Validation Checkpoint: Run a parallel micro-scale reaction using an unhindered boronic acid (e.g., phenylboronic acid pinacol ester) as a positive control. If the control fails to yield product, the Pd G3 precatalyst has likely degraded or the solvent is wet.

Protocol B: Aqueous Barium Hydroxide Method for Hindered Boronic Acids

Use this protocol for stable, highly hindered boronic acids (e.g., mesitylboronic acid) where transmetalation is the primary bottleneck[4].

  • Preparation: Charge a round-bottom flask with the aryl halide (1.0 equiv) and the sterically hindered arylboronic acid (1.2 equiv).

  • Catalyst Addition: Add SPhos Pd G3 (2.0 mol%).

  • Solvent: Add a solvent mixture of Dimethoxyethane (DME) and water in a 4:1 ratio.

  • Base Addition: Add

    
     (2.0 equiv).
    
  • Reaction: Reflux at 80°C for 4-8 hours.

  • Workup: Quench carefully with 1M HCl to neutralize the strong base and protonate the resulting biaryl acid product. Extract with EtOAc, dry over

    
    , and purify.
    

Self-Validation Checkpoint: Monitor the disappearance of the aryl halide via LC-MS. If the aryl halide remains intact but the boronic acid is entirely consumed, hydrolytic protodeboronation is occurring. Abort the reaction and switch to Protocol A.

References

  • Akira Suzuki - Nobel Lecture. NobelPrize.org.[Link]

  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate.[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)-6-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 2-(2-methoxyphenyl)-6-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-methoxyphenyl)-6-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which is a prime example of constructing a sterically hindered biaryl system. The predominant and most versatile method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This guide focuses on troubleshooting and optimizing this specific pathway.

The primary challenge in synthesizing this molecule lies in the steric hindrance around the coupling sites. Both coupling partners, 2-bromo-3-methylbenzoic acid and (2-methoxyphenyl)boronic acid, possess ortho-substituents. This congestion impedes the key steps of the catalytic cycle, particularly transmetalation and reductive elimination, often leading to low yields and the formation of undesirable side products.[1][2] This guide provides field-proven insights to overcome these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.

Question 1: My reaction shows very low conversion or has failed completely. What are the likely causes and how can I fix this?

Answer: Low or no conversion in a sterically hindered Suzuki-Miyaura coupling is a common issue that typically points to problems in one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3]

Primary Causes & Solutions:

  • Inactive Catalyst System: The active catalyst is a Pd(0) species. If this species is not generated efficiently or is deactivated, the cycle will not proceed.

    • Causality: The Pd(II) precatalyst may not be reducing to Pd(0) effectively, or the active Pd(0) may be oxidizing or precipitating as palladium black.[4]

    • Solution:

      • Use a Modern Precatalyst: Employ a well-defined Pd(II) precatalyst (e.g., G3 or G4 palladacycles) that cleanly and rapidly generates the active Pd(0) species.

      • Ensure Inert Atmosphere: Rigorously degas your solvents and use an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. Oxygen can oxidize and deactivate the catalyst.

      • Select the Right Ligand: The ligand is critical. For this hindered coupling, a bulky, electron-rich monophosphine ligand from the Buchwald family (e.g., SPhos, RuPhos) is highly recommended. These ligands stabilize the Pd(0) center and promote the difficult oxidative addition and reductive elimination steps required for hindered substrates.[1][5]

  • Inefficient Transmetalation: This is often the rate-limiting step in hindered couplings. The sterically demanding organic groups on both the palladium complex and the boronic acid resist transfer.[2]

    • Causality: The base may not be activating the boronic acid sufficiently, or the solvent system may not be optimal for the transfer.

    • Solution:

      • Optimize the Base: Stronger, non-nucleophilic bases are often required. While carbonates (K₂CO₃, Cs₂CO₃) can work, potassium phosphate (K₃PO₄) is frequently more effective in hindered couplings as it sufficiently activates the boronic acid for the transmetalation step.[6]

      • Solvent System: A biphasic or aqueous solvent system is often necessary. Toluene/water or Dioxane/water mixtures are standard. The water phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[7]

  • Slow Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can be slow due to the steric clash of the two ortho-substituted aryl groups on the palladium center.[8]

    • Causality: The steric bulk prevents the two groups from coming into the required proximity for bond formation.

    • Solution:

      • Ligand Choice: As mentioned, bulky Buchwald-type ligands are designed to accelerate this step. Their large steric footprint forces the coupled product off the metal center.[8]

      • Increase Temperature: Carefully increasing the reaction temperature (e.g., to 80-100 °C) can provide the necessary energy to overcome the activation barrier for this step. Monitor for potential decomposition.[9]

Below is a workflow diagram to guide your troubleshooting process for low conversion issues.

G start Low / No Conversion catalyst 1. Check Catalyst System start->catalyst transmetalation 2. Optimize Transmetalation catalyst->transmetalation If no improvement cat_sol1 Use modern precatalyst (e.g., G3-Pd) catalyst->cat_sol1 cat_sol2 Ensure rigorous inert atmosphere catalyst->cat_sol2 cat_sol3 Use bulky phosphine ligand (e.g., SPhos) catalyst->cat_sol3 reductive 3. Address Reductive Elimination transmetalation->reductive If still low trans_sol1 Switch to K₃PO₄ as base transmetalation->trans_sol1 trans_sol2 Use aqueous solvent system (e.g., Toluene/H₂O) transmetalation->trans_sol2 reduct_sol1 Confirm use of appropriate bulky ligand reductive->reduct_sol1 reduct_sol2 Increase reaction temperature carefully reductive->reduct_sol2

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: My reaction is producing significant side products, primarily 3-methylbenzoic acid and/or anisole. What causes this and how can I suppress their formation?

Answer: The formation of 3-methylbenzoic acid (from dehalogenation) and anisole (from protodeboronation) are two of the most common and yield-reducing side reactions in Suzuki couplings.

  • Dehalogenation (Formation of 3-methylbenzoic acid):

    • Mechanism: This occurs when the aryl halide starting material is reduced, replacing the bromine atom with a hydrogen atom. The primary culprit is the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water. This Pd-H species can then undergo reductive elimination with the aryl group, yielding the dehalogenated byproduct.[10][11]

    • Suppression Strategies:

      • Choice of Base: Avoid bases that can act as hydride sources. While some amine bases are prone to this, inorganic bases like K₃PO₄ or K₂CO₃ are generally safer.

      • Anhydrous Solvents: While water is often required for the reaction, ensure your organic solvent (e.g., toluene, dioxane) is dry to minimize unintended sources of protons or hydrides.

      • Ligand Effect: A highly active ligand that promotes rapid C-C bond formation can outcompete the dehalogenation pathway.

  • Protodeboronation (Formation of anisole):

    • Mechanism: This is the cleavage of the C-B bond in the (2-methoxyphenyl)boronic acid by a proton source, replacing the boronic acid group with a hydrogen atom. This side reaction depletes the nucleophilic coupling partner and is often catalyzed by residual palladium species or can occur under non-optimal pH conditions.[11]

    • Suppression Strategies:

      • Use the Right Base: A sufficiently strong base is crucial to deprotonate water and form the active boronate species, which is less susceptible to protodeboronation than the neutral boronic acid. K₃PO₄ is often effective.

      • Control Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help compensate for some loss to this pathway.[6]

      • Purity of Reagents: Ensure the (2-methoxyphenyl)boronic acid is of high purity. Impurities can accelerate decomposition.[12]

The diagram below illustrates these competing pathways.

G cluster_0 Desired Pathway cluster_1 Side Reactions ArPdBr Ar-Pd(II)-Br ArPdAr_prime Ar-Pd(II)-Ar' ArPdBr->ArPdAr_prime Transmetalation with Ar'-B(OH)₂ ArPdH Ar-Pd(II)-H ArPdBr->ArPdH Reaction with H⁻ source Product Ar-Ar' (Desired Product) ArPdAr_prime->Product Reductive Elimination Dehalogenation Ar-H (Dehalogenation) Protodeboronation Ar'-H (Protodeboronation) ArPdH->Dehalogenation Reductive Elimination BoronicAcid Ar'-B(OH)₂ BoronicAcid->Protodeboronation Reaction with H⁺ source

Caption: Competing desired and side reaction pathways.

Frequently Asked Questions (FAQs)

Question 3: What is the fundamental catalytic cycle for this reaction, and why is steric hindrance a problem?

Answer: The Suzuki-Miyaura coupling proceeds via a three-step catalytic cycle involving a palladium catalyst.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3-methylbenzoic acid to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the (2-methoxyphenyl)boronic acid (after activation by a base to form a boronate) is transferred to the Pd(II) center, displacing the bromide. This is a critical and often rate-limiting step.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.

Steric Hindrance: In this specific synthesis, both aryl groups have ortho-substituents (a methyl group and a methoxy group). This creates significant steric bulk, which poses two main problems:

  • It hinders the approach of the activated boronate to the palladium center during transmetalation .

  • It forces the two bulky aryl groups on the palladium intermediate into a strained conformation, increasing the energy barrier for reductive elimination .[1][8]

This is why specialized, bulky ligands are required—they create a large coordination sphere that can accommodate the hindered substrates and facilitate the difficult bond-forming step.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-Br pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product reagents1 Ar-Br reagents1->pd2_add reagents2 Ar'-B(OH)₂ + Base reagents2->pd2_add

Caption: The Suzuki-Miyaura catalytic cycle.

Question 4: How do I select the optimal catalyst, ligand, base, and solvent for this challenging coupling?

Answer: The choice of reagents is paramount for overcoming the steric hindrance in this synthesis. General-purpose Suzuki conditions will likely fail.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., SPhos-G3)Pd₂(dba)₃ is a reliable source of Pd(0).[5] Buchwald precatalysts are often superior as they are air-stable and provide a controlled, rapid release of the active monoligated Pd(0) species in solution, which is highly effective for hindered substrates.[1]
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)This is a bulky, electron-rich biaryl monophosphine ligand. Its properties are ideal for promoting the oxidative addition of hindered aryl bromides and accelerating the difficult reductive elimination step.[1][8]
Base K₃PO₄ (Potassium Phosphate)K₃PO₄ is a strong enough base to effectively generate the reactive boronate species for transmetalation but is generally non-nucleophilic and less likely to cause side reactions compared to hydroxides. It has a proven track record in hindered couplings.[6][13]
Solvent Toluene/Water or Dioxane/Water (e.g., 5:1 ratio)A polar, aprotic organic solvent is needed to dissolve the organic components and the catalyst complex. The addition of water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the activation of the boronic acid at the phase interface.[7][9]
Temperature 80 - 110 °CElevated temperatures are typically required to provide sufficient energy to overcome the high activation barriers associated with the sterically demanding transmetalation and reductive elimination steps.[14][15]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis.

Materials:

  • 2-Bromo-3-methylbenzoic acid (1.0 equiv)[16]

  • (2-Methoxyphenyl)boronic acid (1.5 equiv)[17]

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol %)

  • SPhos (0.06 equiv, 6 mol %)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Toluene, degassed

  • Deionized Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-3-methylbenzoic acid, (2-methoxyphenyl)boronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos, and add a small amount of toluene to form a slurry.

  • Add the catalyst/ligand slurry to the Schlenk flask containing the other reagents.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and degassed deionized water (e.g., a 5:1 v/v ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Question 5: What is the most effective method for purifying the final product and removing unreacted starting materials and catalyst residue?

Answer: The product, 2-(2-methoxyphenyl)-6-methylbenzoic acid, is a carboxylic acid. This functionality is key to a highly effective purification strategy using acid-base extraction. This method efficiently separates the acidic product from neutral organic impurities (like anisole or biphenyl homocoupling byproducts) and palladium residues.

Protocol 2: Purification via Acid-Base Extraction

  • Initial Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Base Extraction: Extract the organic layer 2-3 times with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The acidic product will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Aqueous Wash (Optional): Wash the combined basic aqueous layers with a fresh portion of ethyl acetate or diethyl ether to remove any trapped neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with 2 M hydrochloric acid (HCl) with vigorous stirring until the pH is approximately 1-2. The desired product will precipitate out as a solid.[7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to yield the final product. For very high purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed.[18][19]

This acid-base workup is highly selective and is the preferred method over column chromatography for large-scale purification of this type of acidic product.

References

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.
  • MilliporeSigma. (n.d.). 2-Bromo-3-methylbenzoic acid 97.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Synthesis of 19. a) (2‐Methoxyphenyl)boronic acid, cat. PdCl2(PPh3)2, 1 M Na2CO3(aq)/THF degassed, 100 °C, 68 %.
  • YouTube. (2024). Common Byproducts in Suzuki Coupling.
  • Journal of the American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • OntoChem. (n.d.). 2-Methoxy-6-methylbenzoic Acid Overview.
  • eScholarship, University of California. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n.
  • PMC, National Center for Biotechnology Information. (n.d.). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
  • PMC, National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • ChemicalBook. (2026). 2-Methoxyphenylboronic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid.
  • ACS Publications. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols.
  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • BenchChem. (2025). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid.
  • Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position.
  • ChemicalBook. (n.d.). 3-Bromo-2-methylbenzoic acid synthesis.
  • BenchChem. (n.d.). Application Note: 2-Ethoxy-5-methoxyphenylboronic Acid in Agrochemical Synthesis.
  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.
  • Chem-Impex. (n.d.). 2-Bromo-3-methylbenzoic acid.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585.
  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-3-methylbenzoic acid.
  • PMC, National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • PMC, National Center for Biotechnology Information. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1.

Sources

Troubleshooting

Preventing racemization of axially chiral biaryl benzoic acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with axially chiral biaryl benzoic acids. This guide is designed to provide in-depth, practical advice to he...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with axially chiral biaryl benzoic acids. This guide is designed to provide in-depth, practical advice to help you anticipate, troubleshoot, and prevent the racemization of these valuable compounds.

Fundamentals of Atropisomerism in Biaryl Benzoic Acids

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, most commonly the C-C bond connecting two aryl rings.[1][2] This restricted rotation creates a stable chiral axis, resulting in non-superimposable enantiomers called atropisomers.[3] Unlike point chirality, which involves breaking bonds to interconvert, atropisomers can interconvert through bond rotation if sufficient energy is supplied.[3]

The stability of these atropisomers is defined by the rotational energy barrier (ΔG‡ or ΔErot). This barrier is primarily influenced by the steric hindrance imposed by substituents at the ortho positions of the biaryl axis.[3][4] Larger and more numerous ortho substituents lead to a higher rotational barrier and greater configurational stability.

For drug development, the stereochemical integrity of an atropisomeric axis is critical. Regulatory bodies often require atropisomers with high rotational barriers to be developed as single enantiomers.[1][5] Atropisomers are generally classified based on their stability at a given temperature:

  • Class 1: Low rotational barrier (< 20 kcal/mol), rapidly interconvert and are considered achiral conformers.[1][5]

  • Class 2: Intermediate barrier (20 to 30 kcal/mol), can be challenging as their stereochemical integrity may be compromised over time.[1][5]

  • Class 3: High rotational barrier (> 30 kcal/mol), are configurationally stable and should be developed as single atropisomers.[1][5][6]

The benzoic acid moiety, while often crucial for biological activity, can sometimes complicate stability. The carboxyl group can participate in intramolecular hydrogen bonding or its acidity/basicity can be influenced by the reaction or purification conditions, potentially affecting the rotational barrier.

Proactive Strategies for Preventing Racemization

The most effective way to manage racemization is to prevent it from the outset through careful molecular design, synthesis, and handling.

Molecular Design and Stability Prediction

Before synthesis, it is crucial to assess the likely rotational stability of your target biaryl.

  • Steric Hindrance: The size of the ortho-substituents is the most critical factor. The presence of at least three bulky groups in the ortho positions of the biaryl system is a common strategy to ensure high rotational barriers.

  • Computational Modeling: Predicting the rotational energy barrier using computational methods like Density Functional Theory (DFT) is a powerful tool.[7][8] These calculations can provide a reliable estimate of stability before committing to a synthetic route, helping to avoid pursuing targets that may be configurationally unstable.[7][9][10][11]

Table 1: Influence of ortho-Substituent Size on Rotational Barriers (Illustrative)

ortho-Substituent van der Waals Radius (Å) General Effect on Rotational Barrier
-H 1.20 Negligible
-F 1.47 Minor Increase
-OCH₃ ~3.0 (effective) Moderate Increase
-CH₃ 2.00 Significant Increase
-Cl 1.75 Significant Increase
-Br 1.85 Very Significant Increase
-I 1.98 Very Significant Increase

| -C(CH₃)₃ | ~4.0 (effective) | Extremely High Barrier |

Note: This table provides a general trend. The actual barrier depends on the combination of all substituents on the rings.

Atroposelective Synthetic Strategies

Choosing a synthetic route that establishes the axial chirality under mild conditions is key. Modern asymmetric synthesis offers several powerful methods:

  • Stereoselective Coupling Reactions: Atroposelective Suzuki-Miyaura or Chan-Lam couplings using chiral ligands or catalysts can directly generate the desired atropisomer with high enantiomeric excess.[12][13][14]

  • C-H Functionalization: Palladium-catalyzed atroposelective C-H olefination or halogenation using transient chiral auxiliaries provides an efficient route to enantioenriched biaryls.[15][16]

  • Dynamic Kinetic Resolution (DKR): If the rotational barrier is low enough to allow for interconversion under catalytic conditions, a DKR approach can be used to convert a racemate into a single desired enantiomer in high yield.[17]

Purification and Handling Best Practices

Even configurationally robust atropisomers can racemize under harsh purification or workup conditions.

  • Temperature Control: Always use the lowest possible temperatures during workup, solvent evaporation, and storage.[18][19] Elevated temperatures provide the thermal energy needed to overcome the rotational barrier.[20]

  • pH Control: The benzoic acid group makes the molecule susceptible to pH changes. Strongly acidic or basic conditions can alter electronic properties or catalyze racemization and should be avoided.[18] Use buffered aqueous solutions (e.g., saturated NH₄Cl or NaHCO₃) for extractions.

  • Chromatography:

    • On-Column Racemization: Standard silica gel is acidic and can catalyze racemization. If you observe a plateau between the two enantiomer peaks in your chiral HPLC trace, this may indicate on-column racemization.[21]

    • Mitigation:

      • Deactivate Silica: Use silica gel deactivated with a base (e.g., pre-treating the slurry or adding ~0.1-1% triethylamine to the eluent).[18][22]

      • Lower Temperature: Run the chromatography at a reduced temperature if your instrumentation allows.[21]

      • Alternative Phases: Consider using neutral stationary phases like alumina or reversed-phase chromatography.

Troubleshooting Guide (Q&A)

Q1: My purified biaryl benzoic acid shows a decreasing enantiomeric excess (ee) upon storage in solution at room temperature. What is happening and how can I fix it?

A: This indicates that the rotational barrier of your compound is insufficient for configurational stability at room temperature (likely a Class 2 atropisomer).

  • Immediate Action: Store the compound as a solid at low temperatures (e.g., -20°C or -80°C) and in the absence of light. Prepare solutions fresh before use.

  • Root Cause Analysis: The issue lies in the intrinsic stability of the molecule. The steric bulk of the ortho substituents is likely insufficient.

  • Long-Term Solution: Re-design the molecule to increase the rotational barrier. Introduce larger or additional substituents at the ortho-positions. For example, changing an ortho-methyl group to an ortho-isopropyl group can dramatically increase the barrier.[2]

Q2: I'm performing a Suzuki-Miyaura coupling to synthesize my biaryl, but the product is either racemic or has low ee, even with a chiral ligand. What should I investigate?

A: This problem can have two origins: either the catalytic asymmetric induction is inefficient, or the product is racemizing under the reaction conditions.

  • Troubleshooting Steps:

    • Check for Product Racemization: Take a sample of your purified, enantiomerically enriched product and subject it to the reaction conditions (e.g., same solvent, base, and temperature for the same duration) without the coupling partners or catalyst. Analyze the ee. If it drops, your product is not stable under the reaction conditions.

    • Lower the Reaction Temperature: High temperatures are a common cause of racemization.[20] Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst system.

    • Screen Other Conditions: The base and solvent can influence both the catalytic cycle and the stability of the product. Screen milder bases (e.g., K₃PO₄, CsF instead of Cs₂CO₃ or NaOH) and different solvents.

    • Optimize the Catalyst System: The chiral ligand may not be optimal for your specific substrate. Screen a panel of different chiral ligands to improve the asymmetric induction.

Q3: After purification by chiral SFC using a methanol/CO₂ mobile phase with a diethylamine (DEA) additive, my product's ee is lower than expected after solvent removal. Why?

A: The issue likely stems from the workup process, specifically the presence of the basic additive (DEA) combined with heat during solvent evaporation.

  • Explanation: Even a catalytically small amount of a strong base like DEA can facilitate racemization, especially if heat is applied to remove the solvent.[19] While the compound might be stable at room temperature, the combination of base and heat lowers the effective energy barrier.

  • Troubleshooting Steps:

    • Avoid Additives if Possible: First, try to develop a separation method that does not require a basic additive.

    • Acidic Quench: Before solvent removal, consider adding a stoichiometric amount of a mild acid (like acetic acid) to neutralize the DEA. Caution: This may form a salt, complicating isolation.

    • Low-Temperature Solvent Removal: Remove the solvent under high vacuum at or below room temperature. Avoid using a heated bath on the rotary evaporator.[19][23] Lyophilization (freeze-drying) is an even gentler alternative if your compound is compatible.

Key Experimental Protocols

Protocol 1: Assessing the Rotational Stability of a Purified Atropisomer

This protocol determines the kinetic stability of your compound by measuring the rate of racemization at an elevated temperature.

  • Sample Preparation: Prepare a solution of your enantiomerically pure (>95% ee) biaryl benzoic acid at a known concentration (e.g., 1 mg/mL) in a stable, high-boiling, and inert solvent (e.g., diphenyl ether, DMSO-d₆).

  • Initial Analysis (t=0): Immediately analyze the enantiomeric excess of the solution using a validated chiral HPLC or SFC method. This is your baseline reading.

  • Incubation: Place the sealed vial of the solution in a thermostatically controlled heating block or oil bath set to a specific temperature (e.g., 80°C, 100°C, or 120°C). Start a timer.

  • Time-Point Analysis: At regular intervals (e.g., every 30, 60, or 120 minutes, depending on the expected stability), withdraw an aliquot of the solution, cool it rapidly to room temperature, and analyze its ee by chiral HPLC/SFC.

  • Data Analysis: Plot ln(eeₜ/ee₀) versus time (in seconds), where eeₜ is the ee at time t and ee₀ is the initial ee. The slope of this line is equal to -k_rac, the rate constant for racemization.

  • Calculate Rotational Barrier: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for rotation: ΔG‡ = -RT * ln(k_rac * h / (k_B * T))

    • R = gas constant

    • T = temperature in Kelvin

    • h = Planck's constant

    • k_B = Boltzmann constant

Visualization of the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing racemization issues.

Racemization_Troubleshooting cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_stability Stability Assessment cluster_solutions Solutions Start Synthesized Biaryl Benzoic Acid Check_ee Analyze ee of crude product Start->Check_ee Purify Purify by Chromatography / Crystallization Check_ee->Purify ee OK Modify_Reaction Modify Reaction: - Lower Temperature - Milder Base/Solvent - Screen Catalysts Check_ee->Modify_Reaction Low/No ee Check_ee_pure Analyze ee of purified product Purify->Check_ee_pure Store Store Compound (Solid/Solution) Check_ee_pure->Store ee OK Modify_Workup Modify Workup/Purification: - Low Temperature - Neutralize Silica - Avoid Basic/Acidic Additives Check_ee_pure->Modify_Workup ee Decreased Check_ee_stored Analyze ee after storage Store->Check_ee_stored Redesign Redesign Molecule: - Increase ortho-substituent size - Add more ortho-substituents Check_ee_stored->Redesign ee Decreased Stable Compound is Stable Check_ee_stored->Stable ee OK

Caption: A decision-making workflow for troubleshooting racemization issues.

Frequently Asked Questions (FAQs)

Q: What is the minimum half-life (t₁/₂) required for an atropisomer to be considered stable for drug development? A: While there is no universal rule, a common benchmark for Class 3 atropisomers is a half-life of racemization greater than 4.5 years at 37°C.[24] This ensures that the single enantiomeric form remains stable throughout the shelf-life of the drug product and under physiological conditions.

Q: Can intramolecular hydrogen bonding involving the benzoic acid group affect the rotational barrier? A: Yes, significantly. An intramolecular hydrogen bond between the carboxylic acid proton and a nearby acceptor group (like an ortho-methoxy group) can stabilize the planar transition state for rotation. This stabilization lowers the rotational barrier, making the atropisomer less stable and more prone to racemization.[25] When designing your molecule, be mindful of potential transition-state-stabilizing interactions.

Q: My atropisomers are not separable on any chiral column I've tried. Does this mean they are not stable? A: Not necessarily. Inseparability on a chiral column is not direct proof of rapid racemization. While it can sometimes indicate a low rotational barrier, it may also mean that the chiral stationary phase being used is simply not effective at discriminating between the two enantiomers. The definitive test is a thermal racemization study (see Protocol 1) to experimentally measure the rotational barrier.[7][26][27]

Q: Are there any metal catalysts known to cause racemization of biaryls? A: Yes. Certain transition metals, particularly under specific conditions, can catalyze the racemization of biaryls. For instance, copper(I) and iron(III) salts have been shown to racemize BINOL derivatives, likely proceeding through a radical-cation intermediate that has a lower barrier to rotation.[28][29] Be cautious if your synthetic or purification steps involve such metals, as they could compromise the stereochemical integrity of your product.

References

  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research. [Link]

  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed. PubMed. [Link]

  • “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy. [Link]

  • Torsional Energy Barriers of Biaryls Could Be Predicted by Electron Richness/Deficiency of Aromatic Rings; Advancement of Molecular Mechanics toward Atom-Type Independence - PubMed. PubMed. [Link]

  • Atropisomerism in Drug Discovery and Development | Request PDF. ResearchGate. [Link]

  • On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. MDPI. [Link]

  • Atropisomers | Rowan. Rowan. [Link]

  • Torsional Energy Barriers of Biaryls Could Be Predicted by Electron Richness/Deficiency of Aromatic Rings; Advancement of Molecular Mechanics toward Atom-Type Independence | Request PDF. ResearchGate. [Link]

  • Benchmarking Force Field and the ANI Neural Network Potentials for the Torsional Potential Energy Surface of Biaryl Drug Fragments. ChemRxiv. [Link]

  • The DFT study on racemisation of atropisomeric biaryls. Growing Science. [Link]

  • Racemization barriers of atropisomeric 3,3′-bipyrroles: an experimental study with theoretical verification. RSC Publishing. [Link]

  • Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. JACS Au. [Link]

  • Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis. Chemical Science. [Link]

  • Determination of the Rotational Barrier for Kinetically Stable Conformational Isomers via NMR and 2D TLC. Journal of Chemical Education. [Link]

  • The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C−C Axis. ResearchGate. [Link]

  • Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. PMC. [Link]

  • Atropisomers beyond the C–C axial chirality: Advances in catalytic asymmetric synthesis. Chem. [Link]

  • Atroposelective synthesis of axially chiral biaryl compounds. PubMed. [Link]

  • Determination of the Rotational Barrier for Kinetically Stable Conformational Isomers via NMR and 2D TLC: An Introductory Organic Chemistry Experiment. ERIC. [Link]

  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Chiral Technologies. [Link]

  • On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides - PubMed. PubMed. [Link]

  • Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. PMC. [Link]

  • Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. PMC. [Link]

  • Atroposelective Synthesis of Axially Chiral Biaryls by Palladium-Catalyzed Asymmetric C-H Olefination Enabled by a Transient Chiral Auxiliary - PubMed. PubMed. [Link]

  • Atropisomers. The Knowles Group - Princeton University. [Link]

  • Rotational restriction. Chemistry World. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. [Link]

  • Atropisomers: things are tight, single bond won't rotate. Chiralpedia. [Link]

  • Thermal racemization of biaryl atropisomers | Request PDF. ResearchGate. [Link]

  • What is the reason for racemisation after doing chiral resolution? ResearchGate. [Link]

  • First atroposelective Chan–Lam coupling for the synthesis of axially-chiral C–N linked biaryls and other boron chemistry. Baruch S. Blumberg Institute. [Link]

  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2-Methoxyphenyl)-6-methylbenzoic acid

From the desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 2-(2-Methoxyphenyl)-6-methylbenzoic acid. This document is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(2-Methoxyphenyl)-6-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile biaryl compound. The purity of this intermediate is often critical for the success of subsequent synthetic steps and the final properties of target molecules.[1] This guide provides field-proven insights and troubleshooting strategies to help you navigate the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(2-Methoxyphenyl)-6-methylbenzoic acid?

A1: The impurity profile is highly dependent on the synthetic route employed. The most common methods are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • From Suzuki-Miyaura Coupling: This reaction typically couples an aryl halide with an arylboronic acid or ester.[2][3][4]

    • Unreacted Starting Materials: 2-Bromo-6-methylbenzoic acid and 2-methoxyphenylboronic acid (or their respective coupling partners).

    • Homocoupling By-products: Symmetrical biaryls formed from the coupling of two molecules of the same starting material (e.g., 2,2'-dimethoxybiphenyl or 6,6'-dimethyl-2,2'-biphenyldicarboxylic acid).

    • Protodeboronation Product: 2-Methylbenzoic acid, resulting from the cleavage of the C-B bond of the boronic acid starting material.

    • Catalyst Residues: Residual palladium and phosphine ligands from the catalyst system.[5]

  • From Ullmann Condensation: An older method involving copper-catalyzed coupling of aryl halides.[6][7][8]

    • Unreacted Aryl Halides: Such as 2-bromo-6-methylbenzoic acid.

    • Homocoupling Products: Similar to those seen in Suzuki coupling.

    • Copper Residues: Residual copper from the catalyst, which can be challenging to remove.

  • From Multi-step Synthesis: A patented route involves the diazotization of 2-amino-6-methylbenzoic acid followed by hydrolysis and methylation.[9]

    • Key Intermediates: Unreacted 2-amino-6-methylbenzoic acid or the 2-hydroxy-6-methylbenzoic acid intermediate.

    • Incomplete Methylation: Presence of 2-hydroxy-6-methylbenzoic acid in the final product.

Q2: What are the primary purification strategies for this compound?

A2: The purification strategy should be chosen based on the scale of your synthesis and the nature of the impurities. The three primary methods are:

  • Acid-Base Extraction: This is a highly effective first-line purification technique that leverages the acidic nature of the carboxylic acid group. It is excellent for removing neutral organic impurities like homocoupling by-products and catalyst ligands.

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.[10][11] It is often used as the final polishing step.

  • Silica Gel Chromatography: The most versatile method for separating compounds with different polarities.[12][13] It is particularly useful when dealing with impurities that have similar acidic properties to the desired product.

Q3: How do I select the best purification method for my specific situation?

A3: The optimal method depends on your specific needs. Use the following decision tree to guide your choice.

G start Crude Product (Post-Workup) is_neutral_impurity Are major impurities non-acidic (e.g., biphenyls, ligands)? start->is_neutral_impurity acid_base Perform Acid-Base Extraction is_neutral_impurity->acid_base  Yes is_solid Is the isolated product a solid? is_neutral_impurity->is_solid  No / Unsure acid_base->is_solid recrystallize Perform Recrystallization is_solid->recrystallize  Yes chromatography Perform Silica Gel Chromatography is_solid->chromatography  No (Oily) is_pure Is purity >98% by NMR/HPLC? recrystallize->is_pure is_pure->chromatography  No final_product Pure Product is_pure->final_product  Yes chromatography->final_product G cluster_0 Purification Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Remove neutral impurities recrystallization Recrystallization extraction->recrystallization Remove polar impurities purity_check Purity Analysis (NMR, HPLC, mp) recrystallization->purity_check Final Polish pure_product Pure Product (>98%) purity_check->pure_product

Sources

Troubleshooting

Technical Support Center: Biaryl Carboxylic Acid NMR Troubleshooting

The following guide is designed as a specialized Technical Support Hub for researchers dealing with the specific solubility and spectral resolution challenges of Biaryl Carboxylic Acids . Topic: Overcoming Solubility & R...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Hub for researchers dealing with the specific solubility and spectral resolution challenges of Biaryl Carboxylic Acids .

Topic: Overcoming Solubility & Resolution Issues in Solution-State NMR Audience: Synthetic Chemists, Structural Biologists, Analytical Scientists Status: Active | Updated: March 2026[1]

Diagnostic Hub: Identify Your Problem

Before selecting a protocol, identify the specific failure mode of your NMR experiment. Biaryl carboxylic acids present a "double-lock" solubility problem: Intermolecular Hydrogen Bonding (Dimerization) +


-

Stacking
(Aromatic Aggregation).[1]
SymptomDiagnosisRoot CauseRecommended Protocol
Sample Floating/Precipitate Total InsolubilityCrystal lattice energy (H-bonds +

-stacking) exceeds solvation energy.[1]
Protocol A (Solvent Ladder)
Broad/Missing -OH Peak Chemical ExchangeProton is exchanging with trace water or solvent; or extreme H-bond broadening.[1]Protocol B (Water Suppression)
Broad Aromatic Signals Aggregation or AtropisomerismRestricted rotation around the biaryl axis or oligomer formation.[1]Protocol C (VT-NMR)
Drifting Baseline Paramagnetic Impurity or ParticulatesUndissolved micro-particles affecting field homogeneity.[1]Filtration + Protocol D (Salt Formation)

Troubleshooting Protocols

Protocol A: The Solvent Polarity Ladder

Standard CDCl₃ is often insufficient for biaryl acids due to its inability to disrupt carboxylic acid dimers.

The Logic: You must move from non-polar solvents to Hydrogen Bond Acceptors (HBA) to break the acid dimers, and then to Polar Aromatic solvents if


-stacking is the limiting factor.

Step-by-Step Selection Guide:

  • Tier 1: Acetone-

    
    : 
    
    • Why: Good HBA, breaks dimers.[1] Excellent resolution.

    • Limit: Volatile; poor for very rigid/stacked biaryls.[1]

  • Tier 2: DMSO-

    
     (The Gold Standard): 
    
    • Why: High dielectric constant, strong HBA.[1] Disrupts both H-bonding and some

      
      -stacking.
      
    • Trade-off: Hygroscopic (water peak at 3.33 ppm), high viscosity (broadens lines slightly), difficult sample recovery.[1]

  • Tier 3: Pyridine-

    
    : 
    
    • Why: Basic solvent.[1] Deprotonates the acid slightly, effectively solvating it via acid-base interaction.[1] Excellent for aromatic solubility.[1]

    • Warning: Expensive and noxious.[1]

  • Tier 4: The "Magic Mixture" (CDCl₃ : DMSO-

    
     4:1): 
    
    • Why: Maintains low viscosity of chloroform while DMSO disrupts the H-bonds.[1]

Protocol B: Managing the "Invisible" Proton

Users often panic when the -COOH proton (10–13 ppm) is missing. This is usually not a synthesis failure.

Mechanism: In wet solvents, the acidic proton (


) exchanges with water (

):

If this exchange is intermediate on the NMR timescale, the peak broadens into the baseline.

Fix:

  • Dry the Sample: Store sample in a desiccator overnight.

  • Scavenge Water: Add activated 4Å Molecular Sieves directly to the NMR tube 15 minutes prior to acquisition.[1]

  • Low Temperature: Cooling the sample (e.g., 273 K in Acetone-

    
    ) slows the exchange, often sharpening the -OH signal.
    
Protocol C: High-Temperature NMR (VT-NMR)

Biaryl compounds often exhibit atropisomerism (restricted rotation), leading to broad signals at room temperature.

The Experiment:

  • Solvent: Use DMSO-

    
      (BP 189°C) or Tetrachloroethane-
    
    
    
    (BP 146°C).[1] Avoid CDCl₃ (BP 61°C).
  • Setup: Set probe temperature to 353 K (80°C).

  • Equilibration: Allow 10 minutes for thermal equilibrium inside the probe to prevent convection currents (shimming issues).

  • Result: High thermal energy overcomes the rotational barrier, sharpening the averaged signals.[1]

Protocol D: In-Situ Salt Formation (The "Nuclear Option")

If the molecule is chemically pure but physically insoluble, convert it to a salt directly in the NMR tube.

Methodology:

  • Place 5–10 mg of insoluble biaryl acid in the NMR tube.[1]

  • Add 0.6 mL D₂O . (Sample will likely float).

  • Add 2–3 drops of NaOD (40% in D₂O) or K₂CO₃ (solid).

  • Cap and shake/sonicate until clear.

Why this works:



The ionic carboxylate is highly water-soluble.[1] Note that chemical shifts will move upfield (shielding) near the carboxylate due to increased electron density.[1]

Visualizing the Solubility Decision Matrix

The following diagram illustrates the logical flow for selecting the correct solvent system based on structural constraints.

SolventSelection Start Start: Biaryl Acid Sample CheckCDCl3 Test Solubility in CDCl3 Start->CheckCDCl3 Soluble Soluble? CheckCDCl3->Soluble BroadPeaks Are Peaks Broad? Soluble->BroadPeaks Yes Standard Run Standard 1H NMR Soluble->Standard No TryDMSO Try DMSO-d6 (High Polarity) Soluble->TryDMSO No (Insoluble) CheckDimer Cause: H-Bond Dimers BroadPeaks->CheckDimer Broad -OH only CheckStacking Cause: Pi-Stacking / Rigid Rotation BroadPeaks->CheckStacking Broad Aromatic region TryAcetone Try Acetone-d6 (Breaks Dimers) CheckDimer->TryAcetone CheckStacking->TryDMSO TryAcetone->TryDMSO Still Insoluble TryHighT High-Temp NMR (80°C) (Breaks Aggregates) TryDMSO->TryHighT Still Broad TrySalt In-Situ Salt Formation (D2O + NaOD) TryHighT->TrySalt Fails

Figure 1: Decision tree for optimizing NMR solvent conditions for biaryl carboxylic acids. Blue nodes indicate starting points, Yellow diamonds are decision gates, and Green nodes are successful endpoints.

Reference Data: Solvent Properties

Solvent

Residual (ppm)
H-Bonding AbilityBP (°C)Suitability for Biaryl Acids
Chloroform-

7.26Poor (Donor)61Low .[1] Promotes dimerization.[1]
Acetone-

2.05Good (Acceptor)56Medium .[1] Good for breaking dimers, but volatile.[1]
DMSO-

2.50Strong (Acceptor)189High .[1] Best general-purpose solvent.[1]
Methanol-

3.31Strong (Donor/Acceptor)65Medium .[1] Good solubility, but exchanges -OH (peak disappears).
Pyridine-

7.2, 7.6, 8.7Basic115High .[1] Excellent for rigid acids.[1]

Frequently Asked Questions (FAQ)

Q: I used Methanol-


 and my compound dissolved, but the carboxylic acid proton disappeared. Did I lose my product? 
A:  No. Methanol is a protic solvent.[1] The deuterium in the solvent (

) rapidly exchanges with the acidic proton in your molecule (

).

The resulting

is silent in proton NMR.[1] To see the proton, switch to DMSO-

or Acetone-

.[1]

Q: My aromatic peaks are splitting into doublets at low temperature but blur together at room temperature. Why? A: This is classic coalescence due to restricted rotation (atropisomerism) in the biaryl system.[1] At room temperature, the rotation speed is comparable to the NMR timescale, causing broadening.

  • Solution: Run the experiment at High Temperature (e.g., 80°C) to speed up rotation (sharpening to a singlet/average) or Low Temperature (-40°C) to freeze the conformers (resolving into distinct sets of peaks).

Q: Can I recover my sample from DMSO-


? 
A:  It is difficult due to the high boiling point (189°C).[1][2]
  • Method: Dilute the NMR sample with water, extract with ethyl acetate (DCM often traps DMSO), wash the organic layer 3x with brine to remove DMSO, dry, and evaporate. Alternatively, use a specialized centrifugal evaporator (Genevac) or lyophilizer.[1]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 3: Practical Aspects of NMR Spectroscopy).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

  • Reich, H. J. (2024).[1] Solvent Effects in NMR. University of Wisconsin-Madison Chemistry Department.[1]

  • Abraham, R. J., & Mobli, M. (2008).[1] The aggregation of carboxylic acids in solution. Magnetic Resonance in Chemistry, 46(1), 38-46. (Validates the dimerization mechanism in CDCl3).

Sources

Optimization

Technical Support Center: Atroposelective Synthesis of 2-Aryl-6-Methylbenzoic Acids

Executive Summary: The "Tri-Ortho" Challenge You are attempting to synthesize 2-aryl-6-methylbenzoic acids . From a stereochemical perspective, this is a tri-ortho-substituted biaryl system .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tri-Ortho" Challenge

You are attempting to synthesize 2-aryl-6-methylbenzoic acids . From a stereochemical perspective, this is a tri-ortho-substituted biaryl system . The axial chirality arises from the restricted rotation around the aryl-aryl bond, governed by the steric clash between the C6-methyl, C1-carboxylic acid, and the ortho-substituents of the incoming C2-aryl group.

The Core Problem: Unlike tetra-ortho-substituted systems (which are configurationally stable), tri-ortho systems often possess rotational energy barriers (


) in the "danger zone" (20–28 kcal/mol). This leads to two primary failure modes:
  • Racemization: The product racemizes at room temperature or during workup.

  • Poor Induction: The catalyst fails to differentiate the pro-chiral transition states due to insufficient steric pressure.

This guide prioritizes Atroposelective Suzuki-Miyaura Coupling as the primary workflow, with Dynamic Kinetic Resolution (DKR) of Lactones as the authoritative alternative.

Decision Matrix: Selecting Your Workflow

Before optimizing conditions, verify your synthetic strategy using this logic flow.

WorkflowSelector Start START: Target Structure Analysis OrthoCheck Does the incoming '2-Aryl' ring have an ortho-substituent? Start->OrthoCheck BarrierCheck Est. Rotational Barrier (> 28 kcal/mol?) OrthoCheck->BarrierCheck Yes (e.g., OMe, Cl, Me) Racemic WARNING: Product likely unstable at RT (Racemic) OrthoCheck->Racemic No (H only) DirectSuzuki Method A: Atroposelective Suzuki-Miyaura Coupling BarrierCheck->DirectSuzuki Yes (Stable) LactoneMethod Method B: 'Bringmann' Lactone Ring Opening (DKR) BarrierCheck->LactoneMethod Marginal (20-25 kcal/mol)

Figure 1: Strategic decision tree for selecting the synthesis method based on substrate steric hindrance.

Troubleshooting Guide: Atroposelective Suzuki-Miyaura Coupling

Context: You are coupling a 2-halo-6-methylbenzoic acid (or ester) with an arylboronic acid using a chiral Pd-catalyst.

Issue 1: High Yield, But Low Enantiomeric Excess (< 50% ee)

Diagnosis: The "Background Reaction" is competing with the chiral pathway. In Suzuki couplings, the base-mediated activation of the boronic acid can sometimes promote a non-selective background coupling, especially if the catalyst turnover is slow.

  • Corrective Protocol:

    • Switch to Boronic Esters: Replace boronic acids with MIDA boronates or pinacol esters . These release the active boron species slowly, keeping the concentration low and favoring the highly active chiral catalyst cycle.

    • Solvent Switch: Move from protic solvents (MeOH/Water) to aprotic non-polar solvents (Toluene or THF) with a anhydrous base (e.g.,

      
       or 
      
      
      
      ). This suppresses the uncatalyzed pathway.
    • Ligand Engineering: For tri-ortho systems, C2-symmetric bisphosphines often outperform monodentate ligands.

      • Recommendation:KenPhos or (S)-Xyl-BINAP . The "Xyl" (xylyl) groups increase steric bulk, tightening the chiral pocket.

Issue 2: Product Racemizes During Workup

Diagnosis: Low Rotational Barrier (


).
If your 2-aryl group is a simple phenyl or has a small ortho-group (e.g., -F), the barrier may be 

kcal/mol. The heat of the reaction (often 60-80°C) allows the product to spin freely, and it fails to "lock" upon cooling.
  • Corrective Protocol:

    • The "Ice Bath" Workup: Quench the reaction immediately into an ice/HCl mixture. Perform all extractions at 0°C.

    • Derivatization: Immediately convert the carboxylic acid to a bulky amide or ester to increase the rotational barrier.

    • Thermodynamic Check: Calculate the half-life of racemization (

      
      ) at your reaction temperature.
      
      • Formula:

        
        
        
      • Rule of Thumb: If

        
         kcal/mol, you cannot isolate the enantiomer at room temperature. You must modify the substrate (add bulk).
        
Issue 3: No Reaction (0% Yield)

Diagnosis: Steric Overload preventing Transmetalation. The 2-methyl-6-carboxylic acid motif is extremely crowded. The palladium center cannot access the boron species.

  • Corrective Protocol:

    • Use the Ester: Do not couple the free acid. The carboxylate anion binds to Pd, poisoning the catalyst. Use the methyl ester or tert-butyl ester of the 2-halo-6-methylbenzoic acid.

    • Catalyst Pre-activation: Do not mix everything at once. Stir

      
       + Ligand in solvent for 30 mins before adding the aryl halide and base. This ensures the active 
      
      
      
      species is formed.
    • Additives: Add

      
       (10-20 mol%) . This promotes the "Copper effect," facilitating transmetalation in sterically hindered Suzuki couplings.
      

Technical Deep Dive: The "Bringmann" Lactone Alternative

If direct coupling fails to yield high ee, you must switch to the Lactone Ring-Opening method (Dynamic Kinetic Resolution). This is the "Gold Standard" for 2-arylbenzoic acids.

The Logic:

  • Synthesize the racemic lactone (a bridged biaryl). This is configurationally labile (it twists back and forth).

  • Use a chiral nucleophile (or chiral catalyst + nucleophile) to open the lactone ring.

  • Because the lactone twists rapidly, the chiral catalyst selectively reacts with one atropisomer, pulling the equilibrium towards that single enantiomer (DKR).

Experimental Workflow (Standardized):

StepReagent/ConditionPurpose
1. Lactonization 2-aryl-6-methylbenzoic acid +

, then

Form the 6-membered lactone bridge. This lowers the barrier, allowing rapid racemization.
2. Chiral Reagent (S)-CBS Catalyst +

(Reduction) OR Chiral Amine (Aminolysis)
The stereodetermining step. Opens the ring to form the alcohol or amide.
3. Result Yields 2-aryl-6-methyl-benzyl alcohol (or amide).The steric bulk is restored; rotation is now locked.
4. Oxidation Jones Reagent or TEMPORe-oxidize the alcohol/amide back to the target benzoic acid .

Why this works: The lactone bridge forces the two aryl rings to be nearly coplanar, lowering the rotation barrier significantly. This allows the chiral catalyst to "sample" both isomers and select the one that fits its pocket.

Visualizing the Mechanism (Suzuki Pathway)

Understanding where the enantioselectivity is determined is crucial for ligand selection. In hindered biaryls, it is typically the Reductive Elimination step.

CatalyticCycle Pd0 L*Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 Base RedElim Reductive Elimination (Enantio-determining) TransMet->RedElim Steric Crowding RedElim->Pd0 Regeneration Product Axially Chiral Biaryl RedElim->Product

Figure 2: Simplified catalytic cycle. Note that for hindered biaryls, the reductive elimination is the critical step where the chiral ligand (L) forces the aryl rings into a specific atropisomeric conformation.*

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the reaction? A: Proceed with caution. While microwaves accelerate the reaction, high temperatures (100°C+) exponentially increase the rate of racemization. If you use microwave heating, you must use a cooling ramp immediately after the reaction finishes.

Q: My HPLC shows a single peak, but the optical rotation is zero. Why? A: You likely have a racemic mixture (50:50). Standard C18 columns cannot separate atropisomers. You must use a Chiral Stationary Phase (CSP) column.

  • Recommended Columns:Chiralpak AD-H or Chiralcel OD-H .

  • Mobile Phase: Hexane/IPA (90:10) is standard for benzoic acids (often requires 0.1% TFA to sharpen the peak of the acid).

Q: Which commercial ligand is best for "Tri-Ortho" acids? A: (S)-KenPhos (Kenyatta Phos) is specifically designed for this. It is a monodentate phosphine that allows the formation of the crowded Pd-complex while imparting high enantioselectivity. Alternatively, Buchwald's S-Phos provides high yields but is achiral; you would need a chiral analog or a DKR strategy.

References

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition.

  • Wallace, D. J., et al. (2011). Stereoselective Suzuki-Miyaura Coupling of Haloarenes. Organic Reactions.

  • Wencel-Delord, J., et al. (2015). Stereoselective C–H activation: a new tool for the synthesis of axially chiral biaryls. Chemical Society Reviews.

  • Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews.

  • Miyashita, A., et al. (1980). Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Journal of the American Chemical Society.[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Biaryl Acid Cross-Coupling

Status: Operational | Tier: Level 3 (Advanced Methodology) Topic: Palladium Catalyst Deactivation & Poisoning Mechanisms Applicability: Suzuki-Miyaura Coupling (Biaryl Acids/Esters) Introduction: The "Black Box" of Catal...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Methodology) Topic: Palladium Catalyst Deactivation & Poisoning Mechanisms Applicability: Suzuki-Miyaura Coupling (Biaryl Acids/Esters)

Introduction: The "Black Box" of Catalysis

Welcome to the Advanced Technical Support Center. You are likely here because your biaryl cross-coupling reaction—which should work on paper—is stalling, giving low yields, or precipitating palladium black. In drug discovery, where N- and S-heterocycles are ubiquitous, catalyst poisoning is the silent killer of reaction efficiency.

This guide moves beyond "add more catalyst." We dissect the molecular mechanism of deactivation to provide targeted, chemically grounded solutions.

Module 1: Diagnosis – Is It Poisoning or Instability?

User Query: My reaction turns black and stops at 30% conversion. Is this catalyst poisoning?

Technical Support Analysis: Not necessarily. "Palladium black" formation indicates catalyst instability (agglomeration of Pd(0)), which can be a symptom of poisoning or simply poor ligand binding. True poisoning often happens without visible precipitation initially, where the catalyst remains in solution but is catalytically silent.

Diagnostic Workflow: To distinguish between Poisoning , Instability , and Reagent Degradation , perform the "Standard Addition Kinetic Test" :

  • Run Reaction A: Standard conditions. Monitor conversion at t=1h, 2h, 4h.

  • Run Reaction B: Standard conditions + 10 mol% fresh catalyst added at t=2h (or when stalling occurs).

  • Run Reaction C: Standard conditions + 1.0 equiv of fresh aryl halide added at t=2h.

Observation in Reaction B (Add Catalyst)Observation in Reaction C (Add Substrate)Diagnosis
Rate Restored Rate UnchangedCatalyst Death (Instability/Poisoning). The active species is dead.
Rate UnchangedRate UnchangedProduct Inhibition. The product itself is poisoning the catalyst.
Rate UnchangedRate Restored Reagent Decomposition. Boronic acid has likely protodeboronated.
Module 2: The Poisons – Mechanisms of Deactivation

User Query: Why does my pyridine-containing boronic acid kill the reaction, while the phenyl analog works fine?

Technical Support Analysis: Heterocycles are "competitive inhibitors" for the palladium center. The mechanism involves off-cycle coordination .

1. The Nitrogen Trap (Pyridines, Imidazoles, Azoles)
  • Mechanism: Lewis basic nitrogens (sp² hybridized) bind strongly to the electrophilic Pd(II) intermediate formed after oxidative addition.

  • The "Resting State" Problem: Instead of undergoing transmetalation (the slow step), the Pd(II)-Ar species coordinates the nitrogen of your substrate. This forms a stable, unreactive 18-electron complex (e.g., [L2Pd(Ar)(Pyridine)]+), effectively removing the catalyst from the cycle.

  • Severity: Increases with the basicity and reduced steric bulk of the heterocycle (e.g., 4-dimethylaminopyridine is a potent poison).

2. The Sulfur Sink (Thiophenes, Thioethers, Thiazoles)
  • Mechanism: Sulfur is a "soft" donor that binds irreversibly to "soft" Pd(0) and Pd(II). Unlike nitrogen, which often equilibrates, sulfur binding can be permanent, leading to the formation of clustered species that eventually aggregate into Pd black.

  • Trace Impurities: Even ppm levels of thiols (from synthesis of starting materials) can deactivate high-turnover catalysts.

3. The "Hidden" Poison: Metal Impurities
  • Source: Boronic acids are often prepared via Mg or Li reagents and may contain trace transition metals (Cu, Fe).

  • Effect: Copper impurities can induce homocoupling of the boronic acid (Glaser-type or Chan-Lam type mechanisms), consuming the nucleophile before it enters the Suzuki cycle.

Module 3: Remediation Strategies – The Fix

User Query: I've confirmed poisoning. How do I fix it without changing my substrate?

Technical Support Analysis: We must shift the equilibrium away from poison coordination and toward the productive cycle.

Strategy A: Ligand Overpowering (The Steric Solution)

Use ligands that are bulky and electron-rich. They create a "steric wall" that prevents the approach of the interfering heterocycle while still allowing the smaller boronic acid to transmetalate.

  • Recommendation: Switch to Buchwald Dialkylbiaryl Ligands .

    • XPhos / SPhos: Excellent general-purpose ligands. The isopropyl/cyclohexyl groups protect the Pd center.

    • RuPhos: Specifically designed to tolerate secondary amines and heterocycles.

    • BrettPhos: For extremely challenging substrates.

Strategy B: The "Decoy" Additive

Introduce a sacrificial agent or a condition modifier.

  • Trimethyl Borate (B(OMe)₃): For heteroaryl-heteroaryl couplings. It acts by solubilizing the boronate species and buffering the base, preventing the formation of "ate" complexes that can trap the catalyst [1].

  • Slow Addition: If the product is the poison, add the limiting reagent slowly (syringe pump) to keep its concentration low relative to the catalyst.

Strategy C: Scavenging Impurities (Pre-reaction)

If the poison is an impurity (e.g., sulfur trace):

  • Protocol: Treat the boronic acid solution with a scavenger resin (e.g., Thiol-Silica) or perform a recrystallization.

  • CuTC (Copper(I) Thiophene-2-carboxylate): Specifically useful if the poisoning is due to thio-cyanates or related motifs, as Cu can sequester the sulfur [2].

Visualizing the Problem
Diagram 1: The Poisoning Decision Tree

Use this logic flow to troubleshoot your stalled reaction.

TroubleshootingTree Start Reaction Stalls / Low Yield CheckColor Is reaction mixture black? Start->CheckColor Black Yes: Pd Black Precipitate CheckColor->Black Clear No: Solution remains clear/colored CheckColor->Clear Instability Issue: Catalyst Instability (Agglomeration) Black->Instability Poisoning Issue: Competitive Coordination (Poisoning) Clear->Poisoning InstabilityFix Fix: 1. Use stronger binding ligand (dppf, XPhos) 2. Lower Temp 3. Degas thoroughly (O2 leak?) Instability->InstabilityFix PoisoningFix Fix: 1. Switch to Bulky Ligand (SPhos, RuPhos) 2. Increase Catalyst Loading 3. Additives (B(OMe)3) Poisoning->PoisoningFix KineticTest Confirmation: Run Standard Addition Test (See Module 1) Poisoning->KineticTest

Caption: Diagnostic flow for distinguishing between catalyst agglomeration (instability) and off-cycle coordination (poisoning).

Diagram 2: Mechanism of Heterocycle Poisoning

PoisonMechanism cluster_legend Legend Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X TransMet Transmetalation (Rate Limiting) OxAdd->TransMet Ar-B(OH)2 (Productive Path) PoisonTrap OFF-CYCLE TRAP [L-Pd-Ar(N-Heterocycle)] Stable 18e- Complex OxAdd->PoisonTrap Coordination Prod Biaryl Product TransMet->Prod Prod->Pd0 Heterocycle N-Heterocycle (Substrate/Impurity) Heterocycle->PoisonTrap key Red path = Poisoning (Reversible but inhibiting)

Caption: The "Nitrogen Trap": Lewis basic heterocycles intercept the Pd(II) intermediate, preventing the slow transmetalation step.

Module 4: Experimental Protocols
Protocol: The Glorius Robustness Screen (Adapted for Poisoning)

Before committing precious GMP intermediates, use this screen to quantify the "poisoning potential" of your heterocycles [3].

Objective: Determine if a specific functional group (FG) inhibits your standard catalytic system.

Materials:

  • Standard Reaction: A "model" coupling known to work well (e.g., Phenylboronic acid + Bromobenzene).

  • Additive: The heterocycle or functional group you suspect is poisoning the catalyst (1.0 equivalent relative to limiting reagent).

  • Internal Standard: Dodecane or 1,3,5-trimethoxybenzene (for GC/NMR yield).

Procedure:

  • Setup two vials:

    • Vial A (Control): Standard Model Reaction (1.0 eq Ar-Br, 1.2 eq Ar-B(OH)₂, Cat, Base, Solvent).

    • Vial B (Challenge): Same as Vial A + 1.0 equivalent of Additive (the suspected poison).

  • Execution: Run both reactions under identical conditions (Time/Temp).

  • Analysis: Measure the yield of the Model Product in both vials.

Interpretation:

  • Yield A ≈ Yield B: The additive is innocent . It does not poison the catalyst.

  • Yield B << Yield A: The additive is a poison .

    • Action: You must change the catalyst system (Ligand screen) for any substrate containing this moiety.

  • Additive Consumed: The additive is competing as a substrate (side reaction).

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids . Journal of the American Chemical Society. Link

  • Zhang, Z., et al. (2020). Copper-mediated Polymerization and Scavenging . Chemical Reviews. Link

  • Collins, K. D., & Glorius, F. (2013). A robustness screen for the rapid assessment of chemical reactions . Nature Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds . Chemical Reviews. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles . Organic Letters. Link

Optimization

Technical Support Center: Minimizing Protodeboronation in Biaryl Synthesis

Welcome to the Advanced Troubleshooting Portal for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most persistent yield-limiting side reactions in biaryl synthesis: protodeboronation .

Protodeboronation is the undesired cleavage of the carbon-boron (C-B) bond by a proton source, which consumes the boronic acid starting material and converts it into a simple arene. By understanding the kinetic and thermodynamic causality behind this degradation, we can engineer reaction conditions that heavily favor productive cross-coupling.

Part 1: Mechanistic Insights (The "Why")

To solve protodeboronation, we must first understand its mechanism. According to 1[1], base-catalyzed protodeboronation proceeds via a pre-equilibrium where hydroxide or alkoxide attacks the boron atom, forming a tetrahedral boronate anion ([ArB(OH)3]-). This intermediate then undergoes a rate-limiting protonolysis by water, releasing the simple arene (Ar-H) and boric acid.

The stability of the transient aryl anion character in the transition state dictates the reaction rate; thus, electron-deficient and heteroaromatic substrates undergo C-B cleavage exponentially faster than electron-rich substrates[2].

Mechanism ArB Arylboronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- ArB->Boronate Base (OH-) Transmetalation Transmetalation (Pd Catalyst) Boronate->Transmetalation Fast Kinetics Protodeboronation Protonolysis (H2O) Boronate->Protodeboronation Slow Catalyst / High Temp Biaryl Desired Product Biaryl (Ar-Ar') Transmetalation->Biaryl Arene Byproduct Arene (Ar-H) Protodeboronation->Arene

Competing pathways of boronate intermediates in Suzuki-Miyaura coupling.

Part 2: Troubleshooting Guide & FAQs

Q1: How do I definitively diagnose protodeboronation in my reaction mixture? A: The hallmark symptom is a stalled reaction yielding low amounts of the desired biaryl product, accompanied by a stoichiometric excess of the de-borylated starting material (Ar-H). This is easily detected via LC-MS, GC-MS, or crude ¹H NMR[3]. If you observe unreacted aryl halide but your boronic acid has completely disappeared, protodeboronation is the primary culprit.

Q2: Which substrates are at the highest risk of degradation? A: Substrates that stabilize a developing negative charge on the ipso-carbon are highly susceptible. This includes:

  • Polyfluorophenyl boronic acids: Strong inductive electron withdrawal accelerates C-B cleavage.

  • Basic Heteroaromatics: Substrates like 2-pyridyl or 2-thiophenyl boronic acids can form zwitterionic intermediates that undergo rapid unimolecular fragmentation under neutral or basic conditions[1].

  • Ortho-substituted boronic acids: Steric hindrance slows down the desired transmetalation step, giving the degradation pathway a kinetic advantage.

Q3: How should I optimize my reaction conditions to suppress this side reaction? A: The fundamental strategy is to maximize the rate of transmetalation while minimizing the rate of hydrolysis.

  • Base Selection: Strong bases (NaOH, KOH) rapidly generate high concentrations of the reactive boronate anion and provide abundant hydroxide for protonolysis. Switch to milder, anhydrous inorganic bases like K₃PO₄ or K₂CO₃[4].

  • Catalyst Activity: Employ highly active palladium precatalysts paired with bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos). These lower the activation barrier for transmetalation, ensuring the productive cycle outpaces background degradation.

  • Temperature: Run the reaction at the lowest possible temperature (e.g., 40–60 °C) that still permits catalytic turnover[5].

Quantitative Data: Effect of Base Selection on Model Reaction Yield

The following table summarizes the impact of base selection on a model Suzuki-Miyaura coupling utilizing an electron-deficient arylboronic acid.

BaseBase StrengthYield of Coupled Product (%)Extent of ProtodeboronationMechanistic Causality
NaOH Strong65%HighRapid formation of boronate anion accelerates C-B cleavage.
K₂CO₃ Moderate78%ModerateStandard choice, but may still degrade highly sensitive substrates.
K₃PO₄ Mild88%LowBuffered basicity slows degradation while permitting transmetalation.

(Data adapted from 4[4])

Q4: What if condition optimization is not enough for my highly unstable boronic acid? A: Employ a "slow-release" strategy using protected boronic acid derivatives. N-methyliminodiacetic acid (MIDA) boronates, pioneered by the Burke group, are indefinitely stable on the benchtop[6]. The MIDA ligand rehybridizes the boron center from sp² to sp³, rendering it unreactive. Under mild aqueous basic conditions, the MIDA boronate slowly hydrolyzes to release the active sp² boronic acid. Because the active species is consumed by the fast Pd-catalyzed cross-coupling as soon as it is generated, its steady-state concentration remains extremely low, virtually eliminating protodeboronation[6].

MIDAWF MIDA MIDA Boronate (Bench-Stable) Hydrolysis Slow Hydrolysis (Mild Aq. Base) MIDA->Hydrolysis Active Active Boronic Acid (Low Concentration) Hydrolysis->Active Coupling Rapid Cross-Coupling (Pd Catalyst) Active->Coupling Transmetalation Product Biaryl Product (High Yield) Coupling->Product

Slow-release MIDA boronate strategy to minimize the active boronic acid concentration.

Part 3: Experimental Methodologies

Protocol A: Fast-Coupling Suzuki-Miyaura for Sensitive Substrates

Causality: This protocol utilizes XPhos Pd G2 to drastically lower the activation barrier for oxidative addition and transmetalation, paired with K₃PO₄ to provide mild, buffered basicity that minimizes C-B cleavage[4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sensitive boronic acid (1.1 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G2 (2 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with strictly anhydrous Argon. Repeat this cycle three times.

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (5:1 ratio, 0.2 M concentration) via syringe. (Note: Sparging the solvent with Argon for 30 minutes prior to addition is critical to prevent oxidative homocoupling).

  • Reaction: Heat the mixture to 60 °C and stir vigorously. Monitor the reaction via LC-MS.

  • Workup: Upon completion (typically 2–4 hours), cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Self-Validation Check: The use of XPhos Pd G2 allows visual confirmation of active catalyst generation (the solution typically transitions from yellow to a deep red/brown). Complete conversion within 4 hours confirms the catalyst outpaced the degradation pathway.

Protocol B: Slow-Release Cross-Coupling using MIDA Boronates

Causality: This protocol relies on the slow hydrolysis of the MIDA ester to keep the active boronic acid concentration below the kinetic threshold required for significant protodeboronation[6].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict inert atmosphere, combine the aryl halide (1.0 equiv), the appropriate MIDA boronate (1.5 equiv), anhydrous K₃PO₄ (3.0 equiv), and SPhos Pd G2 (2 mol%) in a reaction vial.

  • Solvent Addition: Add a degassed mixture of THF and H₂O (10:1 ratio). The water serves a dual purpose: it acts as the nucleophile for the slow hydrolysis of the MIDA ligand and facilitates the transmetalation step.

  • Reaction: Seal the vial and heat to 60 °C for 12–24 hours.

  • Workup: Cool the reaction to room temperature, filter the crude mixture through a short pad of Celite (eluting with Ethyl Acetate), concentrate, and purify via column chromatography. Self-Validation Check: The presence of trace unreacted MIDA boronate in the crude LC-MS trace alongside the desired product confirms that the slow-release mechanism successfully maintained a low concentration of the active boronic acid throughout the entire reaction lifecycle.

References

  • Wikipedia - Protodeboronation. Available at:[Link]

  • Liverpool John Moores University (LJMU) - Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Available at:[Link]

  • Journal of the American Chemical Society (JACS) - A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-(2-Methoxyphenyl)-6-methylbenzoic Acid

Welcome to the Process Chemistry Technical Support Center. The synthesis of 2-(2-Methoxyphenyl)-6-methylbenzoic acid via the Suzuki-Miyaura cross-coupling of 2-bromo-6-methylbenzoic acid and 2-methoxyphenylboronic acid p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of 2-(2-Methoxyphenyl)-6-methylbenzoic acid via the Suzuki-Miyaura cross-coupling of 2-bromo-6-methylbenzoic acid and 2-methoxyphenylboronic acid presents highly specific scale-up challenges. The di-ortho substitution pattern across the biaryl axis creates severe steric hindrance, leading to sluggish transmetalation, increased protodeboronation, and complex Palladium (Pd) scavenging requirements[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed specifically for researchers and drug development professionals executing this reaction at the kilogram scale.

I. Quantitative Troubleshooting Matrix

When scaling up from a 50 g lab batch to a 50 kg pilot reactor, physical parameters (mass transfer, heat dissipation) fundamentally alter the chemical kinetics[2]. Use this comparative data table to diagnose scale-up anomalies.

ParameterLab Scale (50 g)Pilot Scale (50 kg)Mechanistic Impact & Corrective Action
Agitation (RPM) 500 (Magnetic)120 (Impeller)Impact: Lower interfacial area reduces base transfer rate in biphasic systems. Action: Switch to a miscible solvent system (e.g., 2-BuOH/H₂O) at reflux[2].
Base Dosing Time 5 mins (Batch)120 mins (Pump)Impact: Batch addition at scale causes thermal runaway and catalyst decay[3]. Action: Dose aqueous base continuously to maintain steady-state pH.
Des-borate Impurity < 2% (Anisole)8 - 15% (Anisole)Impact: Longer heating cycles increase hydrolytic cleavage of the C-B bond[1]. Action: Use a Buchwald ligand (SPhos) to accelerate transmetalation.
Residual Palladium ~150 ppm> 8000 ppmImpact: The product actively chelates Pd; standard washes fail[4]. Action: Implement aggressive L-cysteine scavenging at 60°C[2].
II. Deep-Dive FAQs: Mechanistic Causality

Q1: Why is my reaction generating excessive anisole (des-borate impurity) at the 50 kg scale, despite working perfectly in the lab? A1: Anisole is the protodeboronation product of 2-methoxyphenylboronic acid. At scale, heat transfer is slower, and prolonged exposure of the boronic acid to the aqueous base at elevated temperatures accelerates the hydrolytic cleavage of the C-B bond before transmetalation can occur[1]. Mechanistically, the ortho-methoxy group sterically hinders the Pd-transmetalation transition state, while electronically stabilizing the ipso-carbon for protonation. To fix this, implement a continuous dosing strategy for the base to prevent pH spikes, and utilize a highly active, bulky ligand like SPhos to lower the activation energy of the transmetalation step.

Q2: The reaction stalls at 70-80% conversion during scale-up. What is the root cause? A2: This is a classic mass-transfer limitation. In the lab, rapid magnetic stirring creates a massive interfacial surface area in biphasic solvent systems (e.g., Toluene/Water). In a large reactor, the impeller generates a much lower surface-area-to-volume ratio, limiting the phase transfer of the base to the organic phase. Furthermore, if oxygen is not strictly excluded (<0.5% O₂), the Pd(0) catalyst oxidizes to inactive Pd(II) over the extended reaction times[1]. Switching to a solvent system like 2-Butanol/Water, which becomes homogeneous at reflux, eliminates this mass-transfer barrier[2].

Q3: How do we achieve <10 ppm residual Palladium when the target product actively chelates metals? A3: The target molecule, 2-(2-Methoxyphenyl)-6-methylbenzoic acid, acts as a bidentate ligand. The carboxylic acid and the ortho-methoxy group trap Palladium within the product matrix, rendering standard aqueous washes useless. You must introduce a strong, competing chelating agent during the workup. Treating the organic phase with 10% aqueous L-cysteine or 20% NaHSO₃ at elevated temperatures (60-65°C) effectively strips Pd from the product, forming a highly water-soluble complex that partitions cleanly into the aqueous waste[4].

III. Mechanistic & Workflow Visualizations

G BoronicAcid 2-Methoxyphenylboronic Acid (Substrate) PdCycle Pd Catalytic Cycle (Suzuki-Miyaura) BoronicAcid->PdCycle Transmetalation (Desired Pathway) Proto Protodeboronation (H2O, Heat, Base) BoronicAcid->Proto Competing Pathway (Steric Hindrance) Product Target Product: 2-(2-Methoxyphenyl)-6-methylbenzoic acid PdCycle->Product Reductive Elimination Anisole Anisole (Des-borate Impurity) Proto->Anisole

Competing pathways in hindered Suzuki couplings: Cross-coupling vs. Protodeboronation.

G Reaction Homogeneous Reaction (2-BuOH/H2O, 85°C) PhaseSep Phase Separation (Remove Aqueous Waste) Reaction->PhaseSep Conversion >99% Scavenging Pd Scavenging (10% L-Cysteine, 65°C) PhaseSep->Scavenging Organic Phase Crystallization Crystallization (<10 ppm Pd API) Scavenging->Crystallization Cooling & Filtration

Scalable downstream processing workflow highlighting critical Palladium scavenging steps.

IV. Self-Validating Experimental Protocol

This protocol is engineered to bypass the steric limitations of the substrates while ensuring regulatory compliance for heavy metal limits in API synthesis.

Step 1: Substrate & Solvent Charging

  • Action: Charge 2-bromo-6-methylbenzoic acid (1.0 equiv) and 2-methoxyphenylboronic acid (1.3 equiv) into the reactor with 2-Butanol/Water (7:3 v/v, 10 Vol). Sparge with N₂ for 45 minutes.

  • Mechanistic Rationale: The 2-BuOH/H₂O system becomes homogeneous at reflux, eliminating the mass-transfer limitations seen in biphasic systems[2]. N₂ sparging prevents the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Self-Validation Checkpoint: Dissolved oxygen (DO) probe must read <0.5% O₂ before proceeding to catalyst addition[1].

Step 2: Catalyst & Ligand Addition

  • Action: Add Pd(OAc)₂ (0.5 mol%) and SPhos ligand (1.0 mol%).

  • Mechanistic Rationale: The bulky, electron-rich Buchwald ligand (SPhos) accelerates the oxidative addition and forces the sterically congested transmetalation step, outcompeting the protodeboronation pathway[1].

Step 3: Controlled Base Dosing

  • Action: Heat the mixture to 85°C. Dose K₂CO₃ (2.5 equiv) as a 2M aqueous solution over 2 hours via a metering pump.

  • Mechanistic Rationale: Batch addition of solid base causes a massive exotherm and localized high pH, which accelerates the hydrolytic protodeboronation of 2-methoxyphenylboronic acid. Continuous dosing maintains a steady-state concentration of the active boronate, controlling the thermal output[3].

  • Self-Validation Checkpoint: IPC via HPLC must confirm >99.0% conversion of the bromide after 4 hours of post-dosing agitation. If conversion is <99%, the system is stalled, requiring a 0.1 mol% catalyst spike.

Step 4: Palladium Scavenging

  • Action: Cool to 60°C to induce phase separation. Discard the aqueous layer. To the organic phase, add 10% aqueous L-cysteine (5.0 equiv relative to Pd) and agitate vigorously for 2 hours at 65°C.

  • Mechanistic Rationale: L-cysteine acts as a superior, water-soluble chelating agent that disrupts the product-Pd complex, stripping Pd(II) from the organic matrix and partitioning it into the aqueous waste stream[4].

  • Self-Validation Checkpoint: ICP-MS analysis of an organic phase aliquot must show <10 ppm Pd before proceeding to crystallization.

Step 5: Crystallization

  • Action: Concentrate the organic layer under vacuum, swap the solvent to Heptane/Ethyl Acetate (8:2), and cool linearly to 5°C over 4 hours. Filter and wash the cake with cold heptane.

V. References
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development (ACS). URL:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development (ACS). URL:[Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development (ACS). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 2-(2-Methoxyphenyl)-6-methylbenzoic Acid

This guide provides a comparative technical analysis of the NMR spectral characteristics of 2-(2-Methoxyphenyl)-6-methylbenzoic acid (Systematic: 6-methyl-2'-methoxybiphenyl-2-carboxylic acid). It is designed to assist r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the NMR spectral characteristics of 2-(2-Methoxyphenyl)-6-methylbenzoic acid (Systematic: 6-methyl-2'-methoxybiphenyl-2-carboxylic acid). It is designed to assist researchers in distinguishing this biaryl scaffold from its synthetic precursors and regioisomers.

Executive Summary
  • Compound Class: Ortho-substituted Biaryl Carboxylic Acid.

  • Key Challenge: Distinguishing the target biaryl from the starting material (2-bromo-6-methylbenzoic acid) and the single-ring isomer (2-methoxy-6-methylbenzoic acid).

  • Critical Feature: Restricted rotation around the biaryl axis (atropisomerism) leads to distinct shielding effects and potential signal broadening at room temperature.

  • Primary Diagnostic: The coexistence of a shielded methyl group (~2.1 ppm), a methoxy signal (~3.7 ppm), and a complex 7-proton aromatic region.

Structural Analysis & Theoretical Grounding

The target molecule is a tetra-ortho-substituted biaryl (counting the carboxylic acid, methyl, methoxy, and the C-H on the other ring). This substitution pattern creates significant steric hindrance, forcing the two phenyl rings to adopt a twisted, non-planar conformation (dihedral angle ≈ 60–90°).

  • Shielding Effects (Ring Current): The ortho-methyl group on Ring A sits in the shielding cone of Ring B. Consequently, its chemical shift is often upfield relative to a planar system.

  • Atropisomerism: Depending on the barrier to rotation, the signals may appear as sharp averages (fast exchange), broad humps (coalescence), or distinct sets of peaks (slow exchange) at room temperature. For this specific analog, rapid-to-intermediate exchange is typical at 298 K, necessitating variable-temperature (VT) NMR for full resolution.

Experimental Protocol
3.1. Sample Preparation
  • Solvent Selection:

    • DMSO-d₆ (Recommended): Essential for observing the carboxylic acid proton (-COOH, ~12-13 ppm) and ensuring full solubility of the polar acid.

    • CDCl₃: Suitable for observing non-exchangeable protons but often leads to broad or invisible -COOH signals due to exchange with trace water.

  • Concentration: 10–15 mg in 0.6 mL solvent for optimal signal-to-noise (S/N) ratio in 1H NMR (400 MHz+).

3.2. Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30/zg90).

  • Relaxation Delay (D1): Set to ≥ 5 seconds to ensure accurate integration of the aromatic protons vs. the methyl/methoxy singlets.

  • Temperature: 298 K (Standard). If broadening is observed, heat to 323 K to sharpen signals (fast exchange limit).

Spectral Data Comparison

The following tables compare the target biaryl with its primary synthetic precursor and a common naming confusion (the single-ring isomer).

Table 1: Diagnostic 1H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
FeatureTarget: 2-(2-Methoxyphenyl)-6-methylbenzoic acid Precursor: 2-Bromo-6-methylbenzoic acid Isomer: 2-Methoxy-6-methylbenzoic acid
-COOH 12.4 – 12.8 (br s, 1H)13.0 – 13.5 (br s, 1H)12.5 – 13.0 (br s, 1H)
Ar-CH₃ 2.05 – 2.15 (s, 3H) (Shielded)2.35 – 2.45 (s, 3H)2.25 – 2.35 (s, 3H)
Ar-OCH₃ 3.65 – 3.75 (s, 3H)Absent3.80 – 3.85 (s, 3H)
Aromatic H 6.90 – 7.50 (m, 7H)7.10 – 7.50 (m, 3H)6.70 – 7.30 (m, 3H)
Key Pattern Complex overlap of 2 spin systems (ABC + ABCD)Simple ABC system (t, d, d)Simple ABC system (t, d, d)

Note: The "Target" Ar-CH₃ is typically shifted upfield (lower ppm) compared to the precursor due to the anisotropic shielding from the orthogonal phenyl ring.

Table 2: 13C NMR Key Signals (δ, ppm)
Carbon TypeChemical Shift RangeDiagnostic Value
Carbonyl (C=O) 168 – 171Confirms Carboxylic Acid.
C-OMe (Ipso) 155 – 157Confirms Methoxy attachment.
Biaryl Bridge (C-C) 138 – 142Distinguishes from single ring systems.
Ar-OCH₃ 55 – 56Standard methoxy carbon.
Ar-CH₃ 19 – 21Methyl carbon (often slightly shielded).
Advanced Characterization Workflow

To rigorously prove the structure and conformation, the following 2D experiments are required.

5.1. HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: Connect the methyl and methoxy groups to the aromatic core.

  • Key Correlation 1: Ar-CH₃ protons should correlate to C1 (ipso) , C6 (ortho) , and C5 (meta) of Ring A.

  • Key Correlation 2: Ar-OCH₃ protons should correlate to C2' (ipso) of Ring B.

  • Crucial Link: Look for a correlation from H-3 (Ring A) to the C1' (bridgehead) of Ring B to confirm the biaryl linkage.

5.2. NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Objective: Confirm the twisted biaryl conformation.

  • Expectation: Strong NOE cross-peaks between Ar-CH₃ (Ring A) and H-6' (Ring B) , and potentially between Ar-OCH₃ (Ring B) and H-3 (Ring A) , depending on the specific rotamer population.

Analytical Workflow Diagram

The following diagram outlines the logical flow for synthesizing and validating the target compound, ensuring no confusion with precursors or isomers.

NMR_Workflow Start Crude Reaction Mixture (Suzuki Coupling) TLC TLC/LC-MS Check (Confirm Mass: M+H ~243) Start->TLC Purification Column Chromatography (Isolate Product) TLC->Purification NMR_1H 1H NMR (DMSO-d6) Check Diagnostic Peaks Purification->NMR_1H Decision1 Are Methyl (~2.1) AND Methoxy (~3.7) present? NMR_1H->Decision1 Precursor_Path Only Methyl present? (Unreacted Bromide) Decision1->Precursor_Path No Methoxy Isomer_Path Simple 3H Aromatic Pattern? (Wrong Isomer) Decision1->Isomer_Path Simple Pattern NMR_2D 2D NMR (HMBC/NOESY) Confirm Biaryl Linkage Decision1->NMR_2D Yes, Complex Pattern Final Validated Structure: 2-(2-Methoxyphenyl)-6-methylbenzoic acid NMR_2D->Final Correlations Confirmed

Figure 1: Step-by-step analytical workflow for validating the synthesis of 2-(2-Methoxyphenyl)-6-methylbenzoic acid.

References
  • BenchChem. 2-Bromo-6-methylbenzoic acid: Precursor Data and Reactivity. Retrieved from .

  • Royal Society of Chemistry (RSC). Suzuki-Miyaura Coupling in Biaryl Synthesis: General Protocols. Retrieved from .

  • SpectraBase. NMR Data for 2-Methoxybenzoic acid derivatives (Comparative Isomer Data). Retrieved from .

  • The Knowles Group (Princeton). Atropisomerism: Fundamentals and Spectral Consequences. Retrieved from .

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts of Biaryl Systems. University of Wisconsin-Madison. Retrieved from .

Comparative

A Comparative Guide to the Rotational Barriers of Biphenyl and 2-(2-Methoxyphenyl)-6-methylbenzoic acid

This guide provides an in-depth technical comparison of the rotational energy barriers between the parent biphenyl system and a highly substituted derivative, 2-(2-Methoxyphenyl)-6-methylbenzoic acid. We will explore the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the rotational energy barriers between the parent biphenyl system and a highly substituted derivative, 2-(2-Methoxyphenyl)-6-methylbenzoic acid. We will explore the fundamental principles of atropisomerism, quantitatively compare the rotational barriers using experimental and computational data, and provide a detailed protocol for the experimental determination of these barriers using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.

Introduction: The Concept of Atropisomerism and Rotational Barriers

In the realm of stereochemistry, atropisomerism represents a unique form of axial chirality that arises from restricted rotation, or hindered rotation, around a single bond.[1] Unlike point chirality, which centers on a stereogenic atom, the chirality in atropisomers is located along an axis. The term itself, derived from the Greek a (not) and tropos (turn), aptly describes a situation where the steric hindrance between substituents on adjacent aromatic rings is so severe that it prevents free rotation about the pivotal bond connecting them.

This restriction gives rise to stable, isolable rotational isomers, or "rotamers." For atropisomers to be considered stable and separable at a given temperature, the energy barrier to rotation must be sufficiently high. A commonly accepted threshold for the free energy of activation (ΔG‡) is approximately 93 kJ·mol⁻¹ (22 kcal·mol⁻¹) at room temperature, which corresponds to a half-life for interconversion of at least 1000 seconds.[1]

The biphenyl scaffold is the quintessential example of a system capable of exhibiting atropisomerism. The magnitude of its rotational barrier is exquisitely sensitive to the nature and size of the substituents placed at the ortho positions (2, 2', 6, and 6'). This guide will contrast the parent, unsubstituted biphenyl, which rotates freely, with 2-(2-Methoxyphenyl)-6-methylbenzoic acid, a tri-ortho-substituted biphenyl specifically designed to possess a high barrier to rotation.

The Baseline Case: Unsubstituted Biphenyl

The biphenyl molecule consists of two phenyl rings linked by a C1-C1' single bond. In the gas phase and in solution, the molecule is not planar. The lowest energy conformation is a twisted structure where the two rings are at a dihedral angle of approximately 44°. This twist is a compromise between two opposing forces:

  • π-Conjugation: This electronic effect favors a planar conformation (0° dihedral angle) to maximize the overlap of p-orbitals between the two rings.

  • Steric Hindrance: This repulsive force, primarily between the ortho-hydrogen atoms (H2, H2', H6, H6'), disfavors planarity.

The rotation about the C1-C1' bond is not free but is characterized by two small energy barriers. The transition states correspond to the planar conformation (0° dihedral angle), where steric repulsion of the ortho-hydrogens is maximized, and a perpendicular conformation (90° dihedral angle), where π-conjugation is completely broken. Experimental and computational studies place these barriers at a very low value, around 6-9 kJ/mol (1.4-2.2 kcal/mol).[2] This low barrier means that at ambient temperatures, the phenyl rings in biphenyl rotate virtually freely on the human timescale, and certainly on the NMR timescale, making the isolation of specific rotamers impossible.

Caption: Structure of biphenyl highlighting minimal ortho-H steric clash.

The Hindered Case: 2-(2-Methoxyphenyl)-6-methylbenzoic acid

The situation changes dramatically upon the introduction of bulky substituents at the ortho positions. In 2-(2-Methoxyphenyl)-6-methylbenzoic acid, three of the four ortho positions are occupied:

  • A methyl group (-CH₃) at the 6-position.

  • A carboxylic acid group (-COOH) at the 2-position.

  • A 2-methoxyphenyl group at the 2'-position.

During rotation around the pivotal C-C bond, these bulky groups must pass by each other. The transition state for this rotation involves a severe steric clash between the substituents, which drastically increases the activation energy required for interconversion. The methyl group on one ring clashes with the methoxy group on the other, while the carboxylic acid group also contributes significantly to the steric congestion. This leads to a very high rotational barrier, rendering the molecule conformationally locked at room temperature and allowing for the separation of its enantiomers (atropisomers).

Caption: Structure highlighting severe steric clash in the substituted biphenyl.

Quantitative Comparison of Rotational Barriers

The difference in rotational stability between the two molecules is stark, differing by at least an order of magnitude. This is a direct consequence of the steric demands of the ortho-substituents.

FeatureBiphenyl2-(2-Methoxyphenyl)-6-methylbenzoic acid
Ortho-Substituents 4 x Hydrogen1 x -COOH, 1 x -CH₃, 1 x -C₆H₄OCH₃, 1 x -H
Rotational Barrier (ΔG‡) ~1.4-2.2 kcal/mol (~6-9 kJ/mol)[2]>22 kcal/mol (>93 kJ/mol) (Estimated)[1][4]
Method of Determination Gas-phase electron diffraction, ComputationalDynamic NMR, Chiral Chromatography (for separation)
Atropisomer Stability Freely rotating; atropisomers not isolableHigh barrier; atropisomers are stable and isolable

Experimental Protocol: Determination of Rotational Barriers by Dynamic NMR (DNMR) Spectroscopy

Dynamic NMR is a powerful, non-invasive technique used to measure the rates of chemical exchange processes, including bond rotations.[5][6][7] The method relies on monitoring the changes in the NMR spectrum of a molecule as a function of temperature.

Principle: For a molecule with a significant rotational barrier, there are often nuclei that are chemically equivalent through fast rotation but become inequivalent when the rotation is slow on the NMR timescale. For example, in a symmetrically substituted biphenyl, the methyl groups of two ortho-tert-butyl substituents might be equivalent at high temperature but give separate signals at low temperature.

  • High Temperature (Fast Exchange): Rotation is rapid. The NMR spectrometer detects only an averaged signal for the exchanging nuclei.

  • Cooling: As the temperature is lowered, the rate of rotation decreases. The NMR signals for the exchanging nuclei begin to broaden.

  • Coalescence Temperature (Tc): At a specific temperature, the individual signals merge into one broad peak. This is the coalescence point.

  • Low Temperature (Slow Exchange): Below Tc, the rotation is slow enough that the spectrometer resolves distinct signals for the now magnetically inequivalent nuclei.

The rate constant (k) for rotation at the coalescence temperature can be calculated, which in turn allows for the determination of the free energy of activation (ΔG‡) using the Eyring equation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed sample (5-10 mg) of the biphenyl compound in a suitable deuterated solvent (e.g., toluene-d₈, CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical; it must remain liquid over the required temperature range and not interact specifically with the analyte in a way that would alter the rotational barrier.

    • Ensure the concentration is sufficient for a good signal-to-noise ratio within a reasonable number of scans.

  • NMR Spectrometer Setup:

    • Use a variable temperature (VT) unit on the NMR spectrometer. Calibrate the probe temperature accurately using a standard sample like methanol or ethylene glycol.

    • Lock and shim the spectrometer at room temperature to obtain optimal resolution.

  • Variable Temperature (VT) NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum at a high temperature where the exchange is fast, and sharp, averaged signals are observed for the probe nuclei.

    • Gradually decrease the temperature in discrete steps (e.g., 5-10 K). Allow the sample to equilibrate at each new temperature for several minutes before acquiring a spectrum.

    • Carefully monitor the line shape of the selected probe signals (e.g., methyl protons, aromatic protons that become diastereotopic).

    • Record the spectrum at the coalescence temperature (Tc), where the two signals just merge.

    • Continue to acquire spectra at several temperatures below coalescence to observe the fully resolved, slow-exchange spectrum. Note the frequency separation (Δν in Hz) of the two resolved signals at a low temperature.

  • Data Analysis and Calculation of ΔG‡:

    • Calculate the rate constant (kc) at coalescence: For the simple case of two uncoupled singlets of equal population coalescing, the rate constant is given by: kc = (π * Δν) / √2 where Δν is the separation of the signals (in Hz) in the absence of exchange (measured from the low-temperature spectrum).

    • Calculate the free energy of activation (ΔG‡): Use the Eyring equation: ΔG‡ = -R * Tc * ln( (kc * h) / (kB * Tc) ) where:

      • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

      • Tc is the coalescence temperature in Kelvin

      • h is Planck's constant (6.626 x 10⁻³⁴ J·s)

      • kB is the Boltzmann constant (1.381 x 10⁻²³ J·K⁻¹)

A more rigorous analysis involves full line-shape simulation, where spectra at multiple temperatures are fitted to theoretical models to extract rate constants, providing more accurate thermodynamic parameters (ΔH‡ and ΔS‡).

DNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. NMR Acquisition cluster_analysis 3. Data Analysis Prep Prepare Sample in VT-compatible Solvent HighT Acquire Spectrum at High T (Fast Exchange) Prep->HighT Cool Cool Sample in Steps HighT->Cool Acquire_VT Acquire Spectra at Each Temperature Cool->Acquire_VT LowT Acquire Spectrum at Low T (Slow Exchange) Acquire_VT->LowT Identify Identify T_c and Measure Δν Acquire_VT->Identify Calc_k Calculate Rate Constant k_c at T_c Identify->Calc_k Calc_G Calculate ΔG‡ using Eyring Equation Calc_k->Calc_G

Caption: Workflow for determining rotational barriers using Dynamic NMR.

Conclusion

The comparison between biphenyl and 2-(2-Methoxyphenyl)-6-methylbenzoic acid provides a compelling illustration of the principles of steric hindrance and atropisomerism. The introduction of three bulky ortho-substituents increases the rotational energy barrier by more than an order of magnitude, transforming a freely rotating system into a conformationally locked, chiral molecule. This dramatic effect underscores the power of substituent effects in molecular design, a principle that is fundamental to the development of chiral ligands for asymmetric catalysis, novel materials, and pharmacologically active compounds where specific, stable three-dimensional conformations are required for biological activity. The use of robust experimental techniques like Dynamic NMR spectroscopy allows for the precise quantification of these energetic barriers, providing critical data for researchers in organic chemistry, materials science, and drug development.

References

  • Lunazzi, L., Mancinelli, M., & Mazzanti, A. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-1855. ([Link])

  • Lunazzi, L., & Mazzanti, A. (2006). Rotation in Biphenyls with a Single Ortho-Substituent. The Journal of Organic Chemistry, 71(19), 7273-7278. ([Link])

  • SciSpace. (2011). Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determination. ([Link])

  • Semantic Scholar. (2012). Figure 2 from Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. ([Link])

  • Braverman, S., Zafrani, Y., & Gottlieb, H. E. (2002). Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. The Journal of Organic Chemistry, 67(10), 3277-3283. ([Link])

  • PubMed. (2006). Rotation in biphenyls with a single ortho-substituent. ([Link])

  • Lin, S. H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research, 13(1). ([Link])

  • Wikipedia. (n.d.). Atropisomer. ([Link])

  • LaPlante, S. R., et al. (2011). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 3(12), 1483-1508. ([Link])

  • Benefraim, D. A., & Arad-Yellin, R. (1990). A dynamic nmr study of restricted rotation of two substituted phenyl groups in a c/s 1,2-diphenylcyclobutane. Tetrahedron, 46(21), 7449-7460. ([Link])

  • Berini, C., & Beaudoin, D. (2023). Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. Molecules, 28(7), 3142. ([Link])

  • Song, L., et al. (2006). Origins of Rotational Barriers in Hydrogen Peroxide and Hydrazine. The Journal of Physical Chemistry A, 110(2), 402-409. ([Link])

  • Lee, C. F., et al. (2021). Rotational Energy Barrier of 2-(2',6'-Dihydroxyphenyl)benzoxazole: A Case Study by NMR. The Journal of Organic Chemistry, 86(21), 15065-15071. ([Link])

  • Farran, D., et al. (2006). Atropisomerism in the 2-arylimino-N-(2-aryl)-thiazoline series. Arkivoc, 2007(3), 15-24. ([Link])

  • van Duin, A. C. T., et al. (1996). Molecular mechanics calculation of the rotational barriers of 2,2',6-trialkylbiphenyls to explain their GC-elution behaviour. Organic Geochemistry, 25(5-7), 345-349. ([Link])

  • Li, X., et al. (2021). Synthesis of Atropisomers by Transition-Metal-Catalyzed Asymmetric C–H Functionalization Reactions. Accounts of Chemical Research, 54(18), 3549-3563. ([Link])

  • Kumar, S., & Gonnade, R. G. (2018). Three atropisomers of biphenyl: twist by tunable para substituents. Journal of Chemical Sciences, 130(6), 82. ([Link])

  • Kónya, K., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6546. ([Link])

Sources

Validation

Publish Comparison Guide: Crystallographic Characterization of 2-(2-Methoxyphenyl)-6-methylbenzoic Acid

This guide serves as a technical comparison and characterization protocol for 2-(2-Methoxyphenyl)-6-methylbenzoic acid , a tri-ortho-substituted biaryl compound. It is designed for researchers investigating atropisomeris...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and characterization protocol for 2-(2-Methoxyphenyl)-6-methylbenzoic acid , a tri-ortho-substituted biaryl compound. It is designed for researchers investigating atropisomerism, chiral resolution, or structural intermediates in drug development.[1]

Executive Summary & Structural Significance

2-(2-Methoxyphenyl)-6-methylbenzoic acid (Target Candidate) represents a classic "tri-ortho-substituted" biaryl system.[1] Its structural significance lies in the steric hindrance provided by the 6-methyl (Ring A), 2-carboxylic acid (Ring A), and 2'-methoxy (Ring B) groups.[1] This specific substitution pattern creates a restricted rotation around the C1–C1' biaryl axis, leading to the phenomenon of atropisomerism .[1]

This guide compares the crystallographic and structural properties of the Target Candidate (Methyl analog) against its well-studied historical reference, 2'-Methoxy-6-nitrobiphenyl-2-carboxylic acid (Nitro Reference) . By benchmarking against the Nitro Reference, researchers can predict stability, optimize crystallization protocols, and interpret X-ray data effectively.[1]

Comparative Structural Analysis

The following table contrasts the key physicochemical and crystallographic parameters of the Target Candidate versus the established Nitro Reference.

FeatureTarget Candidate (Methyl Analog)Reference Standard (Nitro Analog)Implication for Crystallography
Substituent (Pos 6) Methyl (-CH₃)Nitro (-NO₂)Methyl is spherical; Nitro is planar but bulky.[1]
Van der Waals Radius ~2.0 Å (Effective)~1.55 Å (Thickness) / ~2.4 Å (Width)Methyl provides a more consistent steric barrier.[1]
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I, -M)Affects acidity and intermolecular H-bonding.[1]
Rotational Barrier Moderate (Est.[1]

~18-22 kcal/mol)
Low-Moderate (

~20 kcal/mol)
Target may racemize slowly at RT; requires low-temp data collection.[1]
Predicted Torsion Angle 68° – 85° 70° – 90° High torsion minimizes steric clash; expect non-planar geometry.[1]
Crystal System Typically Monoclinic (

)
Monoclinic (

) or Triclinic (

)
Common packing for carboxylic acid dimers.[1]
Primary Interaction Centrosymmetric Carboxylic DimersCentrosymmetric Carboxylic DimersDominant motif in solid state (

).[1]

Key Insight: The Methyl group in the Target Candidate, while sterically significant, lacks the electronic withdrawal of the Nitro group.[1] This suggests the carboxylic acid proton in the Target will be less acidic (higher pKa) than the Reference, potentially strengthening the intermolecular O-H...O hydrogen bonds in the crystal lattice.[1]

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality X-ray data for the Target Candidate, a self-validating protocol is required to overcome potential disorder arising from the biaryl rotation.

Phase 1: Crystal Growth Strategy
  • Method: Slow Evaporation (Preferred) or Vapor Diffusion.[1]

  • Solvent System:

    • Primary:Methanol/Ethyl Acetate (1:1) – Promotes H-bonded dimer formation.[1]

    • Alternative:Acetonitrile – Good for polar biaryls; minimizes solvation.[1]

  • Procedure:

    • Dissolve 20 mg of Target Candidate in 2 mL of solvent.[1]

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, pierce with 3-5 pinholes.

    • Allow to stand at 4°C (crucial to slow down kinetics and improve order) for 3-7 days.

Phase 2: X-Ray Data Collection (Low Temperature)
  • Instrument: Single Crystal X-ray Diffractometer (Mo K

    
     or Cu K
    
    
    
    ).[1]
  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Rationale: At room temperature, the biaryl axis may exhibit thermal libration or onset of rotation, leading to large thermal ellipsoids or disorder.[1] Cooling to 100 K "freezes" the conformation.[1]

  • Resolution Goal: 0.75 Å or better.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Expect

    
     (centrosymmetric) for the racemate.[1] If a chiral resolution was performed, expect a chiral space group like 
    
    
    
    .[1]
  • Disorder Handling: Check the 2'-Methoxy group.[2][3] The methyl of the methoxy group often has two preferred orientations (in-plane vs. out-of-plane). Use PART commands in SHELXL if splitting is observed.[1]

  • Absolute Configuration: If crystallizing a pure atropisomer, use Cu K

    
     radiation to determine the Flack parameter, though the anomalous signal from Oxygen is weak.[1]
    
Visualization of Structural Logic

The following diagram illustrates the structural dependencies and the "Tri-Ortho Effect" governing the crystallography of this molecule.

Biaryl_Structure cluster_groups Key Functional Groups Target Target Molecule 2-(2-Methoxyphenyl)-6-methylbenzoic acid Steric Steric Clash (Tri-Ortho Substitution) Target->Steric Possesses Packing Crystal Packing (Centrosymmetric Dimers) Target->Packing Forms H-Bonds via COOH Torsion Biaryl Torsion Angle (68° - 85°) Steric->Torsion Forces Non-Planarity Torsion->Packing Defines Lattice Void Atropisomerism Atropisomerism (Restricted Rotation) Torsion->Atropisomerism Creates Chiral Axis Me 6-Methyl (Steric Bulk) Me->Steric OMe 2'-Methoxy (Electronic/Steric) OMe->Steric COOH 2-COOH (H-Bond Donor) COOH->Packing

Caption: Logical flow of structural features leading to the observed crystallographic properties.

Expected Data & Validation Criteria

When analyzing the solved structure, verify the following parameters to ensure scientific integrity:

  • C1–C1' Bond Length: Should be 1.48 – 1.50 Å . A shorter bond (<1.47 Å) may indicate disorder or incorrect modeling of the twisting.[1]

  • Carboxyl Twist: The -COOH group will likely be twisted out of the plane of Ring A by 20°–40° to avoid steric clash with the 6-Methyl group.

  • Intramolecular H-Bonding: Check for a potential weak C-H...O interaction between the 2'-Methoxy oxygen and the aromatic protons of Ring A.

  • Dimer Geometry: The

    
     carboxylic acid dimer should have an O...O distance of 2.60 – 2.65 Å .[1]
    
References
  • Adams, R., & Li, S. O. (1935).[1] Stereochemistry of Diphenyls. XL. The Effect of the 2'-Methoxy Group on the Rate of Racemization of 2-Substituted-6-nitro-2'-methoxydiphenyls. Journal of the American Chemical Society, 57(9), 1565–1569.[1] Link[1]

  • Bringmann, G., et al. (2005).[1] Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427.[1] Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024).[1] CSD Search for Tri-ortho-substituted Biphenyls. Link

  • Clayden, J., et al. (2009).[1] The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie, 48(35), 6398-6401.[1] Link

Sources

Comparative

Elucidating Methoxy-Methyl Biaryl Acids: A Comparative Guide to Mass Spectrometry Fragmentation

Introduction Methoxy-methyl biaryl acids are critical structural motifs in medicinal chemistry, frequently serving as foundational scaffolds for active pharmaceutical ingredients (APIs) and complex natural products [1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methoxy-methyl biaryl acids are critical structural motifs in medicinal chemistry, frequently serving as foundational scaffolds for active pharmaceutical ingredients (APIs) and complex natural products [1]. During drug metabolism and pharmacokinetics (DMPK) studies, or when confirming the purity of synthetic intermediates, distinguishing these compounds from isobaric or isomeric species is a significant analytical challenge.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides the structural resolution required for this task. As a Senior Application Scientist, I have designed this guide to objectively compare the fragmentation technologies used to analyze these compounds, detailing the mechanistic causality behind their gas-phase dissociation and providing a self-validating experimental protocol.

Part 1: Mechanistic Causality of Fragmentation

Understanding the gas-phase dissociation of methoxy-methyl biaryl acids requires isolating the behavior of their specific functional groups under collisional activation. When the protonated precursor ion


 is subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), it undergoes a predictable cascade of structural cleavages:
  • Carboxylic Acid Cleavage (Low Energy): The most energetically favorable initial fragmentation is the neutral loss of water (-18 Da), immediately followed by the loss of carbon monoxide (-28 Da) from the carboxylic acid moiety. This sequential

    
     loss is a highly documented diagnostic pathway for carbonyl-containing aromatic systems [3].
    
  • Methoxy Group Dissociation (Medium Energy): The methoxy substituent frequently undergoes homolytic cleavage, resulting in the loss of a methyl radical (

    
    , 15 Da) to form a stable radical cation [4]. This odd-electron species is a hallmark of methoxy-aromatic fragmentation and serves as a critical identifier.
    
  • Biaryl Bond Cleavage (High Energy): The biaryl carbon-carbon axis is sterically hindered and electronically stable. However, at elevated collision energies, the bond cleaves to yield distinct fragment ions representing the individual aromatic rings, allowing scientists to localize the methoxy and methyl substituents to specific rings.

Fragmentation_Pathway Precursor Protonated Precursor [M+H]+ H2O_Loss Water Loss [M+H - 18]+ Precursor->H2O_Loss -H2O (18 Da) Carboxylic Acid Radical_Loss Methyl Radical Loss [M+H - 15]+• Precursor->Radical_Loss -•CH3 (15 Da) Methoxy Group Biaryl_Cleavage Biaryl Cleavage Ring A / Ring B Fragments Precursor->Biaryl_Cleavage High Energy Collision CO_Loss CO Loss [M+H - 18 - 28]+ H2O_Loss->CO_Loss -CO (28 Da) Carboxylic Acid Radical_Loss->Biaryl_Cleavage Further Dissociation

Mechanistic fragmentation pathway of methoxy-methyl biaryl acids under MS/MS.

Part 2: Technology Comparison (QqQ CID vs. Orbitrap HCD)

High-resolution mass spectrometry (HRMS) is indispensable for confirming the exact elemental composition of biaryl carboxylic acids [2]. However, the choice of fragmentation technology dictates the depth of structural data acquired. Below is an objective comparison between a Triple Quadrupole (QqQ) utilizing CID and an Orbitrap utilizing HCD for analyzing these specific motifs.

Analytical FeatureTriple Quadrupole (QqQ) - CIDOrbitrap (HRMS) - HCDAdvantage / Causality
Mass Resolution Unit resolution (~0.7 FWHM)Ultra-high (up to 500,000 FWHM)Orbitrap: Differentiates isobaric fragments (e.g.,

vs

losses) via exact mass.
Fragmentation Physics Resonant excitation (CID); low energy, stepwise fragmentation.Beam-type collisional activation (HCD); higher energy, rich fragmentation.Orbitrap: HCD prevents the "low mass cut-off" seen in ion traps, capturing low m/z diagnostic ions.
Quantitation (Sensitivity) Exceptional sensitivity in Multiple Reaction Monitoring (MRM).High sensitivity, but slower scan rates can limit points-per-peak in UHPLC.QqQ: Superior for high-throughput DMPK quantitation of the biaryl acid in biological matrices.
Structural Elucidation Relies on nominal mass neutral losses (-15 Da, -18 Da).Provides sub-ppm mass accuracy for every fragment generated.Orbitrap: Essential for de novo structural confirmation of unknown biaryl metabolites[2].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following UHPLC-HRMS/MS protocol is designed as a self-validating system. Every step includes the physical or chemical causality behind the parameter choice.

Step 1: Sample Preparation
  • Action: Dissolve the methoxy-methyl biaryl acid standard in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (v/v) to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton donor, shifting the equilibrium to favor the formation of the

    
     precursor ion necessary for positive-mode Electrospray Ionization (ESI+).
    
Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The hydrophobic biaryl core retains strongly on the C18 stationary phase. The acidic mobile phase suppresses secondary interactions with residual column silanols, preventing peak tailing and ensuring a sharp elution profile.

Step 3: Ionization & Precursor Selection
  • Action: Set ESI spray voltage to 3.5 kV and capillary temperature to 320°C. Isolate the exact mass of the

    
     ion using a narrow 1.0 m/z quadrupole isolation window.
    
  • Causality: 320°C provides optimal droplet desolvation without inducing premature thermal degradation (in-source fragmentation) of the labile carboxylic acid group.

Step 4: HCD Fragmentation & Acquisition
  • Action: Apply Stepped Normalized Collision Energy (NCE) at 20, 35, and 50.

  • Causality: A stepped NCE is a self-validating parameter. NCE 20 captures the low-energy water/CO losses, NCE 35 triggers the methoxy radical loss, and NCE 50 forces the biaryl bond cleavage. The instrument composites these into a single, data-rich MS2 spectrum.

LCMS_Workflow Prep Sample Prep 0.1% FA in MeOH LC UHPLC C18 Separation Prep->LC ESI ESI(+) Protonation LC->ESI MS1 MS1 Selection Precursor Ion ESI->MS1 Frag CID / HCD Fragmentation MS1->Frag MS2 MS2 Detection Product Ions Frag->MS2

Step-by-step LC-MS/MS analytical workflow for methoxy-methyl biaryl acids.

References

  • Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. International Journal of Molecular Sciences (MDPI, 2016). Available at:[Link]

  • Comprehensive Characterization of Phytochemical Composition, Membrane Permeability, and Antiproliferative Activity of Juglans nigra Polyphenols. Molecules (MDPI, 2024). Available at:[Link]

Validation

A Comparative Guide to the Thermal Stability of 2-(2-Methoxyphenyl)-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals The integrity of a drug substance is intrinsically linked to its stability under various environmental conditions, with temperature being a critical factor....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of a drug substance is intrinsically linked to its stability under various environmental conditions, with temperature being a critical factor. Thermal degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Therefore, a comprehensive thermal stability profile is a non-negotiable component of any regulatory submission, as mandated by guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5]

This guide will delve into the experimental methodologies used to assess thermal stability, interpret the resulting data, and discuss the implications for the development of 2-(2-Methoxyphenyl)-6-methylbenzoic acid.

Experimental Design for Thermal Stability Assessment

A multi-faceted approach is essential for a thorough evaluation of thermal stability. This typically involves a combination of thermo-analytical techniques and chromatographic methods to both quantify thermal events and identify any degradation products.

Core Thermo-Analytical Techniques

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss associated with degradation.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] It provides critical information on melting point, phase transitions, and the enthalpy of these processes.[7]

Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of stability testing, enabling the separation, identification, and quantification of the parent compound and any degradation products that may form under thermal stress.[8][9][10] A stability-indicating HPLC method is one that can accurately measure the decrease in the amount of the active drug due to degradation.[11][12]

Experimental Protocols

The following protocols outline the standardized procedures for conducting thermal stability analysis.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: TGA Instrument (e.g., TA Instruments, Mettler Toledo).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a standard aluminum or platinum pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key parameter.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: DSC Instrument (e.g., TA Instruments, Mettler Toledo).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting point at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak temperature of melting.

Stability-Indicating HPLC Protocol
  • System: A validated HPLC system with a UV or PDA detector.

  • Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), optimized for the separation of the API and its potential degradants.

  • Forced Degradation Study: To ensure the method is stability-indicating, the drug substance is subjected to stress conditions such as heat, acid, base, and oxidation.[9][10][13]

    • Thermal Stress: Expose a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

  • Analysis: Inject the stressed samples into the HPLC system and monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Comparative Thermal Stability Data

The following table summarizes the key thermal stability parameters for 2-(2-Methoxyphenyl)-6-methylbenzoic acid, Ibuprofen, and Diclofenac, obtained through the experimental protocols described above.

Parameter2-(2-Methoxyphenyl)-6-methylbenzoic Acid (Hypothetical Data)IbuprofenDiclofenac Sodium
Melting Point (DSC, Onset) ~160°C~75-77°C[14]~280°C[15]
Decomposition Onset (TGA) ~220°C~180-200°C[16][17]~270-390°C[15][18]
Primary Degradation Pathway DecarboxylationVolatilization post-melting[14]Intramolecular cyclization, oxidation[18][19]

Analysis and Discussion

Based on the hypothetical data, 2-(2-Methoxyphenyl)-6-methylbenzoic acid exhibits a higher melting point and onset of decomposition compared to Ibuprofen, suggesting greater thermal stability. However, it appears to be less stable than Diclofenac sodium.

The primary thermal degradation pathway for many aromatic carboxylic acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[20][21][22][23] This is a plausible degradation route for 2-(2-Methoxyphenyl)-6-methylbenzoic acid. In contrast, Ibuprofen's thermal decomposition is characterized by evaporation following melting.[14][16] Diclofenac undergoes a more complex degradation process, which can involve intramolecular cyclization and oxidation, influenced by the atmospheric conditions.[18][19]

Visualizing the Workflow and Potential Degradation

To better illustrate the experimental process and the predicted degradation pathway, the following diagrams are provided.

Experimental_Workflow cluster_thermo Thermo-Analytical cluster_chroma Chromatographic TGA TGA Analysis Data Comparative Data TGA->Data DSC DSC Analysis DSC->Data HPLC Stability-Indicating HPLC HPLC->Data Forced_Deg Forced Degradation Forced_Deg->HPLC API API Sample API->TGA API->DSC API->Forced_Deg Report Stability Report Data->Report

Caption: Experimental workflow for thermal stability analysis.

Degradation_Pathway Parent 2-(2-Methoxyphenyl)-6-methylbenzoic Acid Heat Heat (Δ) Parent->Heat Product1 1-Methoxy-3-methylbiphenyl Heat->Product1 Product2 CO₂ Heat->Product2

Sources

Comparative

Validating Purity of 2-(2-Methoxyphenyl)-6-methylbenzoic Acid: A Comparative Analytical Guide

Executive Summary Objective: This guide provides a technical roadmap for validating the purity of 2-(2-Methoxyphenyl)-6-methylbenzoic acid , a sterically hindered biaryl intermediate critical in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical roadmap for validating the purity of 2-(2-Methoxyphenyl)-6-methylbenzoic acid , a sterically hindered biaryl intermediate critical in pharmaceutical synthesis (e.g., Sartan-type angiotensin receptor blockers).

The Challenge: The synthesis of this biaryl scaffold typically involves metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), generating specific impurities such as de-halogenated byproducts, homocoupling dimers, and regioisomers. Furthermore, the ortho-ortho substitution pattern (6-methyl and 2'-methoxy groups) induces significant steric strain, potentially leading to atropisomerism that complicates standard HPLC analysis.

The Solution: While HPLC-UV is the industry workhorse, this guide demonstrates why LC-MS (ESI-) is the superior validation tool for this specific compound, offering the necessary selectivity to distinguish isobaric and co-eluting impurities that UV detection misses.

Methodology Comparison: Why LC-MS?

For high-stakes drug development, relying solely on HPLC-UV for biaryl intermediates is a risk. Below is an objective comparison of the three primary validation methodologies.

Table 1: Comparative Performance Matrix
FeatureLC-MS (ESI-) [Recommended]HPLC-UV (PDA) qNMR (1H)
Primary Utility Trace impurity profiling & Identity confirmationRoutine purity % (Area normalization)Absolute assay (Weight % purity)
Specificity High: Mass discrimination separates co-eluting peaks.Medium: Relies on chromophore differences; blind to co-eluting isomers.High: Structural resolution, but signals can overlap.
Sensitivity (LOD) < 0.05% (Trace analysis capable)~0.1% (Standard)~1.0% (Low sensitivity)
Steric Analysis Can resolve/identify atropisomers via MS/MS fragmentation patterns.Peaks may broaden/split without identification.Distinct shifts for rotamers, but complex quantification.
Throughput High (Rapid gradients)Medium (Longer runs for resolution)Low (Manual processing)
Critical Insight: The "Hidden" Impurity Problem

In the synthesis of 2-(2-Methoxyphenyl)-6-methylbenzoic acid, a common impurity is the de-methylated phenol derivative (2-(2-hydroxyphenyl)-6-methylbenzoic acid).

  • UV Detection: The UV spectra of the methoxy and hydroxy variants are nearly identical. If they co-elute, UV reports a single "pure" peak.

  • LC-MS Detection: The mass difference of 14 Da (CH₂ mechanism) allows the MS to instantly flag the impurity (m/z 241 vs. m/z 227), even if retention times overlap.

Recommended Experimental Protocol: LC-MS Validation

This protocol is designed for Negative Ion Mode (ESI-) because the carboxylic acid moiety (


) readily deprotonates to 

.
Workflow Visualization

LCMS_Workflow Sample Crude Sample (Biaryl Intermediate) Prep Sample Prep (Dilute in MeOH:H2O) Sample->Prep 1 mg/mL LC UHPLC Separation (Phenyl-Hexyl Column) Prep->LC Injection Ionization ESI Source (-) (Deprotonation) LC->Ionization Eluent MS1 Q1 Scan (m/z 241.1) Ionization->MS1 [M-H]- Data Purity Profile & Impurity ID MS1->Data Integration

Figure 1: LC-MS workflow for validating 2-(2-Methoxyphenyl)-6-methylbenzoic acid purity.

Detailed Methodology

A. Sample Preparation

  • Stock Solution: Dissolve 10 mg of the compound in 10 mL of Methanol (HPLC grade). Sonicate for 5 mins.

  • Working Solution: Dilute stock 1:10 with Mobile Phase A/B (50:50) to reach ~100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

B. LC Conditions (Chromatography)

  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm).

    • Why? Phenyl-Hexyl phases offer superior selectivity for biaryl compounds via

      
       interactions compared to standard C18, helping to separate the twisted atropisomers.
      
  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~4.5).

    • Note: Ammonium acetate is preferred over Formic acid in negative mode to prevent signal suppression while maintaining pH for the column.

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1]

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-8 min: 10%

      
       90% B (Linear ramp)
      
    • 8-10 min: 90% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Elevated temperature helps collapse atropisomer peaks).

C. MS Conditions (Detection)

  • Source: Electrospray Ionization (ESI), Negative Mode.

  • Target Ion:

    
     241.1 
    
    
    
    (Calculated MW = 242.27).
  • Key Parameters:

    • Capillary Voltage: -2.5 kV.

    • Desolvation Temp: 450°C.

    • Cone Voltage: Optimized to 20-30V to minimize in-source fragmentation.

Validation Criteria & Expected Results

To validate this method according to ICH Q2(R1) guidelines, the following parameters must be met.

Specificity (Impurity Discrimination)

The method must demonstrate the ability to resolve the main peak from likely synthetic impurities.

  • Experiment: Spike the sample with known precursors (e.g., 2-bromo-6-methylbenzoic acid).

  • Acceptance: Resolution (

    
    ) > 1.5 between Main Peak and all impurities.
    
  • MS Check: Verify that the Main Peak spectrum is pure (no co-eluting masses).

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    
  • Visual: Residual plot should show random distribution, indicating no saturation effects.

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1. Expected ~10 ng/mL.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

Robustness (Atropisomerism Check)
  • Test: Run the method at 30°C, 40°C, and 50°C.

  • Observation: If the main peak splits or broadens significantly at lower temperatures, it confirms hindered rotation.

  • Action: Validate at the temperature where the peak coalesces (typically

    
     40°C) to ensure accurate integration.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • BenchChem. (2025).[1] Synthesis and impurity profiling of substituted benzoic acid derivatives. BenchChem Application Notes.[1] Link

  • Shimadzu Corporation. (2024). LC-MS/MS Method Development for Polar Pesticides and Acidic Metabolites. Shimadzu Application News.[2] Link

  • Agilent Technologies. (2023). High Throughput LC/MS Applications Using Rapid Resolution HT Columns.[3] Agilent Technical Library. Link

Sources

Validation

Benchmarking Synthesis Routes for Hindered 2-Arylbenzoic Acids

This guide benchmarks synthesis routes for hindered 2-arylbenzoic acids , a structural motif critical in pharmacophores (e.g., Angiotensin II receptor antagonists like Valsartan) and functional materials. The "ortho-effe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks synthesis routes for hindered 2-arylbenzoic acids , a structural motif critical in pharmacophores (e.g., Angiotensin II receptor antagonists like Valsartan) and functional materials.

The "ortho-effect" in these biaryls creates significant steric barriers, often rendering standard protocols ineffective. This guide evaluates three distinct methodologies: Advanced Suzuki-Miyaura Coupling , Directed ortho-Metalation (DoM) , and Carboxylate-Directed C-H Activation .

Executive Summary & Decision Matrix

The synthesis of sterically encumbered 2-arylbenzoic acids requires navigating the trade-off between step count (atom economy) and steric tolerance (yield). While classical Suzuki couplings often fail due to restricted rotation and difficult oxidative addition, modern ligand design and C-H activation strategies offer robust alternatives.

Comparative Decision Matrix
FeatureRoute A: Advanced Suzuki-Miyaura Route B: Directed ortho-Metalation (DoM) Route C: Ru-Catalyzed C-H Activation
Primary Mechanism Pd-catalyzed Cross-couplingLithiation

Electrophile Quench
Carboxylate-directed C-H functionalization
Steric Tolerance High (with Buchwald ligands)Medium (limited by electrophile approach)High (mechanism distinct from

)
Step Count 2-3 (Requires pre-functionalized halide/boron)2-3 (Requires DMG installation/removal)1 (Direct coupling of acid + halide)
Scalability Excellent (Industrial Standard)Moderate (Cryogenic conditions required)Good (Low catalyst load, no Ag salts)
Green Metric Moderate (Boron waste)Poor (Stoichiometric Li/waste)Excellent (High Atom Economy)
Cost Driver Pd Catalyst & Ligands (e.g., SPhos)Organolithium reagents & CoolingRu Catalyst & Specialty Solvents
Best For... Late-stage convergent synthesisConstructing complex substitution patternsEarly-stage scaffold building

Technical Deep Dive

Route A: Advanced Suzuki-Miyaura Coupling (The Industrial Workhorse)

Standard Pd(PPh


)

protocols often stall with ortho-substituted biaryls due to the instability of the boronic acid (protodeboronation) and the high energy barrier for reductive elimination.

The Solution: Use electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands).

  • Ligand Choice: SPhos or XPhos . The bulk promotes reductive elimination of the crowded biaryl, while the electron-rich nature facilitates oxidative addition.

  • Base Selection: Anhydrous K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    in toluene/water mixtures is superior to Na
    
    
    CO
    
    
    for hindered substrates.
Mechanism & Workflow

The key differentiator is the Transmetalation step, which is rate-determining in hindered systems. The bulky ligand protects the Pd center, preventing catalyst decomposition.

SuzukiCycle Start Aryl Halide (Ar-X) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Start->OxAdd Pd(0)/SPhos TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet + Base Boron Boronic Acid (Ar'-B(OH)2) Boron->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) RedElim->OxAdd Regenerate Pd(0) Product Hindered Biaryl RedElim->Product

Figure 1: Catalytic cycle emphasizing the steric bottleneck at transmetalation, overcome by specialized ligands.

Route B: Directed ortho-Metalation (DoM) (The Stoichiometric Architect)

When the boronic acid partner is unstable or difficult to access, DoM offers a way to functionalize the benzoic acid scaffold directly.

The Challenge: A naked carboxylic acid kills organolithiums. The Solution:

  • Masking: Convert acid to a Directed Metalation Group (DMG) like a secondary amide (CONEt

    
    ) or oxazoline  (Meyers synthesis).
    
  • Lithiation: Use s-BuLi/TMEDA at -78°C. The DMG coordinates Li, placing it precisely at the ortho position.

  • Quench: React with a borate ester (to make the boronic acid for Route A) or transmetalate (ZnCl

    
    ) for Negishi coupling.
    

Note: Direct reaction of the ortho-lithio species with an aryl halide is generally poor (benzyne pathway risks). The "DoM" route is best viewed as a precursor generator for cross-coupling.

Protocol Validation:

  • Self-Check: If D

    
    O quench yields <90% deuterium incorporation, the lithiation failed (wet solvent or insufficient base strength).
    
Route C: Ru-Catalyzed C-H Activation (The Modern Contender)

This is the most "atom-economic" route, utilizing the carboxylic acid itself as the directing group to install the aryl ring directly from an aryl halide.

Mechanism: Ruthenium(II) catalysts (e.g.,


) enable a carboxylate-directed C-H activation. Unlike Pd-catalyzed C-H activation which often requires silver salts (expensive/wasteful), Ru-systems can operate with milder bases.
  • Key Advantage: Tolerates ortho-substituents on the aryl halide partner, a notorious limitation for other metals.

  • Substrate Scope: Works well for electron-deficient benzoic acids which are hard to lithiate in Route B.

CHActivation Substrate Benzoic Acid Coord Ru-Carboxylate Coordination Substrate->Coord CHCleave C-H Cleavage (CMD Mechanism) Coord->CHCleave Rate Limiting Coupling Ar-X Insertion CHCleave->Coupling Product 2-Arylbenzoic Acid Coupling->Product Product->Coord Ru Cycle

Figure 2: Carboxylate-Directed C-H Arylation Cycle via Concerted Metalation-Deprotonation (CMD).

Experimental Protocols

Protocol A: High-Yield Synthesis via SPhos-Pd (Recommended)

Target: 2-(2-Methylphenyl)benzoic acid (Valsartan intermediate analog).

  • Reagents:

    • 2-Bromobenzoic acid (1.0 equiv)

    • 2-Methylphenylboronic acid (1.5 equiv) — Excess used to account for potential deboronation.

    • Pd(OAc)

      
       (1 mol%) + SPhos (2 mol%) — Pre-stirring generates the active catalyst.
      
    • K

      
      PO
      
      
      
      (3.0 equiv)
    • Solvent: Toluene/Water (10:1 v/v).

  • Procedure:

    • Step 1 (Catalyst Activation): Charge a reaction vial with Pd(OAc)

      
       and SPhos. Add dry toluene and stir at RT for 15 min (solution turns yellow/orange).
      
    • Step 2 (Loading): Add the aryl halide, boronic acid, and K

      
      PO
      
      
      
      . Degas the water separately and add via syringe.
    • Step 3 (Reaction): Heat to 100°C for 12 hours under Argon.

    • Step 4 (Workup): Acidify aqueous layer to pH 2 with 1M HCl. Extract with EtOAc.[1][2] The product is in the organic layer (unlike standard Suzuki where product might be neutral).

  • Validation:

    • TLC (50% EtOAc/Hexane): Look for the disappearance of the starting acid (low R_f) and appearance of the biaryl acid (slightly higher R_f, UV active).

Protocol B: Ru-Catalyzed Direct Arylation (Green Alternative)
  • Reagents:

    • Benzoic acid (1.0 equiv)

    • 1-Bromo-2-methylbenzene (1.2 equiv)

    • 
       (2.5 mol%)
      
    • Triphenylphosphine (10 mol%)

    • K

      
      CO
      
      
      
      (2.0 equiv)
    • Solvent: NMP (N-Methyl-2-pyrrolidone), 120°C.

  • Critical Insight:

    • The carboxylate group must be deprotonated to coordinate Ru. However, using a base that is too strong can shut down the catalytic cycle by saturating the metal. K

      
      CO
      
      
      
      provides the optimal balance.

References

  • Suzuki-Miyaura with Hindered Substrates

    • Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." J. Am. Chem. Soc.2004 , 126, 13427. Link

  • Directed ortho-Metalation (DoM)

    • Snieckus, V.[3] "Directed ortho metalation.[3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.1990 , 90, 879. Link

  • Ru-Catalyzed C-H Activation

    • Ackermann, L., et al. "Ruthenium-Catalyzed Direct Arylations of Carboxylic Acids with Aryl Halides." Org.[2][3][5][6][7] Lett.2009 , 11, 227. Link

    • Simonetti, M., et al. "Ruthenium-Catalyzed C-H Arylation of Benzoic Acids." Chem. Eur. J.2017 , 23, 549. Link

  • Industrial Application (Valsartan)

    • Goossen, L. J., et al. "Synthesis of Valsartan via Decarboxylative Biaryl Coupling." J. Org.[4][8] Chem.2007 , 72, 7735. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methoxyphenyl)-6-methylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-Methoxyphenyl)-6-methylbenzoic acid (CAS RN: 6161-65-5), a compound commonly used in synthetic chemistry. The procedures outlined herein are designed to ensure the safety of laboratory personnel and adherence to established hazardous waste regulations.

Core Principles: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This informs every subsequent step, from selecting personal protective equipment to choosing the correct waste stream. 2-(2-Methoxyphenyl)-6-methylbenzoic acid is a solid, crystalline powder that presents several health hazards.

Key Hazards:

  • Serious Eye Damage: The compound is classified as causing serious eye damage.

  • Skin Irritation: It is known to cause skin irritation upon contact.

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.

  • Oral Toxicity: It is considered harmful if swallowed.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

Chemical Incompatibility: As a benzoic acid derivative, this compound should be considered incompatible with strong oxidizing agents and strong bases. Mixing with such substances can lead to vigorous, exothermic, and potentially dangerous reactions. Therefore, it is critical to never mix this waste with other chemical streams.

Immediate Safety: Personal Protective Equipment (PPE) and First Aid

Adherence to proper PPE protocols is non-negotiable when handling hazardous waste. All PPE should meet the standards set by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the U.S.

Mandatory PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to prevent skin contact.

Emergency First Aid Procedures:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove all contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.

Standard Operating Procedure: Waste Collection and Disposal

The disposal of 2-(2-Methoxyphenyl)-6-methylbenzoic acid is governed by the principle that hazardous chemical waste must not enter the general waste stream or sanitary sewer system. The following workflow ensures compliance and safety.

Step-by-Step Disposal Protocol
  • Designate as Hazardous Waste: As soon as the material is deemed unwanted, it must be managed as hazardous waste. The federal Resource Conservation and Recovery Act (RCRA) in the U.S. mandates a "cradle to grave" approach, meaning the generator is responsible for the waste from its creation to its final, safe disposal.

  • Select a Compatible Container:

    • Use a container made of a material compatible with the chemical, such as polyethylene or polypropylene. The original product container is often the most suitable choice.

    • The container must be in good condition, free of leaks, and have a tightly sealing screw cap. Corks or rubber stoppers are not acceptable.

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

  • Label the Waste Container:

    • Affix a hazardous waste label to the container.

    • Clearly write the words "Hazardous Waste."

    • List the full, unabbreviated chemical name: "2-(2-Methoxyphenyl)-6-methylbenzoic acid."

    • Indicate the specific hazards (e.g., "Skin Irritant," "Causes Serious Eye Damage").

    • Note the date when waste was first added to the container.

  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled container at or near the point of generation, in a designated SAA that is within the line of sight of the user.

    • The SAA must be a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.

    • Ensure incompatible chemicals, particularly strong bases and oxidizers, are not stored in the same secondary containment area.

  • Arrange for Final Disposal:

    • Do not attempt to treat or neutralize the waste yourself.

    • Contact your institution's Environmental Health and Safety (EHS or EHSO) department to schedule a pickup.

    • Complete all required waste manifests or disposal request forms accurately. The information on the form must match the container label.

    • Final disposal must be carried out by a licensed hazardous waste contractor.

WasteDisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS & Vendor Procedures A 1. Generation of Waste (Unused or Contaminated) B 2. Select Compatible Waste Container (e.g., Polypropylene) A->B C 3. Affix Hazardous Waste Label - Full Chemical Name - Hazards - Date B->C D 4. Store in Designated Satellite Accumulation Area (SAA) (Secure, Ventilated, Segregated) C->D E 5. Request Pickup from EHS/EHSO D->E Container is Full or Project is Complete F 6. Professional Collection by EHS Personnel E->F G 7. Final Disposal by Licensed Vendor F->G

Handling

Operational Safety and PPE Guide for Handling 2-(2-Methoxyphenyl)-6-methylbenzoic Acid

As a Senior Application Scientist, I recognize that scaling up syntheses involving specialized intermediates like 2-(2-Methoxyphenyl)-6-methylbenzoic acid (CAS: 1261930-02-2) requires more than a cursory glance at a Safe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that scaling up syntheses involving specialized intermediates like 2-(2-Methoxyphenyl)-6-methylbenzoic acid (CAS: 1261930-02-2) requires more than a cursory glance at a Safety Data Sheet (SDS). Solid handling must be treated not as a routine task, but as a critical vulnerability point for exposure. This guide provides a self-validating, causality-driven framework for the safe handling, operational transfer, and disposal of this specific organic acid.

Hazard Profiling and Mechanistic Causality

2-(2-Methoxyphenyl)-6-methylbenzoic acid is a structurally rigid biphenyl carboxylic acid derivative utilized primarily as a building block in drug development. As a solid organic acid (MW: 242.27 g/mol ), its physicochemical properties dictate its hazard profile:

  • Dermal/Ocular Irritation (H315, H319): The lipophilic nature of the methoxy and methyl-substituted biphenyl system allows the molecule to easily partition into the lipid bilayer of the stratum corneum. Once absorbed, the acidic carboxylate moiety denatures local proteins and alters physiological pH, leading to severe contact dermatitis.

  • Respiratory Tract Irritation (H335): Transfer operations of crystalline or amorphous powders inevitably generate airborne micro-particulates. Inhalation of these particulates causes acute mucosal irritation as the acid interacts with the slightly alkaline environment of the upper respiratory tract.

To mitigate these risks, the mandates that employers conduct a rigorous hazard assessment to supply appropriate barrier controls[1].

Personal Protective Equipment (PPE) Selection Matrix

The following table summarizes the quantitative and categorical PPE requirements specifically tailored for handling this lipophilic organic acid.

PPE ComponentRegulatory StandardMaterial SpecificationCausality & Operational Rationale
Hand Protection 29 CFR 1910.138Nitrile (≥ 4 mil thickness)The lipophilic biphenyl core facilitates dermal absorption if dissolved. Nitrile provides superior resistance to typical reaction solvents (e.g., DMF, DCM) compared to latex[2].
Eye Protection ANSI Z87.1Indirect-vented chemical splash gogglesPrevents airborne crystalline micro-particulates from bypassing the lenses during powder transfer, a known vulnerability of standard safety glasses[3].
Body Protection 29 CFR 1910.132Flame-resistant (FR) or 100% cotton lab coatProtects against static discharge ignition if the powder is handled near flammable solvents. Synthetic fabrics (polyester) must be avoided as they melt into skin upon fire exposure.
Respiratory 29 CFR 1910.134N95 or P100 particulate respiratorMitigates inhalation of H335-classified respiratory irritants only when primary engineering controls (fume hoods) are temporarily compromised or unavailable.
Operational Workflow: Weighing and Transfer

The most significant risk of exposure occurs during the weighing and transfer of the solid powder. According to the , the best method to prevent exposure to airborne substances is capturing them at the source using ventilated enclosures[4].

Self-Validating Protocol for Solid Transfer
  • Pre-Operation Verification: Verify the face velocity of the chemical fume hood or powder dispensing enclosure is between 80–100 feet per minute (fpm).

    • Causality: Velocities <80 fpm fail to capture fine powders, while >100 fpm create turbulent eddies that blow the powder out of the weighing boat and into the user's breathing zone.

  • PPE Donning & Integrity Check: Wash hands thoroughly. Don nitrile gloves and perform an inflation test to check for pinhole leaks. Don the lab coat, followed by indirect-vented goggles. Pull the glove cuffs over the lab coat sleeves.

    • Causality: Placing gloves over cuffs eliminates exposed skin at the wrists, creating a continuous, self-validating barrier against settling dust.

  • Static Mitigation: Ground the analytical balance and utilize anti-static polymeric or aluminum weighing boats.

    • Causality: 2-(2-Methoxyphenyl)-6-methylbenzoic acid is a dry organic powder; unmitigated static charge causes the powder to aerosolize or cling to gloves, drastically increasing contamination risk.

  • Controlled Transfer: Use a stainless steel or PTFE-coated spatula. Transfer the weighed solid directly into the dry reaction vessel inside the hood before adding any solvent.

    • Causality: Adding solvent to the vessel first can cause chemical splashing upon solid addition. Adding the solid first ensures controlled dissolution and prevents contaminated solvent from breaching your PPE.

Workflow Visualization

Workflow A 1. Hazard Assessment CAS 1261930-02-2 B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Weighing in Ventilated Enclosure B->C D 4. Solvent Addition (e.g., DCM/DMF) C->D E Spill Occurs? D->E F Wet Wipe Protocol (Suppress Dust) E->F Yes G Transfer to Hazardous Waste E->G No F->G H 5. Doff PPE & Decontaminate G->H

Workflow for the safe handling, transfer, and disposal of 2-(2-Methoxyphenyl)-6-methylbenzoic acid.

Spill Management and Disposal Plan

In the event of a powder spill outside of the ventilated enclosure, immediate and calculated action is required to prevent widespread laboratory contamination.

Step-by-Step Spill Resolution
  • Isolate and Contain: Immediately restrict access to the spill area. Do not dry-sweep the powder.

    • Causality: Dry sweeping mechanically aerosolizes the organic acid, converting a localized dermal hazard into a widespread inhalation hazard.

  • Wet-Wiping Protocol: Dampen a disposable laboratory absorbent pad with a compatible, low-toxicity solvent mixture (e.g., 70% ethanol/water or isopropanol).

    • Causality: The moisture binds the fine particulates, suppressing dust generation immediately. The alcohol component slightly solubilizes the lipophilic acid, allowing it to be lifted from the surface rather than just pushed around.

  • Concentric Decontamination: Wipe the spill area from the perimeter inward to prevent expanding the contamination zone. Follow up by washing the surface with a mild alkaline detergent.

    • Causality: The alkaline detergent neutralizes residual traces of the carboxylic acid, rendering the surface safe for subsequent use.

  • Waste Segregation: Place all contaminated wipes, weighing boats, and compromised PPE into a clearly labeled, sealable hazardous waste container designated for "Solid Organic Acid Waste." Do not dispose of this chemical by evaporation in a fume hood[5].

References
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.